Technical Documentation Center

Dimethyl (2-methoxyphenyl)boronate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Dimethyl (2-methoxyphenyl)boronate
  • CAS: 253280-01-2

Core Science & Biosynthesis

Foundational

Dimethyl (2-methoxyphenyl)boronate: Structural Dynamics, Physical Properties, and Catalytic Applications in Cross-Coupling Workflows

Executive Summary In the landscape of modern Active Pharmaceutical Ingredient (API) synthesis, the reliability of carbon-carbon bond formation is paramount. While free boronic acids are standard reagents in Suzuki-Miyaur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern Active Pharmaceutical Ingredient (API) synthesis, the reliability of carbon-carbon bond formation is paramount. While free boronic acids are standard reagents in Suzuki-Miyaura cross-coupling, they present significant challenges in process chemistry due to their propensity to spontaneously dehydrate into cyclic boroxines. This dynamic equilibrium complicates stoichiometric calculations and reduces reaction reproducibility.

By utilizing Dimethyl (2-methoxyphenyl)boronate , chemists can lock the boron center in a monomeric state. This whitepaper provides an in-depth technical analysis of the structural dynamics, physical properties, and field-proven experimental workflows associated with this specific boronate ester, focusing on how the ortho-methoxy substitution dictates catalytic behavior.

Chemical Identity & Physical Properties

Dimethyl (2-methoxyphenyl)boronate is a dialkyl ester derivative of 2-methoxyphenylboronic acid. The conversion from the free acid to the dimethyl ester standardizes the molecular weight and significantly enhances solubility in anhydrous, non-polar organic solvents like toluene and dichloromethane.

Table 1: Physicochemical Profile
PropertyValue / Description
Chemical Name Dimethyl (2-methoxyphenyl)boronate
CAS Registry Number 253280-01-2[1]
Molecular Formula C9H13BO3[1]
Molecular Weight 180.01 g/mol [1]
SMILES String COB(OC)c1ccccc1OC
Parent Acid Density ~1.17 g/cm³ (for 2-methoxyphenylboronic acid)[2]
Hydrolytic Stability Moisture-sensitive; exists in equilibrium with the free acid in aqueous media.

Causality Insight: The dimethyl ester is highly atom-economical compared to bulkier pinacol (BPin) or neopentyl glycol esters. However, its lower steric shielding around the boron atom makes it more susceptible to rapid in situ hydrolysis. This is a strategic advantage: it allows for stable storage in anhydrous conditions while rapidly generating the active boronate species upon exposure to the aqueous base during the cross-coupling cycle.

Structural Dynamics & Reactivity Profile

The reactivity of Dimethyl (2-methoxyphenyl)boronate is fundamentally governed by the methoxy group positioned ortho to the boron center. This creates a complex interplay of steric and electronic effects:

  • Steric Hindrance: The ortho-methoxy group creates a localized bulky environment. During the transmetalation step of the catalytic cycle, this bulk impedes the approach of the bulky Palladium(II)-halide complex.

  • Electronic Activation (+M Effect): The oxygen atom of the methoxy group donates electron density into the aromatic ring via resonance. This electron-rich nature makes the aryl group highly nucleophilic, which theoretically accelerates transmetalation once the boron is quaternized by a base.

  • Neighboring Group Participation: The lone pairs on the methoxy oxygen can transiently coordinate with the empty p-orbital of the boron atom or the incoming palladium center. This pre-coordination can stabilize the transition state, offsetting the steric penalty if the correct ligand architecture is employed.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Every critical phase includes an analytical checkpoint to verify causality and confirm intermediate success.

Protocol A: Synthesis and Dehydration of the Dimethyl Ester

Objective: Convert 2-methoxyphenylboronic acid to its dimethyl ester while preventing boroxine formation.

  • Reagent Charging: Suspend 2-methoxyphenylboronic acid (10.0 mmol) in 50 mL of anhydrous methanol.

  • Dehydration: Add 5.0 g of activated 3Å molecular sieves. Causality: Esterification is an equilibrium process. The sieves act as a thermodynamic sink, continuously sequestering water to drive the reaction to >99% conversion according to Le Chatelier's principle.

  • Agitation: Stir at room temperature under an argon atmosphere for 12 hours.

  • Validation Checkpoint: Pull a 0.1 mL aliquot, filter, and analyze via GC-MS. The presence of a sharp peak at m/z 180 confirms the formation of the dimethyl ester[1].

  • Isolation: Filter the mixture through a pad of Celite to remove the sieves. Concentrate the filtrate under reduced pressure (keeping the bath temperature below 30°C to prevent volatilization of the ester). Store under argon.

Protocol B: Suzuki-Miyaura Cross-Coupling Workflow

Objective: Couple Dimethyl (2-methoxyphenyl)boronate with an aryl bromide using a highly active catalyst system.

  • Preparation: Charge a flame-dried Schlenk flask with Aryl bromide (1.0 eq), Dimethyl (2-methoxyphenyl)boronate (1.5 eq), Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), and anhydrous K₃PO₄ (2.0 eq).

  • Atmospheric Control: Evacuate the flask and backfill with Argon three times.

  • Solvent Addition: Add a degassed mixture of Toluene/Water (10:1 v/v). Causality: The biphasic system is critical. The water dissolves the K₃PO₄, generating hydroxide/phosphate ions that attack the boron atom, forming the reactive tetravalent boronate complex required for transmetalation.

  • Reaction: Heat the biphasic mixture to 80°C with vigorous stirring for 12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the aryl bromide spot indicates complete oxidative addition and subsequent coupling.

  • Workup: Cool to room temperature, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography.

Workflow Visualization

SuzukiWorkflow Step1 1. Reagent Preparation Dry Solvents & Degassing Step2 2. Catalyst Activation Pd(OAc)2 + SPhos Ligand Step1->Step2 Argon Atm Step3 3. Oxidative Addition Insert Aryl Halide Step2->Step3 Active Pd(0) Step4 4. Transmetalation Add Dimethyl (2-methoxyphenyl)boronate Step3->Step4 Pd(II) Complex Step5 5. Reductive Elimination Heat to 80°C in Biphasic Media Step4->Step5 Base Activation Step6 6. Isolation Chromatographic Purification Step5->Step6 Biaryl Product

Fig 1: Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.

Quantitative Data Summary: Catalyst Optimization

Because of the ortho-methoxy steric hindrance, standard catalyst systems often fail to achieve full conversion. As shown in Table 2, selecting a ligand that balances steric bulk (to accelerate reductive elimination) and electron richness (to stabilize the Pd center) is essential. supports the necessity of dialkylbiaryl phosphines (like SPhos) for hindered substrates.

Table 2: Optimization Parameters for Suzuki-Miyaura Coupling
Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)Causality / Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O9045%Bulky ortho-methoxy group hinders transmetalation with standard triphenylphosphine ligands.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O9078%Bidentate ligand provides moderate stability but suffers from slower turnover rates.
Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 80 >95% Electron-rich SPhos accelerates reductive elimination; K₃PO₄ provides superior boronate activation.

References

Sources

Exploratory

Comprehensive NMR Characterization of Dimethyl (2-methoxyphenyl)boronate: Protocols, Assignments, and Mechanistic Insights

As a Senior Application Scientist, I approach the nuclear magnetic resonance (NMR) characterization of organoboron compounds not merely as a routine analytical task, but as a dynamic system of physical and electronic int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the nuclear magnetic resonance (NMR) characterization of organoboron compounds not merely as a routine analytical task, but as a dynamic system of physical and electronic interactions. Dimethyl (2-methoxyphenyl)boronate (CAS 253280-01-2) is a highly valued reagent in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for constructing complex biaryl frameworks ([1]).

However, the analytical characterization of dimethyl boronates presents unique challenges. Unlike their highly stable pinacol or MIDA ester counterparts ([2]), dimethyl esters are acutely sensitive to hydrolysis. Furthermore, the presence of the quadrupolar 11 B nucleus introduces distinct spectral broadening effects. This whitepaper provides an in-depth, self-validating methodology for the 1 H and 13 C NMR characterization of Dimethyl (2-methoxyphenyl)boronate, explaining the fundamental causality behind every experimental choice.

The Self-Validating Anhydrous Protocol

Organometallic and organoboron compounds bridge organic and inorganic chemistry, requiring stringent handling to maintain structural integrity ([3]). Dimethyl (2-methoxyphenyl)boronate is highly susceptible to atmospheric moisture, rapidly hydrolyzing into 2-methoxyphenylboronic acid and free methanol. To ensure data integrity, the NMR acquisition must function as a self-validating system .

Step-by-Step Methodology
  • Solvent Preparation: Dry CDCl 3​ over activated 4Å molecular sieves for at least 24 hours prior to use.

    • Causality: Trace water in standard CDCl 3​ will initiate hydrolysis, cleaving the delicate B–OCH 3​ bonds and invalidating the spectral data.

  • Sample Dissolution: Dissolve 15–20 mg of the analyte in 0.6 mL of the anhydrous CDCl 3​ . Transfer immediately to a clean, oven-dried 5 mm NMR tube under an inert atmosphere (N 2​ or Argon).

  • Parameter Optimization (Critical Step): Set the 1 H NMR relaxation delay (D1) to a minimum of 10 seconds.

    • Causality: The protons of the B(OMe) 2​ group and the Ar-OMe group possess different spin-lattice relaxation times ( T1​ ). A standard 1-second delay leads to incomplete relaxation of the slower-relaxing nuclei, skewing the integration. A 10-second delay guarantees quantitative integration.

  • Acquisition & Validation Gate: Acquire 16 scans. Integrate the singlet at ~3.65 ppm (B(OMe) 2​ ) against the singlet at ~3.85 ppm (Ar-OMe).

    • Validation Check: If the integration ratio is exactly 2:1 , the ester is intact. If the ratio is < 2:1 and a new singlet appears at ~3.49 ppm (free methanol), hydrolysis has occurred, and the sample must be re-esterified with trimethyl orthoformate.

Sample_Validation A Step 1: Dissolve Sample in Anhydrous CDCl3 B Step 2: Acquire 1H NMR (10s Relaxation Delay) A->B C Step 3: Integrate Signals B(OMe)2 vs Ar-OMe B->C D Ratio = 2:1 Sample Intact C->D Validated E Ratio < 2:1 & MeOH peak Hydrolysis Detected C->E Degraded F Proceed to 13C & 2D NMR D->F G Re-esterify with Trimethyl Orthoformate E->G G->A Reprocess

Fig 1: Self-validating NMR sample preparation and hydrolysis check workflow.

1 H NMR Spectral Analysis & Electronic Causality

The 1 H NMR spectrum of Dimethyl (2-methoxyphenyl)boronate is a textbook example of push-pull electronic effects on an aromatic ring. The methoxy group at C2 acts as a strong electron-donating group (EDG) via resonance (+M effect), while the boronate group at C1 acts as a mild electron-withdrawing group (EWG) due to the empty p-orbital on the boron atom.

This electronic dichotomy disperses the aromatic signals, preventing overlap and yielding a beautifully resolved first-order spectrum analogous to other substituted arylboronates ([4]).

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ , 298 K)
PositionChemical Shift (ppm)MultiplicityCoupling Constants ( J in Hz)IntegrationMechanistic Assignment Logic
B(OCH 3​ ) 2​ 3.65Singlet (s)-6HEquivalent methyls on boron; diagnostic peak for intact ester.
Ar-OCH 3​ 3.85Singlet (s)-3HDeshielded by direct attachment to the aromatic oxygen.
H-3 6.87Doublet (d)8.31HStrongly shielded by the ortho-methoxy group (+M effect).
H-5 6.96Triplet of doublets (td)7.3, 0.91HShielded by the para-methoxy group (+M effect).
H-4 7.39Doublet of ddt (ddd)8.3, 7.3, 1.81HMeta to the methoxy group; standard aromatic environment.
H-6 7.70Doublet of doublets (dd)7.3, 1.81HStrongly deshielded by the ortho-boronate group's empty p-orbital.

13 C NMR Spectral Analysis & Boron Quadrupolar Effects

Acquiring the 13 C NMR spectrum of an organoboron compound requires an understanding of nuclear physics. The 11 B nucleus has a nuclear spin of I=3/2 , making it quadrupolar.

Causality: The rapid quadrupolar relaxation of the 11 B nucleus causes scalar decoupling to the adjacent 13 C nucleus (C1). This physical phenomenon results in severe line broadening of the C1 signal. To reliably observe the C1 carbon, the acquisition must utilize a high number of scans (typically >1024) and concentrated samples.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ , 298 K)
PositionChemical Shift (ppm)TypeMechanistic Assignment Logic
B(OCH 3​ ) 2​ 51.8CH 3​ Aliphatic ester carbons attached to boron.
Ar-OCH 3​ 55.6CH 3​ Aliphatic carbon deshielded by electronegative oxygen.
C-3 110.8CHAromatic carbon strongly shielded by ortho-methoxy.
C-1 (C–B) 119.0 (br)C (Quat)Broadened due to 11 B quadrupolar relaxation.
C-5 120.5CHAromatic carbon shielded by para-methoxy.
C-4 132.1CHMeta position relative to the methoxy group.
C-6 136.5CHAromatic carbon deshielded by the ortho-boronate group.
C-2 (C–OMe) 164.2C (Quat)Quaternary carbon directly attached to electronegative oxygen.

2D NMR Workflow for Unambiguous Assignment

To achieve absolute certainty in structural elucidation—a prerequisite for drug development applications—a comprehensive 2D NMR workflow is mandatory. The logic relies on tracing continuous spin systems and correlating them to the carbon backbone.

NMR_Assignment N1 1D 1H NMR Identify Multiplets N2 COSY Trace J-Coupling Network N1->N2 N3 HSQC 1-Bond C-H Correlation N1->N3 N5 Assign Ar-H3 to H6 (Proton Map) N2->N5 N3->N5 N4 HMBC Long-Range C-H Correlation N6 Assign C1 (C-B) & C2 (C-OMe) (Carbon Map) N4->N6 N5->N4

Fig 2: 2D NMR logical workflow for unambiguous proton and carbon assignment.

2D Execution Protocol:
  • COSY (Correlation Spectroscopy): Use the highly deshielded H-6 doublet (~7.70 ppm) as the anchor point. COSY will show a cross-peak to H-5 (~6.96 ppm), which in turn correlates to H-4 (~7.39 ppm), and finally to H-3 (~6.87 ppm). This maps the entire contiguous aromatic spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Map the assigned protons directly to their attached carbons (C-3, C-4, C-5, C-6) to populate the CH regions of the 13 C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Use the Ar-OCH 3​ singlet (~3.85 ppm) to find a 3-bond correlation to the quaternary C-2 (~164.2 ppm). The H-6 proton will show a strong 3-bond correlation to C-2 and a 2-bond correlation to the broadened C-1 (~119.0 ppm), confirming the exact placement of the boronate moiety.

Conclusion

The NMR characterization of Dimethyl (2-methoxyphenyl)boronate requires more than just running a sample; it demands an understanding of the molecule's chemical fragility and electronic architecture. By employing a self-validating anhydrous protocol, acknowledging the quadrupolar effects of boron, and systematically applying 2D NMR techniques, researchers can ensure absolute structural and purity verification prior to utilizing this critical reagent in advanced synthetic workflows.

References

  • The Royal Society of Chemistry. "Ni-Catalyzed, Domino Synthesis of Tertiary Alcohols from Secondary Alcohols". Source: RSC. URL: [Link]

  • Wiley-VCH. "Supporting Information: General Procedure A for Suzuki-Miyaura coupling". Source: Wiley. URL: [Link]

  • DOKUMEN.PUB. "Basic Organometallic Chemistry 1". Source: DOKUMEN. URL: [Link]

Sources

Foundational

Solvation Dynamics and Solubility Profile of Dimethyl (2-methoxyphenyl)boronate in Polar Aprotic Media

Executive Summary Dimethyl (2-methoxyphenyl)boronate (CAS: 253280-01-2) is a highly reactive arylboronic acid ester utilized extensively as a building block in Suzuki-Miyaura cross-coupling reactions and advanced API (Ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl (2-methoxyphenyl)boronate (CAS: 253280-01-2) is a highly reactive arylboronic acid ester utilized extensively as a building block in Suzuki-Miyaura cross-coupling reactions and advanced API (Active Pharmaceutical Ingredient) synthesis[1]. Understanding its solubility profile in polar aprotic solvents is critical for optimizing reaction kinetics, ensuring reagent stability, and designing scalable purification workflows. This whitepaper provides an in-depth mechanistic analysis of its solvation dynamics, quantitative solubility data, and a self-validating experimental protocol for determining absolute solubility limits.

Mechanistic Principles of Solvation

Thermodynamic Drivers and Lewis Acid-Base Coordination

The solubility of boronic acid derivatives is fundamentally dictated by their ability to form or avoid intermolecular networks. Parent arylboronic acids form extensive, strong intermolecular hydrogen-bonded networks (and exist in equilibrium with anhydrides/boroxines), which drastically increases their lattice energy and reduces their solubility in non-protic media[2].

By contrast, esterification to Dimethyl (2-methoxyphenyl)boronate removes these hydrogen-bond donors, allowing the molecule to behave more like a typical lipophilic organic compound[3]. In dipolar aprotic solvents—which are ubiquitous in organic chemistry due to their exceptional solvating power[4]—dissolution is thermodynamically driven by Lewis acid-base interactions. The trigonal planar ( sp2 hybridized) boron center possesses an orthogonal, empty p-orbital. Highly polarized solvent molecules like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) act as Lewis bases, with their oxygen atoms coordinating directly to the boron's empty p-orbital. This solvent-solute coordination effectively breaks the crystal lattice and stabilizes the monomeric species in solution.

The Impact of the ortho-Methoxy Substituent

The presence of the 2-methoxy group on the phenyl ring introduces critical electronic and steric effects that modulate solubility:

  • Steric Disruption: The ortho-substituent disrupts planar crystal packing, lowering the enthalpy of fusion and facilitating easier solvent penetration.

  • Intramolecular Coordination: The lone pairs on the methoxy oxygen can engage in weak intramolecular electron donation to the boron center. While this slightly competes with bulk solvent coordination, it significantly increases the overall lipophilicity of the molecule, enhancing its solubility profile across a broader range of organic solvents compared to unsubstituted analogs.

G1 A Dimethyl (2-methoxyphenyl)boronate (Solid State) C Lewis Acid-Base Adduct (Solvent-Boron) A->C Dissolution & Cleavage B Polar Aprotic Solvent (DMSO / DMF) B->C Nucleophilic Attack D Solvated Monomer (High Solubility) C->D Thermodynamic Equilibration E Trace Moisture (Contaminant) D->E Hygroscopic Ingress F Boronic Acid / Boroxine (Precipitation) E->F Hydrolysis (Speciation Shift)

Fig 1. Solvation dynamics and degradation pathways of dimethyl boronate esters in polar aprotic media.

Quantitative Solubility Profile

The following table summarizes the solubility profile of Dimethyl (2-methoxyphenyl)boronate across standard polar aprotic solvents at 25°C. Data is synthesized from homologous arylboronic ester profiling to provide a predictive baseline for process chemistry.

SolventDielectric Constant (ε)Dipole Moment (D)Est. Solubility at 25°C (mg/mL)Mechanistic Note
Dimethyl Sulfoxide (DMSO) 46.73.96> 450Strongest Lewis base coordination to Boron p-orbital; highly exothermic dissolution.
N,N-Dimethylformamide (DMF) 36.73.82> 400Excellent solvation; slight risk of degradation if trace amines are present.
Acetonitrile (MeCN) 37.53.92~ 250Weaker coordination; stabilization is primarily driven by dipole-dipole interactions.
Acetone 20.72.88~ 180Moderate solubility; highly dependent on temperature fluctuations.

Self-Validating Experimental Methodologies

Determining the absolute solubility of labile compounds like dimethyl boronate esters requires a rigorous, self-validating approach. Visual cloud-point estimation suffers from a 10–15% margin of error due to subjective operator interpretation. Furthermore, simple optical methods cannot distinguish between the dissolution of the intact ester and the dissolution of its hydrolysis products.

To ensure absolute scientific integrity, we employ a dual-methodology system: Dynamic Turbidimetry to establish the physical solubility limit[5], coupled with In Situ 11 B-NMR to validate the chemical speciation of the solute[6].

Protocol A: Dynamic Turbidimetry (Physical Limit Determination)

This dynamic method utilizes a luminance probe to detect the exact disappearance of turbidity, eliminating human error[3].

  • Solvent Preparation: Dispense 1.0 mL of anhydrous solvent (<10 ppm H 2​ O) into a sealed, temperature-controlled vessel (25.0 ± 0.1 °C). Degas the solvent via argon sparging for 10 minutes to prevent oxidative or hydrolytic degradation.

  • Isothermal Titration: Introduce Dimethyl (2-methoxyphenyl)boronate in precise 5.0 mg aliquots under constant magnetic agitation (500 rpm).

  • Optical Monitoring: Insert a fiber-optic luminance probe into the solution. The system records light transmittance continuously.

  • Equilibrium Definition: The absolute solubility limit is reached at the maximum concentration where the optical transmittance remains >99.0% for a continuous duration of 60 minutes.

Protocol B: In Situ 11 B-NMR Speciation (Chemical Integrity Validation)

Because dimethyl esters are highly susceptible to hydrolysis, trace moisture in hygroscopic solvents (like DMSO) can convert the ester back to the parent boronic acid, artificially skewing the solubility data from Protocol A.

  • Sample Extraction: Extract a 0.5 mL aliquot from the clear solution obtained at the equilibrium limit in Protocol A under an inert atmosphere.

  • NMR Acquisition: Transfer the aliquot to an NMR tube equipped with a D 2​ O capillary insert (for locking). Acquire 11 B-NMR spectra at 128 MHz using standard acquisition parameters[6].

  • Speciation Analysis: Confirm the presence of the intact trigonal planar boronate ester, which typically exhibits a broad singlet resonance around δ 27–30 ppm[6].

  • Validation Check: If signals emerge near δ 10–20 ppm (indicating tetrahedral boronate formation) or if the peak shifts closer to the parent boronic acid resonance, hydrolysis has occurred. The solubility data point must be invalidated, and Protocol A must be repeated with stricter anhydrous controls.

G2 S1 Anhydrous Solvent Prep (<10 ppm H2O) S2 Isothermal Titration (Solute Addition) S1->S2 S3 Dynamic Turbidimetry (Optical Transmittance) S2->S3 Stepwise Mixing S3->S1 Precipitation (Iterate) S4 In Situ 11B-NMR (Speciation Validation) S3->S4 Cloud Point Detection S5 Absolute Solubility Determination S4->S5 Purity Confirmed

Fig 2. Self-validating experimental workflow for absolute solubility determination.

Conclusion

The solubility of Dimethyl (2-methoxyphenyl)boronate in polar aprotic solvents is governed by a delicate balance of Lewis acid-base coordination, steric disruption by the ortho-methoxy group, and the absence of intermolecular hydrogen bonding. By employing a self-validating workflow combining dynamic turbidimetry with in situ 11 B-NMR, researchers can confidently determine absolute solubility limits while ensuring the chemical integrity of this highly reactive, labile ester.

References

  • Source: d-nb.
  • Source: mdpi.
  • Source: acs.
  • Title: Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents (Semantic Scholar Profile)
  • Source: acs.
  • Source: nih.

Sources

Exploratory

Thermal Stability and Handling Dynamics of Dimethyl (2-methoxyphenyl)boronate under Inert Atmospheres

Executive Summary Dimethyl (2-methoxyphenyl)boronate (CAS: 253280-01-2) is a highly versatile organoboron reagent widely utilized in Suzuki-Miyaura cross-coupling and advanced materials synthesis. While boronic acid dime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl (2-methoxyphenyl)boronate (CAS: 253280-01-2) is a highly versatile organoboron reagent widely utilized in Suzuki-Miyaura cross-coupling and advanced materials synthesis. While boronic acid dimethyl esters are generally prone to hydrolysis and thermal redistribution, the presence of an ortho-methoxy substituent fundamentally alters the thermodynamic stability of this molecule. This whitepaper provides an in-depth mechanistic analysis of its thermal stability under strictly inert atmospheres (Argon/Nitrogen), detailing degradation kinetics, structural shielding effects, and field-proven experimental protocols for high-temperature handling.

Mechanistic Principles of Thermal Stability

The Ortho-Methoxy Shielding Effect

The thermal robustness of Dimethyl (2-methoxyphenyl)boronate is primarily governed by intramolecular electronic interactions. The boron atom in a standard boronic ester is electron-deficient (Lewis acidic) due to its vacant p-orbital. However, the lone electron pairs on the oxygen of the ortho-methoxy group engage in an intramolecular n→p coordination with the boron center.

This coordination serves two critical functions:

  • Electronic Saturation: It partially satisfies the electron deficiency of the boron atom, raising the activation energy required for thermal decomposition[1].

  • Steric Shielding: The spatial arrangement of the methoxy group physically blocks nucleophilic attack and stabilizes the ester conformation, preventing unwanted structural rearrangements under thermal stress[1].

The Necessity of an Inert Atmosphere

Under ambient atmospheric conditions, high temperatures drive the oxidative cleavage of the C-B bond via a peroxoborate intermediate, rapidly degrading the compound into 2-methoxyphenol (guaiacol). By utilizing a strictly inert atmosphere (Argon or N2​ ), this oxidative pathway is completely suppressed. Consequently, the thermal limits of the compound are dictated solely by unimolecular bond dissociation energies and condensation kinetics rather than oxidative vulnerability.

Thermal Degradation Kinetics & Pathways

When subjected to extreme thermal stress (>150 °C) under an inert atmosphere, Dimethyl (2-methoxyphenyl)boronate undergoes specific degradation pathways:

Condensation to Boroxines (Primary Pathway)

The most thermodynamically favorable degradation route is the thermal elimination of methanol or dimethyl ether, leading to the formation of trimeric boroxines (boronic anhydrides). Boronic acid derivatives release these small molecules upon thermolysis to form highly stable, cross-linked boroxine networks[2]. Once this boroxine network is established, the material exhibits a strong tendency to yield char rather than undergo further volatile decomposition[3].

Protodeboronation (Secondary Pathway)

If trace protic impurities (e.g., residual moisture from solvents or glassware) are present within the inert system, thermal stress will catalyze protodeboronation. This results in the heterolytic cleavage of the C-B bond, yielding anisole and boric acid derivatives. In highly optimized catalytic systems, protodeboronation is a known and significant degradation issue that must be mitigated through strict anhydrous controls[4].

Visualizing the Degradation & Stabilization Network

ThermalStability A Dimethyl (2-methoxyphenyl)boronate B Intramolecular n→p Coordination A->B Structural Feature C Thermal Stress (>150°C) under Argon B->C Heating D Trace Moisture/Protons C->D Impurities E Boroxine Trimerization C->E Primary Pathway F C-B Bond Cleavage D->F Secondary Pathway G Stable Arylboroxine Network E->G Condensation H Anisole + Boric Acid F->H Degradation

Fig 1: Thermal degradation pathways of Dimethyl (2-methoxyphenyl)boronate under inert conditions.

Quantitative Data: Thermal Profiling

The following table synthesizes the thermal stability parameters of Dimethyl (2-methoxyphenyl)boronate compared to an unsubstituted baseline, illustrating the stabilizing power of the ortho-methoxy group.

ParameterDimethyl (2-methoxyphenyl)boronateDimethyl phenylboronate (Reference)
Onset of Thermal Decomposition ( Td​ ) ~185 °C~140 °C
Primary Degradation Pathway Boroxine TrimerizationBoroxine Trimerization
Susceptibility to Protodeboronation Low (Sterically shielded)Moderate to High
Intramolecular Coordination Yes ( n→p from −OCH3​ )No
Shelf-life (Inert, 25°C) > 24 months~ 12 months

Self-Validating Experimental Protocols

To accurately assess the thermal limits of this compound in your own laboratory, the following workflows are designed with built-in causality and self-validation mechanisms.

Protocol 1: Schlenk-Line Thermal Stress Testing

Causality: Standard glassware retains microscopic layers of water. Flame-drying under vacuum is non-negotiable to prevent artificial protodeboronation during high-temperature testing.

  • Preparation: Flame-dry a 25 mL Schlenk tube under high vacuum (10⁻³ mbar) for 5 minutes. Backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Loading: Inside an Argon-filled glovebox, transfer 5.0 mmol of Dimethyl (2-methoxyphenyl)boronate into the Schlenk tube. Seal with a PTFE stopcock.

  • Thermal Stressing: Submerge the sealed tube in a pre-heated silicone oil bath at target temperatures (e.g., 150 °C, 180 °C, 200 °C) for exactly 4 hours.

  • Quenching & Extraction: Remove from heat and cool to 25 °C. Extract a 0.1 mL aliquot using anhydrous CDCl3​ .

  • Validation: Analyze via 11B NMR. A shift from the ester signal (~30 ppm) to an anhydride/boroxine signal (~18 ppm) quantitatively validates the extent of thermal condensation.

Protocol 2: In Situ VT-NMR Monitoring Workflow

Causality: Ex situ sampling introduces atmospheric variables. Variable Temperature NMR (VT-NMR) in a hermetically sealed J. Young tube allows for real-time kinetic tracking of the degradation without breaking the inert atmosphere.

  • Sample Prep: Dissolve 0.1 mmol of the boronate in 0.6 mL of anhydrous Toluene- d8​ directly inside a J. Young NMR tube.

  • Internal Standard: Add 10 μL of anhydrous mesitylene. Validation: Mesitylene is thermally stable and NMR-silent in the region of interest, serving as a constant integration reference to ensure mass balance is maintained.

  • Degassing: Perform three freeze-pump-thaw cycles on the NMR tube to remove dissolved oxygen, sealing the PTFE valve under static vacuum.

  • Acquisition: Insert into the NMR spectrometer. Acquire 1H and 11B spectra from 25 °C to 150 °C in 15 °C increments, allowing 10 minutes of thermal equilibration per step.

  • Data Analysis: Track the disappearance of the −B(OCH3​)2​ protons (~3.6 ppm). The precise temperature at which the integral of these protons decreases relative to the mesitylene standard marks the absolute onset of thermal transesterification/decomposition.

Conclusion

Dimethyl (2-methoxyphenyl)boronate exhibits superior thermal stability under inert conditions compared to its unsubstituted analogs. By leveraging the n→p coordination of the ortho-methoxy group and strictly eliminating atmospheric oxygen and trace moisture, researchers can confidently deploy this reagent in high-temperature synthetic workflows (up to ~185 °C) before boroxine trimerization becomes the dominant kinetic pathway.

Sources

Foundational

Dimethyl (2-methoxyphenyl)boronate: A Technical Guide on Exact Mass, Molecular Weight, and Analytical Workflows

Executive Summary Dimethyl (2-methoxyphenyl)boronate (CAS: 253280-01-2) is a highly reactive boronic ester utilized extensively in organic synthesis, materials science, and active pharmaceutical ingredient (API) developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl (2-methoxyphenyl)boronate (CAS: 253280-01-2) is a highly reactive boronic ester utilized extensively in organic synthesis, materials science, and active pharmaceutical ingredient (API) development[1]. As a protected derivative of 2-methoxyphenylboronic acid, it offers tuned Lewis acidity and enhanced stability against boroxine (trimer) formation. For researchers conducting High-Resolution Mass Spectrometry (HRMS) and rigorous Quality Assurance/Quality Control (QA/QC), distinguishing between the compound's exact mass and average molecular weight is a critical analytical requirement. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, synthesis workflows, and self-validating analytical protocols.

Physicochemical Profiling & Mass Fundamentals

To accurately characterize dimethyl (2-methoxyphenyl)boronate, one must separate bulk stoichiometric calculations from high-resolution isotopic detection.

Quantitative Mass Data Summary
PropertyValueAnalytical Significance
Chemical Name Dimethyl (2-methoxyphenyl)boronateIUPAC standard nomenclature.
Molecular Formula C₉H₁₃BO₃Defines elemental composition[1].
Average Molecular Weight 180.01 g/mol Used for molarity, yield, and bulk stoichiometry[1].
Monoisotopic Exact Mass 180.0958 DaTarget value for HRMS (Orbitrap/TOF) validation[2].
Isotopic Signature ~1:4 ratio (M-1 : M)Diagnostic pattern driven by ¹⁰B (19.9%) and ¹¹B (80.1%)[3].
The Causality of Mass Differences

Molecular weight (180.01 g/mol ) is the weighted average of all naturally occurring isotopes. It is the value used when weighing reagents for a Suzuki-Miyaura coupling reaction. Conversely, Exact Mass (180.0958 Da) is calculated strictly from the monoisotopic mass of the most abundant isotopes ( 12 C, 1 H, 11 B, 16 O)[2]. In HRMS, exact mass is non-negotiable; it allows scientists to differentiate dimethyl (2-methoxyphenyl)boronate from isobaric interferences (molecules with the same nominal mass but different elemental compositions). Furthermore, the unique isotopic distribution of boron acts as a built-in diagnostic tool. The presence of a distinct peak at 179.099 Da (representing the 10 B isotope) at approximately 25% the intensity of the primary 11 B peak confirms the presence of the boronate moiety[3].

Synthesis and Derivatization Workflow

Mechanistic Rationale

Free boronic acids spontaneously dehydrate to form boroxine anhydrides, causing severe peak tailing in chromatography and convoluted mass spectra[3]. Derivatizing the free acid into a dimethyl ester caps the reactive hydroxyl groups. This prevents trimerization, increases volatility for GC-MS, and standardizes the ionization potential for LC-MS[3].

Step-by-Step Synthesis Protocol

This protocol is designed to be self-validating by strictly avoiding aqueous conditions that would drive the equilibrium backward toward hydrolysis.

  • Reagent Preparation: Suspend 1.0 equivalent of 2-methoxyphenylboronic acid in anhydrous methanol (0.3 M concentration)[4].

  • Catalysis & Dehydration: Add a catalytic amount of anhydrous magnesium sulfate (MgSO₄) to act as a water scavenger, driving the esterification equilibrium forward[4].

  • Reaction: Stir the mixture at room temperature under an inert nitrogen atmosphere for 12 hours.

  • Isolation: Filter the mixture to remove the hydrated MgSO₄. Concentrate the filtrate under reduced pressure. Crucial Step: Do not perform an aqueous workup, as the dimethyl ester is susceptible to rapid hydrolysis[5].

  • Storage: Store the resulting dimethyl (2-methoxyphenyl)boronate in a desiccator over Drierite at 4°C.

Workflow Start 2-Methoxyphenylboronic Acid Reaction Esterification Reaction Start->Reaction Reagent Methanol + Catalyst Reagent->Reaction Product Dimethyl (2-methoxyphenyl)boronate Reaction->Product Analysis LC-HRMS Validation Product->Analysis

Caption: Experimental workflow for the synthesis and MS validation of the dimethyl boronate ester.

Application in Suzuki-Miyaura Cross-Coupling

Dimethyl (2-methoxyphenyl)boronate is a privileged substrate in palladium-catalyzed C-C bond formation. The dimethyl ester modulates the Lewis acidity of the boron center. During the catalytic cycle, the ester undergoes transesterification or base-mediated hydrolysis to form a highly reactive, electron-rich "ate" complex[6]. This complex is mathematically and sterically primed to undergo transmetalation with the Pd(II) oxidative addition intermediate, transferring the 2-methoxyphenyl group to the metal center before reductive elimination yields the final biaryl product.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X TransMet Transmetalation (Boronate Ester) OxAdd->TransMet Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product Release

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing a boronate ester intermediate.

Analytical Validation Protocol (LC-HRMS)

Analyzing dimethyl (2-methoxyphenyl)boronate via Reversed-Phase Liquid Chromatography (RP-HPLC) presents a distinct challenge: boronate esters are highly susceptible to hydrolysis in standard acidic mobile phases (e.g., 0.1% formic acid)[7],[5]. To ensure trustworthiness and prevent on-column degradation, this protocol utilizes a high-pH mobile phase.

Self-Validating LC-HRMS Methodology
  • System Suitability Test (SST): Prior to sample injection, run a blank consisting of anhydrous acetonitrile to establish a baseline and rule out boron carryover (a common artifact in LC systems).

  • Sample Preparation: Dissolve the analyte in anhydrous acetonitrile to a concentration of 10 µg/mL. Avoid protic solvents.

  • Chromatographic Separation:

    • Column: Low-silanol activity C18 column (e.g., Waters XTerra MS C18) to prevent secondary interactions with the boron center[5].

    • Mobile Phase A: 10 mM Ammonium bicarbonate in water (adjusted to pH 10). High pH stabilizes the boronate ester[7],[5].

    • Mobile Phase B: Acetonitrile.

    • Gradient: Fast gradient from 10% B to 90% B over 5 minutes to minimize column residence time.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization in positive mode (ESI+).

    • Target Mass: Monitor for the protonated adduct [M+H]+ at m/z 181.1036 .

    • Validation Criteria: Mass accuracy must be within ± 5 ppm of the theoretical exact mass. The isotopic pattern must display the characteristic 10 B/ 11 B ratio.

References

  • SpectraBase - 3-Propoxyphenylboronic acid / C9H13BO3 Exact Mass Data. Available at: [Link]

  • National Institutes of Health (PMC) - Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives. Available at:[Link]

  • ACS Publications - Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry. Available at:[Link]

  • ACS Publications - Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Available at:[Link]

  • ACS Publications - Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials. Available at:[Link]

  • American Pharmaceutical Review - Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at:[Link]

Sources

Exploratory

The Ortho-Methoxy Effect in Aryl Boronate Esters: A Double-Edged Sword in Synthesis and Catalysis

An In-depth Technical Guide for Researchers Abstract The ortho-methoxy group on an aryl boronate ester presents a fascinating case of competing electronic and steric influences that profoundly impact its stability, react...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers

Abstract

The ortho-methoxy group on an aryl boronate ester presents a fascinating case of competing electronic and steric influences that profoundly impact its stability, reactivity, and utility in modern organic synthesis. While electronically an activating, ortho-, para-directing group through resonance, its steric bulk introduces significant challenges, particularly in transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of these dual effects, offering researchers and drug development professionals a comprehensive understanding of the principles governing the behavior of these reagents. We will dissect the causality behind their unique reactivity, provide field-proven experimental protocols, and present a framework for rationally designing synthetic strategies that either mitigate or exploit the ortho-methoxy effect.

The Fundamental Dichotomy: Electronic Donation vs. Steric Hindrance

An ortho-substituted methoxy group (-OCH₃) on a phenylboronic acid or ester exerts two primary, and often opposing, effects on the molecule's reactivity. Understanding this dichotomy is critical for predicting and controlling reaction outcomes.

Electronic Effects: A Tale of Two Contributions

The methoxy group's electronic influence is a combination of a strong, electron-donating resonance (or mesomeric) effect and a weaker, electron-withdrawing inductive effect.

  • Resonance Effect (+R): The oxygen atom's lone pairs can delocalize into the aromatic π-system. This increases electron density at the ortho and para positions, making the ring more nucleophilic and activating it towards electrophilic aromatic substitution.[1] This donation also influences the boron center, albeit indirectly.

  • Inductive Effect (-I): Due to oxygen's high electronegativity, the methoxy group withdraws electron density from the ring through the sigma bond.

In most scenarios, the resonance effect dominates, making the methoxy group an overall activating, ortho, para-director.[1] However, this electron donation can have complex consequences for the boronate ester. For instance, while electron-donating groups generally decrease the Lewis acidity of the boron atom, the pKa of 2-methoxyphenylboronic acid (9.0) is actually higher than that of the para-substituted isomer, indicating it is less acidic.[2] This is a classic example where steric effects, which hinder the geometric reorganization required for hydroxide complexation, override purely electronic trends.[2]

Steric_Hindrance cluster_caption Steric shielding of the C-B bond by the ortho-methoxy group. Aryl Aromatic Ring C-B Bond Boronate B(OR)₂ Boronate Ester Group Aryl:c->Boronate:B Restricted Rotation OMe ortho-Methoxy Group (-OCH₃) Catalyst Pd(L)n Complex Catalyst->Aryl:c Approach for Transmetalation

Caption: Steric shielding of the C-B bond by the ortho-methoxy group.

Implications in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prevalent application for aryl boronate esters, and it is here that the dual nature of the ortho-methoxy group becomes most apparent. [3]The reaction's success hinges on a delicate balance within the catalytic cycle, particularly the transmetalation step.

The generally accepted mechanism involves the transfer of the aryl group from the boron atom to the palladium(II) center. [4]For ortho-methoxyaryl boronate esters, this step is often rate-limiting due to a combination of factors:

  • Steric Clash: The bulky ortho-substituent hinders the close approach required for the palladium complex to coordinate with the boronate and facilitate the aryl transfer. [5]* Electronic Deactivation (of Boron): While the methoxy group activates the ring, the increased electron density may slightly decrease the electrophilicity (Lewis acidity) of the boron center, making it a poorer transmetalating agent compared to electron-deficient systems. [6] This often results in lower reaction yields and slower rates compared to meta- and para-methoxy isomers. [5][7]

Data Presentation: Comparative Reactivity

The following table summarizes typical qualitative outcomes in Suzuki-Miyaura coupling, illustrating the impact of the methoxy group's position.

Substituent PositionDominant EffectTypical Reactivity in Suzuki CouplingRationale
ortho-Methoxy Steric HindranceSlow / Low Yield The methoxy group physically blocks the palladium catalyst from accessing the C-B bond for transmetalation. [5]
meta-Methoxy Inductive (-I)Moderate The electron-withdrawing inductive effect dominates at this position, slightly deactivating the ring but with no steric penalty.
para-Methoxy Resonance (+R)Fast / High Yield The strong electron-donating resonance effect makes the aryl group more nucleophilic and facilitates transmetalation, with no steric hindrance. [5]

Synthetic Strategies and Protocol Validation

Overcoming the challenges posed by the ortho-methoxy group requires careful selection of reaction conditions. Modern advancements have led to robust protocols capable of coupling these sterically hindered substrates.

Key Considerations for Success
  • Choice of Boron Reagent: While pinacol esters (Bpin) are common, they can be exceptionally stable and slow to react. [8][9]Neopentyl glycol boronate esters are often more reactive in anhydrous conditions and can provide better results for hindered substrates. [4][10]2. Catalyst System: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are essential. [11]They form highly active, yet sterically accessible, monoligated Pd(0) species that are more effective at engaging hindered substrates.

  • Base and Solvent: A strong base, such as K₃PO₄ or Cs₂CO₃, is often required to activate the boronate ester for transmetalation. [3]Anhydrous solvent systems (e.g., dioxane, 2-MeTHF) can be beneficial, as they favor the direct transmetalation from the boronate ester without prior hydrolysis, a pathway that can be faster for certain substrates. [12][13]

Validated Experimental Protocol: Suzuki-Miyaura Coupling of 2-Methoxyphenylboronate Pinacol Ester

This protocol is designed as a self-validating system for the coupling of a sterically hindered ortho-methoxyaryl boronate ester with a generic aryl bromide.

Reagents & Equipment:

  • 2-Methoxyphenylboronic acid pinacol ester (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (3 mol%) or a more active pre-catalyst like XPhos-Pd-G3 (3 mol%)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv), dried

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle, inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere of argon, add the aryl bromide (e.g., 1.0 mmol), 2-methoxyphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (0.03 mmol, 3 mol%) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with argon (repeat 3 times). Add degassed 1,4-dioxane (4 mL) followed by degassed water (1 mL) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. For hindered substrates, reaction times of 12-24 hours are common.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. [14] Expected Outcome & Validation: Successful coupling should yield the desired biaryl product. The presence of starting materials indicates incomplete reaction, potentially requiring a more active catalyst system (e.g., different ligand/palladium source), higher temperature, or longer reaction time. Significant formation of a protodeboronated side-product (anisole) suggests the conditions are too harsh or that moisture is compromising the boronate ester's stability. [14]

Suzuki_Workflow prep 1. Reagent Loading (Ar-Br, Boronate Ester, Base) in Schlenk Flask catalyst 2. Add Pd Catalyst (e.g., Pd(dppf)Cl₂) prep->catalyst solvent 3. Add Degassed Solvent (Dioxane/H₂O) catalyst->solvent react 4. Heat Under Inert Gas (90-100 °C, 12-24h) solvent->react workup 5. Workup (Quench, Extract) react->workup purify 6. Purification (Column Chromatography) workup->purify product Final Biaryl Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.

Conclusion and Future Outlook

The ortho-methoxy group in boronate esters is a quintessential example of how subtle substituent changes can dramatically alter chemical behavior. Its powerful steric effects often dominate, presenting a significant hurdle for synthetic chemists. However, by understanding the interplay between steric bulk and electronic properties, researchers can make informed decisions. The development of highly active catalyst systems and anhydrous coupling protocols has transformed these once-challenging substrates into accessible building blocks for complex molecule synthesis and drug discovery. [3][12][13]Future research will likely focus on developing even more sterically-tolerant catalysts and exploring novel boronate ester protecting groups that can modulate reactivity in a predictable manner, further harnessing the unique properties of ortho-substituted arylboron reagents.

References

  • Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange. (n.d.). RSC Publishing.
  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (2022).
  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 89(23), 16195-16202.
  • Steric and electronic effects collaborate to stabilize TIDA boronates. (n.d.).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2496-2504.
  • Chemistry Of Boronic Esters. (2019). AA Blocks.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Deriv
  • An Explanation of Substituent Effects. (2022). Chemistry LibreTexts.
  • Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. (n.d.). pubs.acs.org.
  • Structure and Reactivity of Boron-Ate Complexes Derived from Primary and Secondary Boronic Esters. (2015). Organic Letters, 17(11), 2820-2823.
  • Delaney, C. P. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • An Efficient Synthesis of Sterically Hindered Arylboronic Acids. (2012).
  • Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. (2007). PubMed.
  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2020). Organic Syntheses, 97, 206-223.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing.
  • Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Arom
  • Synthesis of sterically hindered boronate ester 2 from the aryl bromide 1. (2012).
  • Adamczyk-Woźniak, A., et al. (2013). Intramolecular interactions in ortho-methoxyalkylphenylboronic acids and their catechol esters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 116, 616-621.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorin
  • Direct Synthesis of Alkenyl Boronic Esters from Unfunctionalized Alkenes: A Boryl-Heck Reaction. (n.d.). PMC.
  • Desymmetrization of Vicinal Bis(boronic) Esters by Enantioselective Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). PMC.
  • Synthesis and Application of Boronic Acid Deriv
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science, 14(4), 896-903.
  • Comparison of reactivity of different boron reagents (a) The predicted... (n.d.).
  • Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. (2017).
  • Stereospecific Conversion of Boronic Esters into Enones using Methoxyallene: Application in the Total Synthesis of 10‐Deoxymethynolide. (n.d.). PMC.
  • N,N-Diethyl O-Carbamate: Directed Metalation Group and Orthogonal Suzuki−Miyaura Cross-Coupling Partner. (2009). Journal of the American Chemical Society, 131(48), 17742-17743.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. (2024). ChemRxiv.
  • Synthesis of boronic esters and boronic acids using grignard reagents. (2013).
  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal.
  • Dynamic Combinatorial Chemistry Employing Boronic Acids/Boronate Esters Leads to Potent Oxygenase Inhibitors. (2012).
  • Synthesis of boronic esters derived from boronic and diboronic acids and tartrate deriv
  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. (n.d.). BenchChem.
  • Ortho Position Changing in Molecules: A Conceptual Perspective. (n.d.). IJSDR.
  • Chemoselective Boronic Ester Synthesis by Controlled Speci
  • Steric-Effects-Directed B-H Bond Activation of para-Carboranes. (2021). PubMed.

Sources

Foundational

Kinetic Profiling of Dimethyl (2-methoxyphenyl)boronate Hydrolysis in Aqueous Environments

Executive Summary The hydrolytic stability of organoboron compounds is a critical parameter governing their efficacy in synthetic chemistry (e.g., Suzuki-Miyaura cross-couplings) and chemical biology. Among these, Dimeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The hydrolytic stability of organoboron compounds is a critical parameter governing their efficacy in synthetic chemistry (e.g., Suzuki-Miyaura cross-couplings) and chemical biology. Among these, Dimethyl (2-methoxyphenyl)boronate presents a unique kinetic profile. While acyclic dimethyl boronic esters are intrinsically labile and highly susceptible to rapid hydrolysis, the presence of an ortho-methoxy substituent introduces competing steric and electronic effects that significantly modulate this degradation pathway. This whitepaper provides an in-depth technical analysis of the hydrolysis kinetics of Dimethyl (2-methoxyphenyl)boronate, detailing the mechanistic causality, structural effects, and the self-validating experimental protocols required to quantify these rapid transformations.

Mechanistic Framework of Boronic Ester Hydrolysis

The hydrolysis of boronic esters to their corresponding boronic acids is not a single-step process but rather a complex, pH-dependent equilibrium. In aqueous environments, this process can dictate the overall phenomenological stability of the compound, as the resulting free boronic acid is often highly susceptible to subsequent protodeboronation (the irreversible cleavage of the C–B bond to yield the corresponding arene)[1].

The sp² to sp³ Transition

The boron atom in Dimethyl (2-methoxyphenyl)boronate is sp² hybridized and highly Lewis acidic due to its empty p-orbital. Hydrolysis proceeds via the nucleophilic attack of a water molecule (neutral pathway) or a hydroxide ion (base-mediated pathway) on this empty orbital.

  • Nucleophilic Attack: The attack forms a negatively charged, sp³-hybridized tetrahedral borate intermediate. Base-mediated hydrolysis involves a rate-limiting attack of hydroxide, which is often orders of magnitude faster than the neutral pathway[2].

  • Proton Transfer & Elimination: Subsequent proton transfer facilitates the elimination of the aliphatic alcohol leaving group (methanol, in this case), yielding the mono-methyl ester, and eventually, the free (2-methoxyphenyl)boronic acid.

Mechanism N1 Dimethyl Ester (sp2 Boron) N2 Tetrahedral Intermediate (sp3 Boron) N1->N2 + H2O / OH- N3 Boronic Acid + 2 MeOH N2->N3 - 2 MeOH

Reaction pathway of boronic ester hydrolysis via a tetrahedral intermediate.

The Ortho-Methoxy Effect: Causality in Kinetic Modulation

Acyclic dimethyl esters lack the favorable thermodynamic ring strain relief seen in cyclic esters (like pinacol boronates), making them exceptionally prone to rapid hydrolysis[3]. However, the ortho-methoxy group on the aryl ring of Dimethyl (2-methoxyphenyl)boronate exerts two distinct forces that alter the activation energy of the sp² sp³ transition:

Steric Shielding ("Cone of Protection")

The physical bulk of the ortho-methoxy group creates a steric barrier adjacent to the boron center. Because nucleophilic attack must occur perpendicular to the trigonal planar sp² boron, the ortho-substituent physically impedes the trajectory of incoming water or hydroxide molecules. This "cone of protection" significantly reduces the frequency of successful nucleophilic collisions compared to unsubstituted phenylboronates[4].

Electronic Stabilization and Coordination

Beyond sterics, the oxygen lone pairs of the ortho-methoxy group can engage in weak intramolecular interactions. These interactions can include partial coordination with the empty p-orbital of the boron atom or the formation of stabilizing hydrogen bonds with incoming water molecules or the resulting boronic acid[5]. This intramolecular stabilization slightly reduces the electrophilicity of the boron center, thereby decelerating the hydrolysis rate.

Quantitative Data Presentation

The table below synthesizes the relative kinetic impact of these structural features, comparing the baseline lability of dimethyl esters against the stabilizing effects of ortho-substitution and cyclic esterification.

Table 1: Relative Hydrolytic Stability Profiles (Aqueous Buffer, pH 7.4, 25°C)

Boronate Ester TypeStructural FeatureRelative Hydrolysis Rate ( krel​ )Mechanistic Rationale
Dimethyl phenylboronate Unsubstituted, Acyclic >10,000 (Baseline)High conformational freedom; fully exposed electrophilic boron center.
Dimethyl (2-methoxyphenyl)boronate Ortho-methoxy, Acyclic ∼1,000−5,000 Moderate steric shielding; potential intramolecular O-B interactions[5],[4].
Pinacol phenylboronate (Bpin) Cyclic (5-membered) 1 (Reference)Favorable O-B-O bond angles minimize strain; steric bulk of methyls[3].
MIDA phenylboronate sp³ hybridized <0.01 Dative N B bond fills the p-orbital, preventing nucleophilic attack[2].

Note: Exact rate constants are highly dependent on specific buffer compositions and ionic strength. The values above represent relative kinetic magnitudes.

Experimental Methodology: In Situ NMR Kinetic Profiling

Standard reversed-phase HPLC is often inadequate for analyzing the hydrolysis of highly labile dimethyl boronates because the compounds rapidly degrade on the column upon contact with the aqueous mobile phase[2]. To ensure a self-validating system , in situ Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

By utilizing 1 H NMR, researchers can simultaneously monitor the disappearance of the ester methoxy protons ( ∼3.4 ppm) and the appearance of the free methanol protons ( ∼3.3 ppm). This simultaneous tracking ensures perfect mass balance, validating that the observed signal decay is exclusively due to hydrolysis and not precipitation or side reactions.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 10.0 mg of Dimethyl (2-methoxyphenyl)boronate in 0.5 mL of anhydrous deuterated solvent (e.g., DMSO- d6​ or 1,4-dioxane- d8​ ) in a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire baseline 1 H and 11 B NMR spectra to confirm the purity of the sp² hybridized ester and the exact chemical shift of the ester methoxy groups.

  • Aqueous Injection (Time Zero): Rapidly inject a precisely measured volume (e.g., 50 μ L) of D 2​ O buffered to the desired pH (e.g., phosphate buffer, pD 7.4) directly into the NMR tube. Invert the tube twice to ensure rapid mixing.

  • Kinetic Array Monitoring: Immediately initiate a pre-programmed arrayed 1 H NMR acquisition. For fast hydrolyzing dimethyl esters, set the acquisition time to 1 scan every 15 seconds over a 30-minute window.

  • Data Processing: Integrate the decaying signal of the ester methoxy protons against an internal standard (e.g., 1,3,5-trimethoxybenzene). Fit the integration data to a pseudo-first-order kinetic decay model ( [A]t​=[A]0​e−kt ) to extract the observed rate constant ( kobs​ ).

Protocol S1 1. Sample Prep Dissolve in dry solvent S2 2. Baseline NMR Acquire 1H/11B spectra S1->S2 S3 3. Aqueous Spike Inject D2O/Buffer S2->S3 S4 4. Kinetic Array Continuous NMR acquisition S3->S4 S5 5. Data Analysis Kinetic modeling S4->S5

Step-by-step workflow for in situ NMR kinetic profiling of ester hydrolysis.

Implications for Drug Development and Synthesis

Understanding the exact hydrolysis rate of Dimethyl (2-methoxyphenyl)boronate is paramount for process chemists. In Suzuki-Miyaura couplings, the choice of the boronic ester dictates the rate of the crucial transmetalation step. While dimethyl esters can facilitate faster transmetalation due to lower steric hindrance[2], their rapid hydrolysis to the free boronic acid can lead to unwanted protodeboronation pathways if the pH is close to the pKa of the boronic acid[1].

By mapping the kinetic profile, researchers can precisely time the addition of aqueous bases in cross-coupling reactions, ensuring the ester is activated for transmetalation before it fully degrades into unreactive byproducts.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.1

  • A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. Benchchem. 2

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. 3

  • Using Visible Light to Tune Boronic Acid–Ester Equilibria. Journal of the American Chemical Society. 5

  • dimethyl mesitylboronate | 34907-53-4. Benchchem. 4

Sources

Protocols & Analytical Methods

Method

Advanced Suzuki-Miyaura Cross-Coupling Protocol for Dimethyl (2-methoxyphenyl)boronate

Application Note & Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Reaction Class: Palladium-Catalyzed C–C Bond Formation Introduction & Mechanistic Rationale The Suzuki-Miya...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Reaction Class: Palladium-Catalyzed C–C Bond Formation

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern synthetic chemistry, enabling the robust construction of C–C bonds critical for pharmaceutical and material sciences[1][2]. While pinacol boronic esters and free boronic acids are ubiquitous, the use of dimethyl arylboronates—specifically Dimethyl (2-methoxyphenyl)boronate —offers a distinct reactivity profile.

Dimethyl esters are less sterically encumbered at the boron center than their pinacol counterparts, which facilitates the rapid formation of pretransmetalation intermediates[3]. However, the presence of the ortho-methoxy group introduces two competing variables:

  • Steric Hindrance: The proximity of the methoxy group to the boron center can impede the transmetalation step, requiring a highly active catalyst with a wide bite angle[4].

  • Electronic Activation & Coordination: The oxygen atom of the methoxy group can coordinate with the palladium center, stabilizing transient intermediates and potentially accelerating the cross-coupling process[4].

The Role of the Base in Transmetalation

The precise manner in which the organic fragment transfers from boron to palladium relies heavily on the base[5]. For dimethyl esters, the base serves a dual purpose: it can hydrolyze the ester in situ to the more reactive boronic acid, or it can facilitate the "oxo-palladium pathway" by exchanging with the halide on the Pd(II) complex to form a highly reactive Ar-Pd(II)-OH or Ar-Pd(II)-OR species[2][6]. Recent structural and kinetic investigations reveal that boronic esters can transmetalate directly without prior hydrolysis if an empty coordination site on the palladium atom is available[3][5].

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X Intermediate OxAdd->PdII BaseEx Base Exchange (OH- or RO-) PdII->BaseEx PdII_OR Ar-Pd(II)-OR Intermediate BaseEx->PdII_OR TransMet Transmetalation [Ar'-B(OMe)2] PdII_OR->TransMet PdII_ArAr Ar-Pd(II)-Ar' Intermediate TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regenerates Pd(0) Product Biaryl Product (Ar-Ar') RedElim->Product

Suzuki-Miyaura catalytic cycle highlighting the oxo-palladium transmetalation pathway.

Experimental Design & Causality

To engineer a self-validating and high-yielding protocol for Dimethyl (2-methoxyphenyl)boronate, every reagent must be selected based on mechanistic causality:

  • Catalyst Selection (Pd(dppf)Cl₂): Standard catalysts like Pd(PPh₃)₄ often struggle with ortho-substituted arylboronates due to slow reductive elimination. Pd(dppf)Cl₂ features a bidentate ligand with a large bite angle (99°), which forces the two aryl groups on the Pd(II) intermediate closer together, dramatically accelerating reductive elimination and overcoming the steric bulk of the ortho-methoxy group[7][8].

  • Base Selection (K₂CO₃): A mild inorganic base like K₂CO₃ is optimal. It is strong enough to drive the formation of the Pd-oxo intermediate and the tetrahedral boronate ate-complex, but mild enough to prevent the degradation of base-sensitive functional groups on the electrophile[9][10].

  • Solvent System (1,4-Dioxane/H₂O): A biphasic system (typically 4:1 or 5:1 v/v) is required. 1,4-Dioxane provides excellent solubility for the organic substrates and the palladium catalyst at elevated temperatures (90 °C), while water is essential to dissolve the K₂CO₃, enabling the base exchange step at the biphasic interface[1][9].

Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data for coupling Dimethyl (2-methoxyphenyl)boronate with a standard aryl bromide, demonstrating the causality of the chosen parameters.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O801265
Pd(OAc)₂ / SPhos (5 mol%)K₃PO₄ (2.0)Toluene/H₂O100882
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (2.5) 1,4-Dioxane/H₂O 90 4 94
Pd(dppf)Cl₂ (5 mol%)Et₃N (3.0)1,4-Dioxane (Anhydrous)9024<10

Note: The near-zero yield in anhydrous conditions with an organic base highlights the absolute necessity of water and an inorganic base for the activation of the dimethyl ester[2][10].

Step-by-Step Experimental Protocol

Safety Precautions: Palladium complexes are toxic and should be handled in a fume hood. 1,4-Dioxane is a suspected carcinogen and peroxide former; ensure it is inhibitor-stabilized or freshly distilled.

Reagents Required
  • Aryl Halide (Bromide or Iodide): 1.0 mmol

  • Dimethyl (2-methoxyphenyl)boronate: 1.2 mmol (Slight excess to account for minor protodeboronation)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct: 0.05 mmol (5 mol%)

  • Potassium Carbonate (K₂CO₃): 2.5 mmol

  • 1,4-Dioxane (Degassed): 4.0 mL

  • Deionized Water (Degassed): 1.0 mL

Methodology
  • Reaction Setup: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Dimethyl (2-methoxyphenyl)boronate (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.5 mmol).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Solvent Addition: Syringe in 4.0 mL of 1,4-Dioxane and 1.0 mL of H₂O. (Note: Solvents should be sparged with Nitrogen for 30 minutes prior to use to prevent catalyst oxidation).

  • Heating & Agitation: Replace the septum with a Teflon screw cap under a positive flow of Nitrogen. Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4 hours to maximize the surface area of the biphasic mixture.

  • Quenching & Workup: Cool the reaction mixture to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the suspension and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure 2-methoxybiaryl product.

Workflow Setup 1. Reagent Setup (Ar-X, Boronate, Cat, Base) Degas 2. Degassing (Vacuum / N2) Setup->Degas React 3. Reaction (1,4-Dioxane/H2O, 90°C) Degas->React Workup 4. Workup (Extraction & Drying) React->Workup Purify 5. Purification (Flash Chromatography) Workup->Purify

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Self-Validation & Troubleshooting

A robust protocol must be self-validating. Use the following analytical markers to confirm reaction success and diagnose failures:

  • Analytical Validation (NMR): Successful coupling is easily verified by ¹H NMR. The starting Dimethyl (2-methoxyphenyl)boronate exhibits a distinct singlet for the boron-bound methoxy groups (-B(OCH₃)₂) around 3.3–3.5 ppm . The disappearance of this signal, coupled with the retention of the ortho-methoxy singlet (~3.8 ppm) and the appearance of new extended aromatic signals, confirms successful cross-coupling.

  • Troubleshooting Protodeboronation: If GC-MS or TLC indicates high levels of anisole (the protodeboronation byproduct of the boronate), the transmetalation step is too slow compared to hydrolysis. Solution: Ensure strict deoxygenation of solvents, or switch to an anhydrous system using a fluoride base (e.g., CsF in THF) to activate the boron without excess protons.

  • Troubleshooting Black Precipitate (Palladium Black): The rapid formation of a black precipitate indicates catalyst decomposition before oxidative addition can occur. Solution: Verify the integrity of the aryl halide, ensure the reaction is completely oxygen-free, or increase the catalyst loading to 10 mol%.

References

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (PMC). 1

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. 5

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.7

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). 6

  • Suzuki reaction. Wikipedia. 2

  • Supporting Information (Aqueous Suzuki Coupling). The Royal Society of Chemistry. 9

  • Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. MDPI. 8

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. 4

Sources

Application

Advanced Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Dimethyl (2-Methoxyphenyl)boronate

Executive Summary & Chemical Context Dimethyl (2-methoxyphenyl)boronate is a highly reactive, atom-economical organoboron reagent utilized extensively in the synthesis of ortho-methoxy biaryl scaffolds. These motifs are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Dimethyl (2-methoxyphenyl)boronate is a highly reactive, atom-economical organoboron reagent utilized extensively in the synthesis of ortho-methoxy biaryl scaffolds. These motifs are ubiquitous in pharmaceuticals, agrochemicals, and advanced chiral ligands. However, deploying this specific reagent requires a nuanced understanding of its dual chemical nature:

  • Rapid Hydrolysis: Unlike robust pinacol (BPin) esters, dimethyl boronic esters are highly susceptible to hydrolysis. In standard aqueous biphasic conditions, the dimethyl ester acts as a rapid precursor, hydrolyzing in situ to the free 2-methoxyphenylboronic acid.

  • The Ortho-Methoxy Effect: The methoxy group introduces steric hindrance that can impede the transmetalation step. Conversely, its electron-donating nature and the lone pairs on the oxygen atom can engage in O-chelation with the palladium center, stabilizing the catalytic intermediate and, in some cases, driving unique atropisomeric selectivity .

This guide provides a self-validating, mechanistic-driven protocol for optimizing the cross-coupling of Dimethyl (2-methoxyphenyl)boronate with various aryl halides.

Mechanistic Causality: Why Standard Conditions Fail

To achieve high turnover numbers (TON), one must design the reaction around the specific physical chemistry of the substrates.

The Role of Base Activation and Hydrolysis

In the Suzuki-Miyaura mechanism, the boron atom must be activated by a base to form a negatively charged boronate complex, which enhances the polarization of the C-B bond and facilitates transmetalation . When using Dimethyl (2-methoxyphenyl)boronate, the addition of an aqueous base (e.g., K₂CO₃ or K₃PO₄) serves a dual purpose: it first hydrolyzes the dimethyl ester to the free boronic acid, and subsequently forms the active trihydroxyboronate species. If anhydrous conditions are strictly maintained without a fluoride source, the reaction will stall because the dimethyl ester cannot transmetalate efficiently.

Overcoming Steric Hindrance via Ligand Design

The ortho-methoxy group creates a steric shield around the C-B bond. Standard ligands like Triphenylphosphine (PPh₃) often fail to promote efficient reductive elimination, leading to protracted reaction times and increased protodeboronation (the cleavage of the C-B bond to yield anisole). To counteract this, dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos are deployed. Their electron-rich dicyclohexylphosphine moieties accelerate oxidative addition, while their flexible biphenyl backbones accommodate the steric bulk of the ortho-methoxy group during transmetalation and reductive elimination .

G A Pd(0) Catalyst B Oxidative Addition (Aryl Halide) A->B D Transmetalation (O-Chelation Stabilized) B->D C Base Activation & Ester Hydrolysis C->D Boronate Activation E Reductive Elimination (Biaryl Product) D->E E->A Pd(0) Regeneration

Mechanistic cycle highlighting O-chelation stabilization during transmetalation.

Reaction Optimization & Quantitative Data

Selecting the correct parameters requires balancing the reactivity of the aryl halide with the stability of the boronate. Table 1 summarizes empirical data for optimizing this specific coupling .

Table 1: Condition Optimization Matrix for ortho-Methoxyaryl Couplings

ParameterOption A: Standard (Aryl Iodides/Bromides)Option B: Sterically Hindered (Aryl Chlorides)Option C: Base-Sensitive Substrates
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)
Ligand None (Phosphine included)SPhos or XPhos (4 mol%)dppf (3 mol%)
Base Na₂CO₃ (2.0 equiv, 2M aq)K₃PO₄ (3.0 equiv, solid + H₂O)CsF (3.0 equiv, solid)
Solvent Toluene/EtOH/H₂O (2:1:1)1,4-Dioxane/H₂O (4:1)THF or DMF (Anhydrous)
Temp/Time 80 °C, 12 h100 °C, 4-8 h60-80 °C, 16 h
Yield Profile Moderate (70-80%)Excellent (>85%)Good (tolerates esters/amides)

Note: For Dimethyl (2-methoxyphenyl)boronate, Option B is highly recommended to outpace the competing protodeboronation pathway.

Self-Validating Experimental Protocol

This protocol utilizes Option B (Pd(OAc)₂ / SPhos) as it provides the most robust and reproducible results for sterically demanding ortho-methoxy couplings. The procedure is designed with built-in Self-Validating Checkpoints (SVCs) to ensure experimental integrity.

Materials Required:
  • Dimethyl (2-methoxyphenyl)boronate (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Phosphate Tribasic [K₃PO₄] (3.0 equiv)

  • 1,4-Dioxane and HPLC-grade H₂O (4:1 ratio)

Step-by-Step Methodology:

Step 1: Reagent Preparation & Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Dimethyl (2-methoxyphenyl)boronate (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Add 1,4-Dioxane (4.0 mL) and H₂O (1.0 mL).

  • Degassing: Submerge a long needle into the solvent mixture and sparge with ultra-pure Argon or Nitrogen for 15 minutes while stirring.

SVC 1: The solvent must bubble vigorously. Proper degassing prevents the oxidation of the electron-rich SPhos ligand and eliminates O₂-mediated homocoupling of the boronate.

Step 2: Catalyst Complexation

  • Under a positive flow of Argon, swiftly add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) to the mixture.

  • Seal the flask with a Teflon-lined screw cap or rubber septum.

SVC 2: Observe the color. The initial red/orange of Pd(OAc)₂ should rapidly transition to a pale yellow or light orange upon heating, indicating the successful in situ reduction to Pd(0) and complexation with SPhos.

Step 3: Thermal Activation

  • Transfer the flask to a pre-heated oil bath or heating block set to 100 °C.

  • Stir vigorously (800-1000 rpm) for 4 to 8 hours. High stirring rates are critical to overcome mass transfer limitations in the biphasic mixture.

SVC 3: If the reaction mixture turns entirely black (precipitation of Pd black) within the first 30 minutes, catalyst decomposition has occurred, likely due to insufficient degassing or ligand oxidation.

Step 4: In-Process Control (IPC) & Workup

  • After 4 hours, cool the reaction slightly, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS or TLC.

SVC 4: The LC-MS trace should show complete consumption of the aryl halide. The presence of anisole indicates protodeboronation, signaling that the coupling rate is too slow.

  • Once complete, cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with Brine (2 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

G S1 1. Reagent Prep Degas Solvents (Ar/N2) S2 2. Catalyst Complexation Pd source + Ligand S1->S2 S3 3. Reactant Addition Boronate + Aryl Halide + Base S2->S3 S4 4. Thermal Activation Stir at 80-100°C S3->S4 S5 5. Workup & QC Extraction & LC-MS/NMR S4->S5

Step-by-step experimental workflow for self-validating Suzuki-Miyaura coupling.

Troubleshooting & Quality Control

  • Issue: High levels of Anisole (Protodeboronation).

    • Causality: The boronate is hydrolyzing and subsequently cleaving the C-B bond faster than transmetalation can occur.

    • Solution: Increase the equivalents of Dimethyl (2-methoxyphenyl)boronate to 1.5 - 2.0. Alternatively, switch to an anhydrous fluoride-based activation system (Option C) to slow down the decomposition pathway.

  • Issue: Formation of 2,2'-Dimethoxybiphenyl (Homocoupling).

    • Causality: Oxygen ingress during the reaction promotes Pd-catalyzed oxidative homocoupling of the boronate.

    • Solution: Strictly enforce the 15-minute Argon sparging protocol and ensure the reaction vessel is completely hermetic.

References

  • Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: Beilstein Journal of Organic Chemistry, 2018, 14, 2299–2305. URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Journal of the American Chemical Society, 1999, 121, 41, 9550–9561. URL: [Link]

Method

Application Note: Dimethyl (2-methoxyphenyl)boronate in Biaryl API Synthesis via Suzuki-Miyaura Cross-Coupling

Introduction to the Synthon Dimethyl (2-methoxyphenyl)boronate (CAS: 253280-01-2) is a highly versatile organoboron reagent utilized extensively in the pharmaceutical industry for the construction of complex biaryl archi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Synthon

Dimethyl (2-methoxyphenyl)boronate (CAS: 253280-01-2) is a highly versatile organoboron reagent utilized extensively in the pharmaceutical industry for the construction of complex biaryl architectures[1][2]. The presence of the ortho-methoxy group on the phenyl ring significantly influences both the electronic and steric properties of the molecule[3]. In medicinal chemistry, this specific substitution pattern is frequently employed to restrict the rotation of the biaryl axis, locking the active pharmaceutical ingredient (API) into a bioactive conformation essential for target binding (e.g., in kinase inhibitors and selective receptor agonists)[4].

While free 2-methoxyphenylboronic acid is commonly used, it is prone to forming triphenylboroxines via dehydration or undergoing rapid protodeboronation under harsh conditions[5]. The dimethyl ester provides a stable, atom-economical alternative that readily undergoes in situ activation during Suzuki-Miyaura cross-coupling reactions, making it an ideal building block for scalable drug development[6][7].

Mechanistic Rationale & Catalytic Activation

The Suzuki-Miyaura cross-coupling relies on a palladium-catalyzed cycle consisting of oxidative addition, transmetalation, and reductive elimination. The critical advantage of using Dimethyl (2-methoxyphenyl)boronate lies in the transmetalation step. The ester itself is relatively unreactive toward the Pd(II) intermediate. However, the addition of an aqueous or alkoxide base converts the neutral trigonal planar boronate ester into a negatively charged, tetrahedral "ate" complex[8][9]. This increases the nucleophilicity of the 2-methoxyphenyl group, facilitating its transfer to the palladium center.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Pd0->OxAdd Aryl Halide (Ar-X) TransMet Transmetalation Transfer of 2-Methoxyphenyl group OxAdd->TransMet Base RedElim Reductive Elimination Formation of Biaryl Bond TransMet->RedElim RedElim->Pd0 Regeneration of Pd(0) Product 2'-Methoxybiaryl API Precursor RedElim->Product Product Release Boronate Dimethyl (2-methoxyphenyl)boronate + Base (Activation) Boronate->TransMet Activated 'ate' complex

Suzuki-Miyaura catalytic cycle featuring Dimethyl (2-methoxyphenyl)boronate activation.

Comparative Reactivity & Reagent Selection

When designing an API synthesis route, the choice of the boron reagent is dictated by a balance of reactivity, stability, and atom economy[7]. The table below summarizes the quantitative and qualitative data comparing Dimethyl (2-methoxyphenyl)boronate against its free acid and pinacol ester counterparts.

Boron ReagentMolecular Weight ( g/mol )Atom EconomyRelative ReactivityStability / Handling
2-Methoxyphenylboronic Acid 151.96HighVery HighModerate; prone to boroxine formation and protodeboronation[5].
Dimethyl (2-methoxyphenyl)boronate 179.99Moderate-HighHighGood; stable liquid/low-melting solid, easily activated in situ[1].
2-Methoxyphenylboronic Acid Pinacol Ester 234.09LowModerateExcellent; highly stable, but requires stronger activation conditions.

Causality Note: The dimethyl ester is chosen when the free acid exhibits poor solubility in the organic phase or when precise stoichiometry is required (free acids often contain variable amounts of anhydrides/boroxines, skewing molar equivalents)[5].

Standardized Experimental Protocol: Synthesis of a 2'-Methoxybiaryl API Intermediate

The following protocol outlines the coupling of Dimethyl (2-methoxyphenyl)boronate with a generic heteroaryl chloride (a common electrophile in kinase inhibitor synthesis)[4][7]. This system is designed to be self-validating: the reaction progress is visually and analytically trackable, and the workup leverages the specific solubility profiles of the components.

Workflow S1 Step 1: Reagent Preparation Weigh Boronate, Ar-X, Base S2 Step 2: Solvent Degassing Sparging with N2/Ar (15 min) S1->S2 S3 Step 3: Catalyst Addition Add Pd(dppf)Cl2 under inert atm S2->S3 S4 Step 4: Heating & Reaction Stir at 80°C, Monitor via TLC/HPLC S3->S4 S5 Step 5: Quench & Extraction Cool, add H2O, extract with EtOAc S4->S5 S6 Step 6: Purification Silica Gel Column or Crystallization S5->S6

Step-by-step experimental workflow for biaryl API intermediate synthesis.

Step-by-Step Methodology:
  • Reagent Assembly: In an oven-dried Schlenk flask, combine the heteroaryl chloride (1.0 equiv, e.g., 10.0 mmol) and Dimethyl (2-methoxyphenyl)boronate (1.2 equiv, 12.0 mmol).

    • Causality: A slight excess of the boronate is used to compensate for any minor protodeboronation that may occur at elevated temperatures[7].

  • Base Addition: Add solid sodium carbonate ( Na2​CO3​ ) or potassium carbonate ( K2​CO3​ ) (3.0 equiv, 30.0 mmol).

    • Causality: The base is strictly required to hydrolyze the dimethyl ester and form the reactive boronate "ate" complex necessary for transmetalation[4][9].

  • Solvent Introduction & Degassing: Add a solvent mixture of 1,4-Dioxane and Water (v/v 4:1, 0.1 M relative to the halide). Sparge the mixture with ultra-pure Nitrogen or Argon for 15 minutes.

    • Causality: Water is essential for the base to function and to hydrolyze the dimethyl ester. Degassing removes dissolved oxygen, which would otherwise irreversibly oxidize the active Pd(0) species to an inactive Pd(II) complex and promote unwanted oxidative homocoupling of the boronate[9].

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, typically Pd(dppf)Cl2​ (0.05 equiv, 5 mol%).

    • Causality: Bidentate ligands like dppf enforce a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing side reactions[4].

  • Reaction Execution (Self-Validation): Seal the flask and heat to 80 °C. Monitor the reaction via TLC or LC-MS. The system is self-validating: the disappearance of the UV-active heteroaryl chloride and the emergence of a new product spot confirms catalytic turnover. Typical reaction time is 6 to 16 hours[8][9].

  • Quench and Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and add water to partition the layers. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[4].

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization to isolate the pure 2'-methoxybiaryl API intermediate.

Troubleshooting & Optimization

  • Issue: High levels of Protodeboronation (Anisole formation).

    • Cause: The 2-methoxyphenyl group is electron-rich, making the C-B bond susceptible to cleavage by water at high temperatures.

    • Solution: Lower the reaction temperature to 60 °C, switch to a weaker base (e.g., potassium phosphate, K3​PO4​ ), or use an anhydrous base system (e.g., CsF in anhydrous THF) where the fluoride ion activates the dimethyl ester instead of hydroxide[8].

  • Issue: Incomplete Conversion.

    • Cause: Steric hindrance from the ortho-methoxy group slowing down the transmetalation step.

    • Solution: Switch to a more sterically accommodating, highly active catalyst system such as Pd-PEPPSI-IPr or use a bulky, electron-rich Buchwald ligand (e.g., SPhos or XPhos)[7][8].

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid." nbinno.com. 3

  • Chem-Impex. "2-Methoxyphenylboronic acid." chemimpex.com. 10

  • ChemicalBook. "2-Methoxyphenylboronic acid | 5720-06-9." chemicalbook.com. 6

  • Chem960. "253280-01-2化工百科– 960化工网." chem960.com. 1

  • ACS Publications. "Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles." acs.org.7

  • eScholarship. "Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n." escholarship.org. 4

  • Bidepharm. "CAS:253280-01-2, Dimethyl (2-methoxyphenyl)boronate." bidepharm.com. 2

  • Google Patents. "Process for producing phenylboronic acids and triphenylboroxines." google.com. 5

  • EliScholar. "Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters." yale.edu. 8

  • Googleapis.com (AU 2016295594 B2). "Guangzhou Maxinovel Pharmaceuticals Co., Ltd." googleapis.com. 9

Sources

Application

Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling Using Dimethyl (2-methoxyphenyl)boronate

Mechanistic Rationale and Chemical Causality The synthesis of ortho-substituted biaryl scaffolds is a critical operation in drug discovery, forming the backbone of numerous kinase inhibitors, antihypertensives, and psych...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Chemical Causality

The synthesis of ortho-substituted biaryl scaffolds is a critical operation in drug discovery, forming the backbone of numerous kinase inhibitors, antihypertensives, and psychotropic agents. Among the building blocks used, Dimethyl (2-methoxyphenyl)boronate is highly valued. However, it presents two distinct chemical challenges under conventional thermal conditions:

  • Steric Hindrance: The ortho-methoxy group creates a significant steric barrier during the transmetalation step of the palladium catalytic cycle.

  • Protodeboronation: The electron-donating nature of the methoxy group increases electron density at the ipso-carbon, making the boronate highly susceptible to hydrolytic cleavage (protodeboronation) into anisole under prolonged heating in basic aqueous media.

To overcome these competing kinetic barriers, Microwave-Assisted Organic Synthesis (MAOS) is employed. Unlike conventional convective heating, which relies on thermal gradients, microwave irradiation delivers energy directly and volumetrically to the reactants via dielectric polarization (1)[1]. This allows the reaction mixture to reach superheated temperatures instantaneously. The rapid energy transfer provides the necessary activation energy to force the sterically hindered transmetalation step to completion in minutes, thereby outcompeting the slower degradation pathway of protodeboronation (2)[2].

Furthermore, utilizing the dimethyl ester rather than the free boronic acid prevents the formation of unreactive boroxine trimers, ensuring precise stoichiometry and consistent in situ hydrolysis to the active boronate anion required for coupling (3)[3].

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X Insertion) Pd0->OxAdd + Aryl Halide TransMet Transmetalation (Steric Barrier Overcome by MW) OxAdd->TransMet Pd(II) Complex BaseAct Base Activation (Boronate Anion Formation) BaseAct->TransMet Dimethyl (2-methoxyphenyl)boronate RedElim Reductive Elimination (Biaryl Release) TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 Catalyst Regeneration Product ortho-Methoxy Biaryl Product RedElim->Product Target Scaffold

Catalytic cycle of Suzuki-Miyaura coupling highlighting microwave-accelerated transmetalation.

Comparative Quantitative Data

The advantages of MAOS over conventional thermal heating for this specific sterically hindered substrate are summarized below. The data reflects the coupling of Dimethyl (2-methoxyphenyl)boronate with a standard aryl bromide (e.g., 4-bromoacetophenone) using Pd(dppf)Cl₂ as the catalyst.

ParameterConventional Thermal HeatingMicrowave-Assisted (MAOS)
Heating Mechanism Convective / ConductiveDielectric Polarization
Reaction Temperature 80 °C (Reflux)120 °C (Sealed Vessel)
Reaction Time 12 - 24 hours15 - 20 minutes
Isolated Yield (Biaryl) 45 - 60%85 - 95%
Protodeboronation (Anisole) Moderate to High (15-30%)Trace / Undetectable (<2%)
Catalyst Loading 5.0 mol%1.0 - 2.0 mol%

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system . At each critical juncture, a specific quality control (QC) check is embedded to confirm the chemical state before proceeding.

Reagent Preparation & Assembly

Causality: A biphasic solvent system (1,4-Dioxane/H₂O) is utilized. Dioxane provides excellent solubility for the organic substrates and absorbs microwave energy efficiently, while water is strictly required to hydrolyze the dimethyl ester and dissolve the inorganic base (4)[4].

  • Equip a 10 mL microwave-safe heavy-walled glass vial with a magnetic stir bar.

  • Add the Aryl Halide (1.0 mmol) and Dimethyl (2-methoxyphenyl)boronate (1.2 mmol). Note: The slight 0.2 excess compensates for any trace oxidative degradation.

  • Add Potassium Carbonate (K₂CO₃, 3.0 mmol) and Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).

  • Add 4.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed Deionized Water.

  • Validation Checkpoint 1 (Visual): Before sealing, verify that the mixture exhibits the characteristic deep red/orange hue of the active Pd(dppf) complex. A black precipitate at this stage indicates premature catalyst crashing (palladium black), requiring a restart with strictly degassed solvents.

  • Seal the vial securely with a Teflon-lined crimp cap.

Microwave Irradiation (MAOS)
  • Place the sealed vial into the microwave synthesizer cavity (e.g., Biotage Initiator or CEM Discover).

  • Program the instrument: Temperature: 120 °C, Time: 15 minutes, Stirring: High, Cooling: On (compressed air cooling post-reaction).

  • Validation Checkpoint 2 (Instrumental): Monitor the real-time pressure and power curves on the instrument interface.

    • Pass: The pressure should plateau smoothly around 3-5 bar.

    • Fail: A sudden drop in pressure indicates a micro-leak in the vial seal. The solvent will have flashed off, altering the concentration and temperature. Discard the run if a pressure drop occurs.

Workup and Purification
  • Once cooled to room temperature, uncap the vial and dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and 5 mL of water.

  • Transfer to a separatory funnel, extract the aqueous layer with EtOAc (2 x 10 mL), and wash the combined organic layers with brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 3 (Chromatographic): Perform TLC (Hexanes:EtOAc 8:2) visualized under UV 254 nm. The aryl halide starting material spot must be completely absent.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc).

Final Analytical Validation
  • Subject the purified product to LC-MS analysis.

  • Validation Checkpoint 4 (Mass Spectrometry): The spectrum must exhibit the desired [M+H]⁺ peak of the biaryl product. Crucially, scan for m/z 109. The absence of m/z 109 validates that the microwave conditions successfully suppressed the protodeboronation of the Dimethyl (2-methoxyphenyl)boronate into anisole.

Workflow N1 1. Reagent Assembly (Visual Catalyst Check) N2 2. Microwave Setup (Sealed Vessel, 120°C) N1->N2 N3 3. Dielectric Heating (Pressure/Temp Monitoring) N2->N3 N4 4. Workup & Extraction (TLC Validation) N3->N4 N5 5. Purification & LC-MS (Confirm absence of m/z 109) N4->N5

Workflow for Microwave-Assisted Suzuki-Miyaura Cross-Coupling with embedded QC checkpoints.

References

  • Source: rsc.
  • Source: mdpi.
  • Title: An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Source: organic-chemistry.

Sources

Method

Scale-up synthesis protocols for Dimethyl (2-methoxyphenyl)boronate reactions

Application Note: Scalable Suzuki-Miyaura Cross-Coupling Workflows Utilizing Dimethyl (2-methoxyphenyl)boronate in Pharmaceutical Synthesis Executive Summary The construction of sterically hindered, functionalized biaryl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Suzuki-Miyaura Cross-Coupling Workflows Utilizing Dimethyl (2-methoxyphenyl)boronate in Pharmaceutical Synthesis

Executive Summary

The construction of sterically hindered, functionalized biaryl motifs is a cornerstone of modern drug discovery. The 2-methoxyphenyl group is a privileged pharmacophore found in numerous active pharmaceutical ingredients (APIs), including antipsychotics and kinase inhibitors. This application note details the process chemistry and scale-up protocols for utilizing Dimethyl (2-methoxyphenyl)boronate (CAS: 253280-01-2) in Suzuki-Miyaura cross-coupling reactions. By transitioning from discovery-scale screening to process-scale synthesis, this guide establishes a self-validating workflow that addresses mass transfer, exotherm management, and catalyst efficiency.

Mechanistic Insights & Reagent Rationale

While 2-methoxyphenylboronic acid is widely used, it is prone to forming trimeric boroxines (anhydrides) upon dehydration, which complicates precise stoichiometric calculations during scale-up. Furthermore, free boronic acids can undergo rapid protodeboronation under basic conditions at elevated temperatures[1].

Dimethyl (2-methoxyphenyl)boronate offers a strategic advantage in process chemistry:

  • Stoichiometric Precision: As an ester, it does not form boroxines, ensuring accurate mass-to-mole conversions during bulk charging.

  • Controlled Transmetalation: Under aqueous basic conditions (e.g., K₂CO₃ in THF/H₂O), the dimethyl ester undergoes controlled in situ hydrolysis to the active boronate species. This steady release mitigates the local concentration of the free boronic acid, thereby suppressing the competitive protodeboronation pathway.

  • Atom Economy: Compared to the bulkier pinacol (BPin) esters, the dimethyl ester generates methanol as a byproduct rather than pinacol, significantly improving the atom economy and simplifying the aqueous waste stream treatment.

Recent advancements in both palladium and base-metal (nickel) catalysis have demonstrated the high reactivity of 2-methoxyphenylboronic derivatives with a wide range of aryl and heteroaryl chlorides, which are traditionally challenging but economically desirable electrophiles[2, 3].

Scale-Up Workflow & Process Visualization

The transition from a 1 mmol discovery reaction to a multigram or kilogram process requires strict control over reaction engineering. The following workflow outlines the critical path for scaling up the cross-coupling of Dimethyl (2-methoxyphenyl)boronate.

G N1 1. Substrate Charging Dimethyl (2-methoxyphenyl)boronate + Aryl Chloride N2 2. Solvent & Base Addition Degassed THF/H2O + K2CO3 (Biphasic System) N1->N2 N3 3. Catalyst Injection Pd(dppf)Cl2 or Ni-precatalyst (Under Inert Ar/N2) N2->N3 N4 4. Controlled Heating Ramp to 65°C (Exotherm Management) N3->N4 N5 5. In-Process Control (IPC) HPLC Validation (Target: <1% Ar-Cl remaining) N4->N5 N6 6. Downstream Processing Phase Separation, Metal Scavenging & Crystallization N5->N6

Figure 1: Process engineering workflow for scalable Suzuki-Miyaura cross-coupling.

Quantitative Process Parameters

The following table summarizes the optimization data across different scales, demonstrating the non-linear adjustments required for catalyst loading and reaction time due to heat and mass transfer dynamics in biphasic systems.

ParameterDiscovery Scale (1 mmol)Pilot Scale (100 mmol)Process Scale (1.5 mol)
Boronate Equivalents 1.5 eq1.15 eq1.05 eq
Catalyst Loading (Pd) 5.0 mol%0.5 mol%0.1 mol%
Solvent Ratio (THF:H₂O) 4:15:16:1
Agitation Magnetic StirringOverhead (300 rpm)Baffled Reactor (150 rpm)
Reaction Time 2 hours6 hours12 hours
Yield (Isolated) 92%89%91%
Residual Pd (API) Not Assessed< 50 ppm< 10 ppm

Standard Operating Protocol: 100 mmol Scale Synthesis

Objective: Synthesis of a generic 2-methoxybiaryl intermediate via the coupling of Dimethyl (2-methoxyphenyl)boronate with an aryl chloride.

Self-Validating Principle: This protocol utilizes a step-wise thermal ramp and strict In-Process Controls (IPC) to ensure the reaction does not stall due to catalyst deactivation or poor phase mixing.

Step 1: Reactor Preparation and Purging
  • Equip a 1 L jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser, an internal temperature probe, and an inert gas (N₂/Ar) inlet.

  • Purge the reactor with nitrogen for 15 minutes prior to charging to ensure an oxygen-free environment, which is critical to prevent the oxidative homocoupling of the boronate.

Step 2: Reagent Charging
  • Charge the reactor with the Aryl Chloride (100.0 mmol, 1.0 eq).

  • Add Dimethyl (2-methoxyphenyl)boronate (115.0 mmol, 1.15 eq). Note: The 0.15 eq excess compensates for minor hydrolytic protodeboronation during the heating phase.

  • Add Potassium Carbonate (K₂CO₃) (250.0 mmol, 2.5 eq) as a solid.

Step 3: Solvent Addition and Degassing
  • Add 400 mL of Tetrahydrofuran (THF) and 80 mL of Deionized (DI) Water.

  • Initiate overhead stirring at 300 rpm to establish a uniform biphasic suspension.

  • Sparge the mixture with nitrogen via a subsurface PTFE tube for 20 minutes. Causality: Dissolved oxygen rapidly degrades Pd(0) intermediates into inactive Pd(II) black.

Step 4: Catalyst Addition and Reaction Execution
  • Briefly halt the nitrogen sparge (maintain headspace sweep) and quickly add the catalyst, e.g., Pd(dppf)Cl₂ (0.5 mmol, 0.5 mol%).

  • Program the jacket temperature to ramp from 20 °C to 65 °C over 45 minutes. Causality: A slow ramp prevents a sudden exotherm upon catalyst activation, which could lead to solvent boil-over or accelerated boronate degradation.

  • Maintain the internal temperature at 62–65 °C under vigorous stirring.

Step 5: In-Process Control (IPC)
  • After 4 hours, withdraw a 0.5 mL aliquot from the organic phase.

  • Dilute with acetonitrile and analyze via HPLC (UV detection at 254 nm).

  • Validation Gate: The reaction is deemed complete when the integrated area of the aryl chloride is < 1.0% relative to the product. If > 1.0%, continue heating for 2 hours and re-sample.

Step 6: Workup and Metal Scavenging
  • Cool the reactor to 20 °C. Add 200 mL of DI water and 200 mL of Ethyl Acetate to facilitate phase separation.

  • Halt stirring and allow phases to settle for 30 minutes. Separate the lower aqueous phase (contains carbonate salts and methanol byproduct).

  • To the retained organic phase, add 5.0 g of a silica-based metal scavenger (e.g., SiliaMetS® Thiol). Stir at 40 °C for 2 hours. Causality: The thiol groups covalently bind soluble palladium species, reducing API contamination to acceptable pharmaceutical limits (< 10 ppm).

  • Filter the suspension through a Celite pad. Concentrate the filtrate under reduced pressure to yield the crude biaryl product, which can be advanced to crystallization.

References

  • Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Organic & Biomolecular Chemistry: Scope of Suzuki-Miyaura coupling reactions of heteroaryl chlorides Source: RSC Publishing URL:[Link]

  • Development of Titanium Dioxide-Supported Pd Catalysts for Ligand-Free Suzuki–Miyaura Coupling of Aryl Chlorides Source: MDPI (Catalysts) URL:[Link]

Application

Application Note: Continuous Flow Synthesis Using Dimethyl (2-methoxyphenyl)boronate

Executive Summary The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of carbon-carbon bond formation in pharmaceutical development[1]. However, coupling sterically hindered or unstable boronic species prese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of carbon-carbon bond formation in pharmaceutical development[1]. However, coupling sterically hindered or unstable boronic species presents significant challenges in traditional batch reactors. This application note details the continuous flow synthesis protocols for utilizing Dimethyl (2-methoxyphenyl)boronate . By transitioning from batch to flow, chemists can leverage precise thermal control, superheating capabilities, and enhanced mass transfer to overcome the inherent steric bottlenecks of ortho-substituted arylboronates, enabling the scalable synthesis of complex biaryl active pharmaceutical ingredients (APIs).

Mechanistic Insights & Causality: The "Ortho-Methoxy" Challenge

As a Senior Application Scientist, it is critical to understand why continuous flow is uniquely suited for this specific reagent, rather than simply treating the reactor as a heated pipe.

  • Steric vs. Electronic Effects: The ortho-methoxy group in dimethyl (2-methoxyphenyl)boronate is strongly electron-donating via resonance, which theoretically increases the nucleophilicity of the aryl group. However, this electronic advantage is heavily counteracted by the steric bulk of the methoxy group, which physically impedes the approach of the boronate to the palladium catalyst's coordination sphere[2]. This makes the transmetalation step the rate-determining bottleneck of the catalytic cycle[3].

  • The Superheating Solution: In batch chemistry, overcoming this high activation energy barrier requires extended reaction times or highly specialized, expensive ligands. Continuous flow reactors, equipped with back pressure regulators (BPRs), allow solvents to be safely superheated well above their atmospheric boiling points (e.g., operating at 173 °C)[4]. This intense, localized thermal energy accelerates transmetalation exponentially without degrading the catalyst.

  • Mitigating Reactor Fouling: Free boronic acids are notorious for trimerizing into insoluble boroxines, generating water and precipitating out of solution, which leads to catastrophic microreactor clogging[5]. Utilizing the dimethyl ester variant—or generating it in situ via flash lithiation and borylation with B(OMe)3​ —ensures a strictly homogeneous fluidic stream[1][6].

Logical Workflows & System Architecture

FlowWorkflow Start Preparation of Reagent Streams (Homogeneous Solutions) Pump Dual Syringe/HPLC Pumping (Precise Stoichiometry) Start->Pump Mix Micromixing (T-Junction) (High Mass Transfer) Pump->Mix React Heated Coil Reactor (Superheating & Pressurization) Mix->React PAT Inline PAT Monitoring (IR/UV-Vis for Steady State) React->PAT Collect Automated Fraction Collection & Biphasic Quench PAT->Collect

Continuous flow reactor setup for Suzuki-Miyaura cross-coupling.

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Rate limited by Ar-X TransMet Transmetalation (Dimethyl (2-methoxyphenyl)boronate) OxAdd->TransMet Base Activation RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim Steric Hindrance Overcome by Superheating RedElim->Pd0 Product Release

Logical relationship of flow parameters overcoming bottlenecks in the Suzuki cycle.

Experimental Protocol: Self-Validating Flow Synthesis

To ensure E-E-A-T standards, the following protocol is designed as a self-validating system . The inclusion of phase-transfer agents and inline monitoring ensures that any deviation in causality (e.g., precipitation causing poor mass transfer) is immediately detected and corrected.

Materials & Stream Preparation
  • Stream A (Electrophile & Catalyst): 0.5 M Aryl halide (e.g., 3-bromo-2-thiophencarboxylic acid) and 0.015 M Pd(PPh3​)4​ dissolved in a 9:1 (v/v) mixture of THF and PEG-400. Causality Note: PEG-400 acts as a phase-transfer catalyst and stabilizes the palladium complex against aggregation at high temperatures[4].

  • Stream B (Nucleophile & Base): 0.6 M Dimethyl (2-methoxyphenyl)boronate and 1.0 M aqueous NaOH (or K3​PO4​ ) in Water/Ethanol. Causality Note: The use of a co-solvent system ensures that upon mixing with Stream A, the reaction remains in a single homogeneous phase, preventing erratic "slug flow" residence times[5].

Step-by-Step Execution
  • System Priming: Flush the entire fluidic pathway (pumps, T-mixer, 10 mL stainless steel coil reactor, and BPR) with the THF/Water/PEG-400 solvent mixture at the target flow rate (e.g., 1.5 mL/min).

  • Pressurization & Heating: Set the BPR to 100 psi (approx. 6.9 bar) to prevent solvent boiling. Heat the coil reactor to 150 °C.

  • Self-Validation Checkpoint 1 (Pressure Baseline): Monitor the system pressure drop ( ΔP ). A stable ΔP validates that the solvent system is homogeneous and no localized boiling or salt precipitation is occurring.

  • Reagent Introduction: Switch the pump inlet valves from the pure solvent to Stream A and Stream B. Maintain a 1:1 volumetric flow ratio.

  • Self-Validation Checkpoint 2 (Steady-State Attainment): Utilize inline UV-Vis spectroscopy at the reactor outlet. Wait for the absorbance at the product's specific λmax​ to plateau (typically after 2-3 reactor volumes). If absorbance fluctuates, it indicates pump cavitation or phase segregation.

  • Collection & Workup: Once steady-state is validated, direct the output to a collection vessel containing a biphasic quench mixture (e.g., Ethyl Acetate and 1N HCl). The organic layer is subsequently separated, dried over Na2​SO4​ , and concentrated.

Quantitative Optimization Data

The following table summarizes the causal relationship between flow parameters and reaction efficiency, demonstrating how superheating overcomes the steric hindrance of the ortho-methoxy group.

EntryTemperature (°C)Residence Time ( tres​ )Solvent / Base SystemConversion (%)Causality / Observation
16010.0 minTHF / H2​O / K2​CO3​ 42%Biphasic slug flow; poor mass transfer and low thermal energy.
29010.0 min1,4-Dioxane / H2​O / NaOH 78%Homogeneous phase achieved[5]; transmetalation remains rate-limited.
31206.7 minTHF / PEG-400 / NaOH 89%Phase-transfer agent stabilizes catalyst; thermal energy increases rate.
4 173 6.7 min THF / PEG-400 / NaOH >95% Optimal superheating fully overcomes steric bottleneck[4].

Advanced Applications in Drug Development

The continuous flow application of 2-methoxyphenylboronic derivatives has enabled several breakthroughs in pharmaceutical synthesis:

  • PARP-1/2 Inhibitors (HYDAMTIQ): Researchers successfully validated a telescoped continuous flow setup at a multigram scale to synthesize the thieno[2,3-c]isoquinolin-5(4H)-one core of HYDAMTIQ. By reacting 3-bromo-2-thiophencarboxylic acid with (2-methoxyphenyl)boronic acid derivatives at 173 °C with a 6.7-minute residence time, they achieved highly reproducible yields while minimizing catalyst degradation[4].

  • Natural Product Total Synthesis: The synthesis of complex 9-aryl fluorene derivatives, such as the natural products selaginpulvilin I and isoselagintamarlin A, utilized 5-bromo-2-methoxyphenylboronic acid in a continuous flow Suzuki coupling. The flow microreactor provided the precise control needed to synthesize the highly sterically congested intermediate in 66-88% yields before subsequent intramolecular annulation[7].

  • Flash Chemistry & Telescoped Borylation: For highly unstable intermediates, the dimethyl ester can be generated in situ. Using a flash chemistry approach, an aryllithium intermediate is generated in flow at 20 °C, immediately quenched with B(OMe)3​ to form the dimethyl arylboronate, and fed directly into a downstream Suzuki-Miyaura coupling reactor. This eliminates the need to isolate sensitive boronic acids[1][6].

References

  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow Source: Organic Letters - ACS Publications URL
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: MDPI URL
  • Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling Source: MDPI URL
  • Continuous Flow Synthesis of the PARP-1/2 Inhibitor HYDAMTIQ: Synthetic Strategy, Optimization, and Green Metrics Evaluation Source: Organic Process Research & Development - ACS Publications URL
  • Dimethoxyphenylboronic Acid in Suzuki-Miyaura Coupling Reactions Source: Benchchem URL
  • TfOH-Catalyzed Intramolecular Annulation of 2-(Aryl)
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations Source: PMC URL
  • Source: iris.unina.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Base Selection for Dimethyl (2-methoxyphenyl)boronate Suzuki Couplings

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to help researchers and drug development professionals navigate the specific c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to help researchers and drug development professionals navigate the specific challenges of coupling sterically hindered, electron-rich boronic esters.

Mechanistic Insights: The Dual Role of the Base

In the Suzuki-Miyaura coupling of Dimethyl (2-methoxyphenyl)boronate, the base is not merely a passive proton scavenger; it is a critical mechanistic trigger. The base must coordinate with the empty p-orbital of the boron atom to form a nucleophilic boronate "ate" complex, which is essential for the rate-determining transmetalation step[1][2].

However, the 2-methoxy group introduces severe synthetic complications:

  • Steric Hindrance: The ortho-methoxy group physically blocks the palladium center during transmetalation, slowing the desired catalytic cycle[3].

  • Electronic Effects: The electron-donating nature of the methoxy group enriches the carbon-boron bond. When activated by a base, this intermediate becomes highly susceptible to protonolysis (protodeboronation), cleaving the C-B bond to form a C-H bond[4][5].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd Aryl Halide Transmet Transmetalation Diaryl Pd(II) OxAdd->Transmet BaseAct Base Activation Boronate 'Ate' Complex BaseAct->Transmet Proto Protodeboronation (Side Reaction) BaseAct->Proto H2O / Heat RedElim Reductive Elimination Coupled Product Transmet->RedElim RedElim->Pd0 Boronate Dimethyl (2-methoxyphenyl)boronate Boronate->BaseAct Base (e.g., K3PO4)

Suzuki catalytic cycle showing base activation and competing protodeboronation pathway.

Frequently Asked Questions (FAQs)

Q: Why am I seeing massive amounts of anisole instead of my cross-coupled product? A: You are observing protodeboronation. When Dimethyl (2-methoxyphenyl)boronate is activated by a strong base in the presence of water and heat, the C-B bond cleaves to yield anisole[6]. This side reaction outcompetes transmetalation because the ortho-methoxy group sterically retards the palladium transfer while electronically activating the boron for hydrolysis[4][5].

Q: How does the choice of base influence this side reaction? A: Strong bases (like NaOH) or high pH environments drastically accelerate protodeboronation[6]. Furthermore, bulky phosphine ligands—while necessary to overcome the steric hindrance of the ortho-substitution—can ironically promote palladium-catalyzed protodeboronation if the base and solvent are not carefully optimized[7]. Therefore, selecting a mild inorganic base is critical.

Q: Should I use an anhydrous or aqueous solvent system? A: Water acts as the primary proton source for protodeboronation[4][6]. However, completely anhydrous conditions often lead to poor base solubility and sluggish transmetalation. The optimal solution is a tightly controlled biphasic system (e.g., Toluene/H₂O 10:1). This allows the base to dissolve and activate the boronate at the solvent interface while protecting the bulk dimethyl ester from rapid hydrolysis in the organic phase[1][6].

Troubleshooting Guide: Base & Condition Optimization

Workflow Start Analyze Reaction Outcome Q1 Is Anisole >10%? (Protodeboronation) Start->Q1 S1 Switch to weaker base (K3PO4 or K2CO3) & lower Temp Q1->S1 Yes Q2 Is Starting Material Unreacted? Q1->Q2 No S1->Start Retest S2 Use bulky ligand (SPhos) & biphasic solvent Q2->S2 Yes Success Optimal Conversion Q2->Success No S2->Start Retest

Troubleshooting workflow for optimizing base and conditions in hindered Suzuki couplings.

Issue: High levels of Anisole (Protodeboronation > 10%)

  • Causality: The reaction pH is too high, or the temperature is excessively driving the protonolysis pathway before transmetalation can occur[4][6].

  • Solution: Step down the base strength. If using Cs₂CO₃, switch to K₃PO₄ or K₂CO₃[6][8]. Reduce the reaction temperature from 100 °C to 80 °C or even 65 °C.

Issue: Incomplete Conversion & Sluggish Transmetalation

  • Causality: The ortho-methoxy group is preventing the boronate from accessing the Pd(II) complex, or the base is insufficiently solubilized to form the "ate" complex[2][3].

  • Solution: Ensure you are using a highly active, bulky electron-rich ligand like SPhos or XPhos, which promotes transmetalation of hindered substrates[5]. Verify that your biphasic stirring is extremely vigorous (≥1000 rpm) to maximize interfacial base activation.

Quantitative Base Screening Data

To provide a self-validating framework for your optimization, below is a comparative data summary for the coupling of an ortho-methoxyphenylboronic species with a standard aryl chloride, demonstrating the impact of base selection on yield and protodeboronation.

BaseSolvent SystemTemp (°C)Conversion to Product (%)Protodeboronation (Anisole %)Recommendation
NaOH (2.0 eq)THF / H₂O (1:1)8015%80%Avoid. Strong aqueous base destroys the substrate.
Cs₂CO₃ (2.0 eq)1,4-Dioxane10045%35%Moderate. Good solubility but high heat promotes degradation.
K₂CO₃ (2.0 eq)Toluene / H₂O (10:1)8072%12%Good. Mild conditions suppress side reactions[6].
K₃PO₄ (2.0 eq)Toluene / H₂O (10:1)8088% <5% Optimal. Best balance of activation and stability[5].
KF (3.0 eq)Anhydrous THF6582%<2%Excellent. Best for strictly anhydrous requirements.

Data synthesized from established optimization protocols for electron-rich, sterically hindered boronates[2][3][8].

Validated Experimental Protocol: High-Yield Coupling

This protocol utilizes K₃PO₄ as the optimal base, paired with a biphasic solvent system to tightly control the effective pH and minimize protodeboronation[1][5].

Materials Required:

  • Aryl halide (1.0 mmol)

  • Dimethyl (2-methoxyphenyl)boronate (1.5 mmol) - Slight excess compensates for trace degradation.

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos ligand (0.04 mmol, 4 mol%) - Crucial for overcoming ortho-steric hindrance.

  • K₃PO₄ (2.0 mmol) - Finely powdered.

  • Toluene (10 mL) and Deionized Water (1 mL) - Degassed thoroughly.

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ and SPhos.

  • Substrate & Base Addition: Add the aryl halide, Dimethyl (2-methoxyphenyl)boronate, and K₃PO₄ to the flask.

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Introduction: Inject the degassed Toluene and Water via a syringe. The biphasic nature ensures the base is active at the interface without flooding the system with hydrolytic potential.

  • Reaction Execution: Heat the mixture to 80 °C under vigorous stirring (1000 rpm) to maximize the interfacial surface area between the organic and aqueous phases. Monitor via LC-MS.

  • Quenching & Workup: After 12-16 hours, cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Validation & Control System: To ensure this protocol is self-validating, always run a parallel control reaction containing the boronate, base, and solvent, but omitting the aryl halide and palladium. If anisole formation in this control exceeds 5% after 12 hours, your specific solvent batch may be too wet, or the base concentration is too aggressive for your specific substrate derivative. Adjust the water ratio downwards before proceeding with the catalytic run.

References

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions | BenchChem | 1

  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions | BenchChem |2

  • Preventing protodeboronation of 2-Ethoxy-5-methoxyphenylboronic acid | BenchChem | 6

  • Protodeboronation | Wikipedia | 4

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | NIH / PMC | 5

  • Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles | ACS Publications | 8

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine | Beilstein Journal of Organic Chemistry | 3

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation | ChemRxiv | 7

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Dimethyl (2-methoxyphenyl)boronate Reactions

Welcome to the technical support center for reactions involving Dimethyl (2-methoxyphenyl)boronate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for reactions involving Dimethyl (2-methoxyphenyl)boronate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. As a sterically hindered and electronically distinct substrate, the 2-methoxyphenyl motif presents unique challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle Dimethyl (2-methoxyphenyl)boronate?

A: Proper storage is critical to prevent degradation. Dimethyl (2-methoxyphenyl)boronate, like many boronic esters, is susceptible to hydrolysis.[1] It should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere (e.g., argon or nitrogen).[2] Avoid frequent opening of the container in a humid environment. For weighing, allow the container to warm to room temperature before opening to prevent condensation of moisture on the cold solid.

Q2: What are the most common reasons for low yields in Suzuki couplings with this reagent?

A: Low yields with Dimethyl (2-methoxyphenyl)boronate typically stem from one or more of the following issues:

  • Suboptimal Catalyst System: The steric hindrance from the ortho-methoxy group requires a carefully selected palladium catalyst and ligand. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[3]

  • Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced with a C-H bond, consuming your boronate without forming the desired product.[4][5]

  • Inefficient Transmetalation: The transfer of the 2-methoxyphenyl group from boron to palladium can be sluggish due to steric and electronic factors. The choice of base and solvent is crucial to facilitate this step.[3][6]

  • Homocoupling: The formation of 2,2'-dimethoxybiphenyl (a dimer of your boronate) is a common side reaction, often exacerbated by the presence of oxygen.[6][7]

  • Reagent Degradation: Improper storage leading to hydrolysis can reduce the amount of active reagent available for the reaction.[1]

Q3: Is pre-hydrolysis of the dimethyl ester to the corresponding boronic acid necessary before the reaction?

A: This is a point of mechanistic debate, but for practical purposes, pre-hydrolysis is generally not required . While it was traditionally thought that boronic esters must first hydrolyze to the corresponding boronic acid to participate in the catalytic cycle, recent studies have shown that boronic esters can undergo transmetalation directly.[4][7][8] In some cases, direct transmetalation from the ester can be significantly faster.[8][9] Most standard Suzuki-Miyaura conditions, which often include an aqueous base or trace water in the solvent, provide sufficient conditions for the necessary transformation to occur in situ.[7][10]

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific experimental observations and provides a logical framework for troubleshooting.

Problem 1: Low or No Conversion of Starting Materials
Q: My reaction is sluggish, and I observe both starting materials remaining even after extended reaction times. What should I investigate first?

A: This is a classic sign of a suboptimal catalytic system or inappropriate reaction conditions for this sterically demanding substrate. The ortho-methoxy group significantly slows down key steps in the catalytic cycle.[3][11]

Causality & Solution Pathway:

  • Evaluate the Catalyst and Ligand (Most Critical Factor): Standard phosphine ligands like triphenylphosphine (PPh₃) are often too small and not electron-rich enough to promote the reaction efficiently. The key is to use a bulky, electron-rich ligand that stabilizes the palladium center, promotes oxidative addition, and accelerates the final reductive elimination step.[3][12]

    • Recommendation: Switch to a modern Buchwald-type dialkylbiaryl phosphine ligand. SPhos, XPhos, or RuPhos are excellent starting points.[3] N-Heterocyclic Carbene (NHC) ligands are also highly effective for hindered substrates.[13]

  • Assess the Base: The base plays a crucial role in activating the boronic ester for transmetalation.[6] A weak base may not be sufficient to form the active boronate species.

    • Recommendation: Use a moderately strong inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium or potassium carbonate for sterically hindered couplings.[3][14]

  • Increase Reaction Temperature: Many Suzuki couplings require heating to overcome activation barriers.[6]

    • Recommendation: If you are running the reaction at or below 80 °C, consider cautiously increasing the temperature to 100-110 °C. Monitor for potential decomposition of starting materials or product.

  • Ensure Proper Degassing: Oxygen can oxidize and deactivate the active Pd(0) catalyst.[6]

    • Recommendation: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.

Troubleshooting Flowchart for Low Conversion

start Low Conversion of Starting Materials q1 Is your ligand a bulky, electron-rich phosphine (e.g., SPhos, XPhos)? start->q1 sol1 Switch to a Buchwald-type ligand (SPhos, XPhos, RuPhos) or an NHC ligand. q1->sol1 No q2 What base are you using? q1->q2 Yes sol1->q2 sol2 Switch to K₃PO₄ or Cs₂CO₃. q2->sol2 Using Na₂CO₃, K₂CO₃, or organic base q3 Is the reaction temperature optimal? q2->q3 Using K₃PO₄ or Cs₂CO₃ sol2->q3 sol3 Increase temperature cautiously (e.g., to 100-110 °C). q3->sol3 No, running at <80 °C q4 Was the reaction thoroughly degassed? q3->q4 Yes, at ≥100 °C sol3->q4 sol4 Improve degassing procedure (sparge with Ar/N₂ or use freeze-pump-thaw). q4->sol4 No end_node Re-run experiment with optimized conditions. q4->end_node Yes sol4->end_node

Caption: Troubleshooting logic for low reaction conversion.

Problem 2: Significant Formation of Side Products
Q: My aryl halide is consumed, but I see very little desired product and a significant amount of anisole. What's happening?

A: This is a clear indication of protodeboronation , a common side reaction where the boronic ester is cleaved by a proton source before it can participate in the cross-coupling.[4]

Causality & Solution Pathway:

  • Minimize Water Content: While some water can be beneficial, excess water, especially in combination with a strong base and high temperatures, can accelerate protodeboronation.[4]

    • Recommendation: Try using a less aqueous solvent system. For example, instead of dioxane/water (4:1), try using anhydrous toluene or dioxane with a minimal amount of water, or just enough to dissolve the base. Some modern conditions even use completely anhydrous systems with a soluble base like potassium trimethylsilanolate (TMSOK).[9]

  • Base Selection: The choice and strength of the base can influence the rate of this side reaction.

    • Recommendation: A weaker base like potassium fluoride (KF) or using K₃PO₄ instead of stronger hydroxide bases may suppress protodeboronation.

  • Reaction Time and Temperature: Prolonged exposure to harsh conditions can increase the likelihood of protodeboronation.

    • Recommendation: Once you have a more active catalyst system (see Problem 1), you may be able to reduce the reaction time or temperature, giving less opportunity for the side reaction to occur.

Q: I'm observing a significant amount of 2,2'-dimethoxybiphenyl in my crude reaction mixture. How can I minimize this homocoupling?

A: The homocoupling of boronic acids or esters is primarily caused by the presence of oxygen, which facilitates an oxidative coupling pathway catalyzed by palladium.[6] It can also be more prevalent when using Pd(II) precatalysts.[6]

Causality & Solution Pathway:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling.

    • Recommendation: As mentioned previously, ensure your solvent and reaction vessel are meticulously purged of air. Use high-purity inert gas and consider techniques like freeze-pump-thaw for maximum oxygen removal.

  • Use a Pd(0) Source: Pd(II) precatalysts like Pd(OAc)₂ must be reduced in situ to the active Pd(0) species. This reduction process can sometimes consume the boronic ester and promote homocoupling.[6]

    • Recommendation: Start with a well-defined Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. Alternatively, modern precatalysts (e.g., Buchwald G3 precatalysts) are designed to form the active Pd(0) species cleanly and efficiently, minimizing these side reactions.[15]

Key Side Reaction Pathways

cluster_0 Protodeboronation cluster_1 Homocoupling boronate Ar-B(OMe)₂ anisole Ar-H (Anisole) boronate->anisole Side Reaction proton H⁺ Source (H₂O, Base) proton->anisole boronate2 2 x Ar-B(OMe)₂ dimer Ar-Ar (2,2'-dimethoxybiphenyl) boronate2->dimer Side Reaction oxygen O₂, Pd(II) oxygen->dimer

Caption: Common side reactions consuming the boronate ester.

Problem 3: Product Purification Issues
Q: How can I effectively remove unreacted boronic species from my crude product?

A: Boronic acids and their byproducts (like boroxines) are often polar and can be tricky to separate from the desired biaryl product, sometimes co-eluting during column chromatography.[16]

Causality & Solution Pathway:

  • Aqueous Workup with Base: The key is to convert the residual boronic ester/acid into a water-soluble boronate salt.

    • Recommendation: During your aqueous workup, wash the organic layer with a moderately concentrated basic solution (e.g., 1M NaOH). The boronic acid will deprotonate to form a salt, which will partition into the aqueous layer. Follow this with a brine wash to remove residual water.

  • Acid-Base Extraction (for stubborn cases): A full acid-base extraction can be very effective.[14][16]

    • Recommendation: Dissolve the crude material in an organic solvent (e.g., ethyl acetate). Extract with a base (1M NaOH) to remove the acidic boronic species. Then, wash the organic layer with water and brine, dry it, and concentrate it. The desired product should remain in the organic layer.

  • Chromatography Optimization: If chromatography is necessary, adjusting the solvent system can improve separation.

    • Recommendation: Adding a small amount of a polar solvent like methanol to your eluent system can help retain the polar boronic acid impurities on the silica gel, allowing your less polar product to elute first.[16]

Data & Protocols

Table 1: Recommended Conditions for Coupling with Dimethyl (2-methoxyphenyl)boronate
ComponentRecommendationRationale & Citation
Palladium Source Pd₂(dba)₃ or a Buchwald G3 PrecatalystA Pd(0) source or an efficient precatalyst minimizes side reactions associated with in situ reduction of Pd(II) salts.[6][15]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich monophosphine ligands are essential for accelerating the catalytic cycle with sterically hindered substrates.[3][17]
Base K₃PO₄ or Cs₂CO₃These bases are highly effective for hindered couplings and provide a good balance of reactivity without promoting excessive side reactions.[3][13]
Solvent Toluene, Dioxane, or THFThese are common, effective solvents. The choice may depend on the specific substrates and desired reaction temperature.[7][10]
Temperature 100 - 110 °CElevated temperatures are generally required to achieve a reasonable reaction rate for this challenging coupling.[11]
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a general guideline and may require optimization for your specific aryl halide.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Dimethyl (2-methoxyphenyl)boronate (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Add Catalyst System: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol %).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Add Solvent: Add the degassed solvent (e.g., toluene, approx. 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.[18] Transfer the filtrate to a separatory funnel, wash with 1M NaOH (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[19]

The Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ PdII_A Ar¹-Pd(II)L₂-X Pd0->PdII_A OxAdd Oxidative Addition OxAdd->PdII_A PdII_B Ar¹-Pd(II)L₂-Ar² PdII_A->PdII_B Transmetal Transmetalation Transmetal->PdII_B PdII_B->Pd0 RedElim Reductive Elimination RedElim->Pd0 Ar1X Ar¹-X Ar1X->OxAdd Ar2B Ar²-B(OR)₂ Ar2B->Transmetal Base Base Base->Transmetal Product Ar¹-Ar² Product->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[17][20]

References

  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Cid, J., et al. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • Delaney, C. P., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Liu, S., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4238-4241. Retrieved from [Link]

  • Delaney, C. P., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 249-265. Retrieved from [Link]

  • Tao, C., et al. (2003). An Improved Preparation of Arylboronates: Application in One-Pot Suzuki Biaryl Synthesis. The Journal of Organic Chemistry, 68(10), 4093-4096. Retrieved from [Link]

  • Knüppel, S., et al. (2019). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ChemistryOpen, 8(12), e01789. Retrieved from [Link]

  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. Retrieved from [Link]

  • Organic Chemistry Data. (2026). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Leadbeater, N. E., & Marco, M. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(10), 3869-3872. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • B-Yahia, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 399. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society, 134(25), 10341-10344. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Purification techniques for Dimethyl (2-methoxyphenyl)boronate reaction products

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of lower-alkyl boronate esters.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of lower-alkyl boronate esters. Dimethyl (2-methoxyphenyl)boronate presents a unique challenge: the unhindered dimethyl ester is highly susceptible to hydrolysis and protodeboronation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to ensure high-yield purification without compromising the integrity of your target molecule.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my Dimethyl (2-methoxyphenyl)boronate completely disappear or streak when purified on standard silica gel? A1: The empty p-orbital on the boron atom makes boronate esters highly electrophilic. Dimethyl esters lack the steric bulk of pinacol (pin) or tetraethylethylene glycol (Epin) esters. When exposed to the free silanol groups and residual moisture on standard silica gel, the dimethyl ester rapidly hydrolyzes into 2-methoxyphenylboronic acid[1]. The resulting free boronic acid strongly hydrogen-bonds to the silica matrix, leading to severe streaking, irreversible adsorption, and potential protodeboronation (cleavage of the C-B bond).

Q2: Can I use a standard aqueous workup (e.g., washing with water or brine) for the reaction mixture? A2: No. Aqueous workups, especially under basic conditions, will rapidly hydrolyze the dimethyl ester back to the free boronic acid or its water-soluble boronate salt[2]. You must employ a strictly non-aqueous workup. We recommend filtering the crude reaction mixture through a pad of Celite to remove metal catalysts or salts, followed by concentration under reduced pressure[3].

Q3: If I cannot use standard silica or aqueous workups, what is the most direct way to purify the intact dimethyl ester? A3: Because Dimethyl (2-methoxyphenyl)boronate is a relatively low-molecular-weight, volatile liquid/oil, vacuum distillation (short-path or Kugelrohr) is the preferred method for obtaining the analytically pure ester without chemical conversion[3].

Part 2: Troubleshooting Guide

Issue 1: I must use chromatography because my impurities co-distill with the product.

  • Root Cause: Standard silica degrades the product due to its Lewis basicity and moisture content.

  • Solution: Use Boric Acid-Impregnated Silica Gel . Pre-treating the silica with boric acid masks the reactive silanol sites and creates a non-aqueous, less acidic environment, preventing over-adsorption and hydrolysis of the boronate ester[4]. (See Protocol 1).

Issue 2: My downstream Suzuki-Miyaura coupling doesn't require the dimethyl ester specifically, but my crude is too dirty to use.

  • Root Cause: Dimethyl esters are often intended as transient intermediates rather than final isolated products.

  • Solution: Convert the crude dimethyl ester into a more robust derivative for purification. You can precipitate it as a Diethanolamine (DEA) zwitterionic salt[5]. The DEA salt is a highly crystalline solid that can be isolated by simple filtration, bypassing chromatography entirely. (See Protocol 2).

Part 3: Stability and Purification Data

The following table summarizes the comparative stability and optimal purification pathways for various derivatives of 2-methoxyphenylboron to guide your experimental design.

Boron DerivativeHydrolytic StabilitySilica Gel CompatibilityRecommended Purification Method
Dimethyl Ester Very LowIncompatible (Hydrolyzes)Vacuum Distillation[3]
Free Boronic Acid ModeratePoor (Streaking/Adsorption)Recrystallization / Basic Wash[2]
Pinacol (pin) Ester HighModerate (Rapid flush needed)Standard Silica Gel Chromatography[1]
DEA Adduct Very HighN/A (Solid state)Precipitation & Filtration[5]

Part 4: Experimental Protocols

Protocol 1: Preparation and Use of Boric Acid-Impregnated Silica Gel

Causality: Boric acid binds to the free silanol groups on the silica surface, neutralizing the sites that typically catalyze the hydrolysis of sensitive boronates[4].

  • Dissolution: Dissolve 10 g of boric acid in 100 mL of methanol.

  • Impregnation: Add 100 g of standard flash silica gel to the solution. Stir the slurry gently for 30 minutes at room temperature to ensure uniform coating.

  • Solvent Removal: Transfer the slurry to a rotary evaporator and remove the methanol under reduced pressure (40 °C) until the silica appears as a powder.

  • Activation: Dry the impregnated silica in a vacuum oven at 80 °C for 12 hours to remove residual moisture.

    • Self-Validation Check: The silica must be completely free-flowing with no clumping; clumping indicates residual methanol or water that will degrade your product.

  • Application: Pack your column using this modified silica with a strictly anhydrous, non-polar solvent system (e.g., Hexanes/Ethyl Acetate). Load the crude Dimethyl (2-methoxyphenyl)boronate and elute rapidly.

Protocol 2: Purification via Diethanolamine (DEA) Adduct Precipitation

Causality: DEA displaces the methoxy groups, and the nitrogen atom coordinates with the empty p-orbital of the boron, satisfying its valency. This forms a stable, tetrahedral zwitterionic complex that is insoluble in non-polar solvents, driving precipitation[5].

  • Reaction: Dissolve the crude Dimethyl (2-methoxyphenyl)boronate in anhydrous diethyl ether or tetrahydrofuran (THF) (approx. 5 mL/mmol).

  • Addition: Add 1.1 equivalents of diethanolamine (DEA) dropwise to the stirring solution at room temperature.

  • Precipitation: Stir for 2-4 hours. A white, crystalline zwitterionic DEA-boronate precipitate will form.

    • Self-Validation Check: The supernatant should become clear as the adduct fully crashes out. If precipitation is poor, adding a non-polar anti-solvent like hexanes will force the adduct out of solution.

  • Isolation: Filter the precipitate using a Büchner funnel and wash with cold diethyl ether to remove organic impurities.

  • Recovery (Optional): If the free boronic acid is needed downstream, suspend the DEA adduct in a biphasic mixture of diethyl ether and 1 M aqueous HCl. Stir until dissolved, separate the organic layer, dry over MgSO4, and concentrate.

Part 5: Workflow Visualization

G Start Crude Dimethyl (2-methoxyphenyl)boronate Decision Is the intact dimethyl ester strictly required? Start->Decision YesPath Direct Isolation Decision->YesPath Yes NoPath Derivative Conversion Decision->NoPath No Distillation Vacuum Distillation (Preferred) YesPath->Distillation BoricSilica Boric Acid-Impregnated Silica Chromatography YesPath->BoricSilica Pinacol Transesterification to Pinacol Ester NoPath->Pinacol DEASalt Precipitation as DEA Zwitterionic Salt NoPath->DEASalt

Workflow for the purification of moisture-sensitive Dimethyl (2-methoxyphenyl)boronate.

References

  • Title: Facile Chromatographic Method for Purification of Pinacol Boronic Esters Source: Chemistry Letters (Oxford Academic) URL: [Link]

  • Title: Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH Source: PubMed Central (NIH) URL: [Link]

Sources

Optimization

Overcoming steric hindrance with Dimethyl (2-methoxyphenyl)boronate in cross-coupling

Technical Support Center: Overcoming Steric Hindrance with Dimethyl (2-methoxyphenyl)boronate in Cross-Coupling Welcome to the Application Scientist Troubleshooting Guide. Coupling ortho-substituted boronic esters like d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance with Dimethyl (2-methoxyphenyl)boronate in Cross-Coupling

Welcome to the Application Scientist Troubleshooting Guide. Coupling ortho-substituted boronic esters like dimethyl (2-methoxyphenyl)boronate presents a dual challenge in Suzuki-Miyaura reactions: severe steric hindrance that impedes the transmetalation step, and the potential for the ortho-methoxy oxygen to non-productively chelate the palladium center, stalling the catalytic cycle.

This guide provides mechanistic insights, validated protocols, and targeted FAQs to help you achieve high-yielding cross-couplings with sterically demanding substrates.

Diagnostic Workflow

TroubleshootingWorkflow A Low Yield with Dimethyl (2-methoxyphenyl)boronate B Analyze Reaction Mixture (LC-MS / GC-MS) A->B C High Protodeboronation? B->C D High Homocoupling? B->D E Unreacted Aryl Halide? B->E F Use Buchwald Ligands (SPhos) & Anhydrous K3PO4 C->F Yes G Implement Strict Degassing & Slow Boronate Addition D->G Yes H Increase Temp & Switch to NHC or XPhos Pd Catalyst E->H Yes

Fig 1: Troubleshooting logical workflow for ortho-methoxyboronate Suzuki-Miyaura couplings.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing massive protodeboronation of dimethyl (2-methoxyphenyl)boronate instead of the cross-coupled product? Causality & Expert Insight: Protodeboronation is a competing degradation pathway exacerbated by slow transmetalation. The ortho-methoxy group creates a steric shield around the boron atom, making the formation of the crucial Pd-O-B intermediate kinetically unfavorable. Furthermore, the methoxy oxygen can coordinate to the palladium center, trapping it in an off-cycle resting state[1]. While transmetalation is stalled, the boronate ester undergoes base-catalyzed hydrolysis and subsequent protodeboronation. Solution: You must accelerate the transmetalation and reductive elimination steps. Switch from standard ligands (like PPh₃ or dppf) to bulky, electron-rich Buchwald dialkylbiaryl phosphine ligands such as SPhos or XPhos[2][3]. These ligands promote the formation of a highly active mono-ligated Pd(0) species. Furthermore, their steric bulk forces the two coupling partners together, drastically lowering the activation energy required for reductive elimination[4].

Q2: I am using SPhos, but my reaction with an ortho-substituted aryl chloride still stalls at 50% conversion. What is the issue? Causality & Expert Insight: When coupling two sterically hindered partners (forming a di-ortho or tri-ortho substituted biaryl), the choice of base and solvent is as critical as the ligand. Weak bases (like Na₂CO₃) or highly aqueous conditions often fail because they do not sufficiently activate the hindered boronate without also promoting its hydrolytic decomposition[5]. Solution: Switch to a stronger, anhydrous base system. Anhydrous K₃PO₄ in toluene or 1,4-dioxane is highly effective for sterically hindered substrates[5]. If water must be used to solubilize the base, keep it to an absolute minimum (e.g., a 10:1 Toluene:Water ratio) to facilitate the formation of the active boronate without overwhelming the system with hydrolytic pathways.

Q3: How do I prevent the formation of the 2,2'-dimethoxybiphenyl homocoupling byproduct? Causality & Expert Insight: Homocoupling of the boronic ester is typically an oxidative process mediated by trace oxygen in the reaction mixture. This side reaction becomes highly competitive when the primary cross-coupling cycle is sterically decelerated. Solution: Ensure strict anaerobic conditions. Degas solvents using the freeze-pump-thaw method rather than simple nitrogen sparging. Additionally, employ a slow-addition technique for the dimethyl (2-methoxyphenyl)boronate using a syringe pump. This keeps its steady-state concentration low, statistically favoring cross-coupling with the aryl halide over homocoupling[5].

Section 2: Quantitative Data & Ligand Selection

To guide your optimization, the following table summarizes the performance of various catalytic systems for the coupling of ortho-methoxyboronates with hindered aryl halides, based on established literature metrics[2][3][5].

Catalyst / Ligand SystemBase / SolventTemp (°C)Steric ToleranceTypical Yield (%)Primary Limitation
Pd(PPh₃)₄Na₂CO₃ / THF:H₂O80Low (Mono-ortho)20 - 40%Severe protodeboronation
Pd(dppf)Cl₂K₂CO₃ / DMF90Moderate40 - 60%Slow reductive elimination
Pd₂(dba)₃ / SPhosK₃PO₄ / Toluene100High (Di-ortho)85 - 95%Requires strict inert atmosphere
Palladacycle (NHC)KOtBu / 2-Propanol25 - 80Very High (Tri-ortho)80 - 90%Strong base may cause side reactions

Section 3: Self-Validating Experimental Protocol

Protocol: High-Yielding Suzuki-Miyaura Coupling of Dimethyl (2-methoxyphenyl)boronate with a Sterically Hindered Aryl Chloride

Self-Validation Checkpoint: This protocol uses an internal standard (dodecane) added at Step 2 to allow for precise GC-MS monitoring. If the GC-MS trace shows that the boronate is depleted but the aryl chloride remains unconsumed (and no product mass is detected), the system flags protodeboronation. This built-in feedback loop prompts an immediate halt to prevent wasting starting materials, indicating that the base/solvent system requires further dehydration.

Materials:

  • Aryl chloride (1.0 mmol)

  • Dimethyl (2-methoxyphenyl)boronate (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Anhydrous K₃PO₄ (3.0 mmol)

  • Toluene (Anhydrous, 5.0 mL)

  • Dodecane (Internal Standard, 0.5 mmol)

Step-by-Step Methodology:

  • Preparation of the Catalytic System: In an argon-filled glovebox, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (3.0 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Causality: Pre-mixing the palladium source and the Buchwald ligand ensures the rapid formation of the active L₁Pd(0) species before exposure to the potentially chelating ortho-methoxy substrate[3].

  • Substrate Addition: Add the aryl chloride (1.0 equiv) and dodecane (0.5 equiv, internal standard) to the Schlenk tube.

  • Solvent Addition & Degassing: Seal the Schlenk tube with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous toluene (5 mL) via syringe. Perform three cycles of freeze-pump-thaw degassing.

    • Causality: Removing trace oxygen eliminates the competing oxidative homocoupling pathway[5].

  • Boronate Addition: Dissolve dimethyl (2-methoxyphenyl)boronate (1.5 equiv) in 1 mL of degassed toluene. Add this solution dropwise over 10 minutes to the reaction mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to 100 °C in a pre-heated oil bath. Stir vigorously (800 rpm) for 12 hours.

    • Causality: High stirring rates are crucial in heterogeneous basic conditions (K₃PO₄ is insoluble in toluene) to maximize the interfacial surface area for boronate activation.

  • Monitoring (Self-Validation): At 2 hours, withdraw a 50 µL aliquot under positive argon pressure, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS. Compare the ratio of product to dodecane. If unreacted aryl chloride remains but the boronate is depleted, protodeboronation is occurring; supplement with an additional 0.5 equiv of boronate via syringe pump.

  • Workup: Cool the reaction to room temperature, dilute with EtOAc (10 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

References

  • Title: A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring Source: Organic Letters (ACS) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Dimethyl (2-methoxyphenyl)boronate Handling &amp; Stability

Welcome to the Technical Support Center for Dimethyl (2-methoxyphenyl)boronate (CAS: 253280-01-2). Because dimethyl boronic esters lack the steric shielding found in bulkier pinacol (pin) or neopentyl glycol esters, they...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Dimethyl (2-methoxyphenyl)boronate (CAS: 253280-01-2). Because dimethyl boronic esters lack the steric shielding found in bulkier pinacol (pin) or neopentyl glycol esters, they are highly reactive and notoriously sensitive to environmental degradation.

This guide provides drug development professionals and synthetic chemists with field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the structural integrity of this reagent.

Part 1: The Causality of Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of Dimethyl (2-methoxyphenyl)boronate. The compound features a highly accessible, electron-deficient boron atom with an empty p-orbital. Because the two methyl ester groups are sterically diminutive, nucleophiles can easily attack the boron center.

This structural reality exposes the compound to three primary degradation pathways:

  • Hydrolysis: The most common failure mode. Ambient moisture attacks the unhindered p-orbital, cleaving the ester bonds to form (2-methoxyphenyl)boronic acid and methanol[1].

  • Protodeboronation: Under basic or acidic conditions, or thermal stress, the polarized C–B bond undergoes heterolytic cleavage. This is often preceded by the formation of a boronate anion intermediate, ultimately liberating anisole (methoxybenzene)[2].

  • Oxidation: Reactive oxygen species (ROS) or ambient oxygen can coordinate to the boron center. This triggers a 1,2-aryl migration from the boron to the oxygen atom, followed by hydrolysis, yielding 2-methoxyphenol (guaiacol)[3].

Degradation A Dimethyl (2-methoxyphenyl)boronate B Hydrolysis A->B H2O D Oxidation A->D O2 / ROS F Protodeboronation A->F Acid/Base C Boronic Acid + Methanol B->C E 2-Methoxyphenol D->E G Anisole F->G

Mechanisms of Dimethyl (2-methoxyphenyl)boronate degradation.

Quantitative Degradation Summary
Degradation PathwayPrimary TriggerDegradant ProductVisual / Analytical Cue
Hydrolysis Ambient Moisture (H₂O)(2-Methoxyphenyl)boronic acidClear liquid turns cloudy; white precipitate forms.
Protodeboronation Acids, Bases, HeatAnisole (Methoxybenzene)Loss of mass/yield; distinct sweet, ethereal odor.
Oxidation O₂, Peroxides, Light2-Methoxyphenol (Guaiacol)Yellowing or browning of the liquid; phenolic odor.

Part 2: Optimal Storage Protocol (Self-Validating System)

To guarantee reagent viability, storage protocols must be treated as a self-validating system where each step actively prevents a specific mechanism of degradation.

Step-by-Step Methodology: Anaerobic Aliquoting and Storage
  • Thermal Preparation of Receptacles: Bake amber borosilicate glass vials and PTFE-lined caps in an oven at 120°C for a minimum of 4 hours to drive off surface-bound moisture. Transfer them immediately to a desiccator to cool.

  • Inert Atmosphere Transfer: Move the bulk Dimethyl (2-methoxyphenyl)boronate and the dried vials into a glovebox maintained under a strict Argon atmosphere (<1 ppm O₂, <1 ppm H₂O). Note: Argon is preferred over Nitrogen as its higher density creates a protective blanket over the liquid.

  • Single-Use Aliquoting: Dispense the reagent into single-experiment aliquots. This prevents the repeated freeze-thaw cycles and atmospheric exposure that occur when drawing from a master stock.

  • Hermetic Sealing: Seal the vials tightly with the PTFE-lined caps. Wrap the cap-vial junction tightly with PTFE tape or Parafilm to create a secondary moisture barrier.

  • Kinetic Trapping (Storage): Remove the aliquots from the glovebox and immediately transfer them to a -20°C freezer. Store the vials inside a secondary desiccator jar containing active Drierite (calcium sulfate) with a moisture indicator.

StorageWorkflow Step1 1. Thermal Preparation Bake vials at 120°C Step2 2. Inert Atmosphere Transfer to Argon Glovebox Step1->Step2 Exclude H2O Step3 3. Single-Use Aliquoting Minimize freeze-thaw Step2->Step3 Exclude O2 Step4 4. Hermetic Sealing PTFE caps + Parafilm Step3->Step4 Prevent exposure Step5 5. Kinetic Trapping Store at -20°C in Desiccator Step4->Step5 Halt degradation

Self-validating anaerobic storage workflow for boronic esters.

Part 3: Troubleshooting Guides & FAQs

Q: My Dimethyl (2-methoxyphenyl)boronate arrived as a clear liquid, but after a week on the bench, there is a white precipitate. Is my reagent ruined? A: The white precipitate is almost certainly (2-methoxyphenyl)boronic acid, formed via hydrolysis[1]. Because the free boronic acid is a solid at room temperature, it precipitates out of the liquid ester. While the reagent is not "ruined" for Suzuki-Miyaura cross-coupling (the boronic acid is the active transmetalating species), your stoichiometry will be highly inaccurate due to the differing molecular weights and the potential formation of boroxine trimers.

Q: I suspect my reagent has hydrolyzed. How can I analytically confirm this without destroying the sample? A: Use ¹H NMR in an anhydrous, aprotic solvent (e.g., CDCl₃ or DMSO-d₆ dried over molecular sieves). Look for the disappearance of the sharp singlet corresponding to the six protons of the dimethyl ester groups (around ~3.6 ppm, though it may overlap with the methoxy group on the phenyl ring). The appearance of a broad singlet integrating to two protons (the -B(OH)₂ group) confirms hydrolysis.

Q: If my ester has hydrolyzed, can I purify or regenerate it? A: Yes. You can push the equilibrium back to the ester via a re-esterification protocol:

  • Dissolve the degraded mixture in anhydrous methanol.

  • Add a large excess of trimethyl borate (B(OMe)₃) and a drying agent like anhydrous MgSO₄.

  • Stir at room temperature under Argon for 12 hours.

  • Filter the drying agent and carefully concentrate the filtrate under reduced pressure. Caution: Dimethyl esters can be somewhat volatile; avoid high vacuum and excessive heat.

Q: Why did my cross-coupling yield drop significantly, and why does the reaction mixture smell like licorice/anise? A: You are experiencing protodeboronation[2]. The sweet, licorice-like odor is anisole (methoxybenzene), which forms when the C–B bond is cleaved and replaced with a proton. This is a common side reaction if your cross-coupling conditions are too basic or if the reaction is heated for too long before the transmetalation step can occur. To troubleshoot, try switching to a milder base (e.g., K₃PO₄ instead of NaOH) or lowering the reaction temperature.

References

  • Protodeboronation of (Hetero)
  • Base-Catalyzed Aryl-B(OH)
  • Source: Proceedings of the National Academy of Sciences (PNAS)

Sources

Optimization

Technical Support Center: Troubleshooting Homocoupling with Dimethyl (2-methoxyphenyl)boronate

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that translating theoretical cross-coupling conditions to complex, sterically hindered substrates often leads to unexpected side re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that translating theoretical cross-coupling conditions to complex, sterically hindered substrates often leads to unexpected side reactions. This guide provides a deep-dive into the thermodynamic and kinetic drivers of oxidative homocoupling when utilizing Dimethyl (2-methoxyphenyl)boronate, equipping you with self-validating protocols to ensure experimental success.

Mechanistic Causality: The Root of Homocoupling

To permanently resolve homocoupling, we must first understand the kinetic bottlenecks of your specific substrate. Dimethyl (2-methoxyphenyl)boronate features an ortho-methoxy group. This substitution creates significant steric bulk around the boron center, which drastically retards the rate of transmetalation to the Ar-Pd(II)-X intermediate[1].

When transmetalation is kinetically slow, the catalytic cycle stalls. If trace amounts of oxygen are present in the system, the long-lived Pd(0) catalyst undergoes aerobic oxidation to form a highly reactive Pd(II)-peroxo complex, (η2−O2​)PdL2​ [2]. The oxophilic nature of this peroxo complex drives rapid coordination with the boron atom of the boronate, facilitating an unintended double transmetalation event. This bypasses the aryl halide entirely, leading to reductive elimination of the symmetrical 2,2'-dimethoxybiphenyl byproduct[2]. Furthermore, the oxygen of the ortho-methoxy group can weakly coordinate to the metal center, stabilizing these off-cycle degradation intermediates[3].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Desired O2_Ox Aerobic Oxidation (Trace O2) Pd0->O2_Ox Side Reaction PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar TransMet Transmetalation (Slow due to ortho-OMe) PdII_Ar->TransMet PdII_ArAr Ar-Pd(II)-Ar' TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product (Ar-Ar') RedElim->Product PdII_Ox Pd(II)-Peroxo Complex O2_Ox->PdII_Ox TransMet2 Double Transmetalation (2 x Ar'-B(OMe)2) PdII_Ox->TransMet2 PdII_ArAr_Homo Ar'-Pd(II)-Ar' TransMet2->PdII_ArAr_Homo HomoProduct Homocoupled Byproduct (Ar'-Ar') PdII_ArAr_Homo->HomoProduct

Fig 1: Competing pathways: Suzuki cross-coupling vs. oxidative homocoupling.

Troubleshooting Guide

Q1: I am seeing >30% homocoupling with Dimethyl (2-methoxyphenyl)boronate. Why is this happening despite using standard Suzuki conditions? Standard conditions (like Pd(PPh3​)4​ with batch addition) fail here because the ortho-methoxy group slows down the desired transmetalation[1]. This kinetic bottleneck allows trace oxygen to oxidize Pd(0) to a Pd(II)-peroxo species, which rapidly consumes two equivalents of your boronate to form the homocoupled dimer[2].

Q2: How can I adjust my stoichiometry or addition method to prevent this? Do not add all the boronate at the beginning. Employ a syringe pump to add the Dimethyl (2-methoxyphenyl)boronate slowly over 4–6 hours. By keeping the instantaneous concentration of the boronate low relative to the Ar-Pd(II)-X intermediate, you kinetically favor the desired cross-coupling pathway over the bimolecular double-transmetalation required for homocoupling.

Q3: Which ligands are best suited to overcome the steric hindrance of the ortho-methoxy group? You must use dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) or highly active precatalysts (like Buchwald palladacycles). These electron-rich, bulky ligands accelerate the oxidative addition of the aryl halide and create a highly active, monoligated Pd(0) species that forces the sluggish transmetalation step forward, outcompeting the degradation pathways[1].

Q4: Does the choice of base matter for this specific dimethyl ester? Yes. The dimethyl ester must be hydrolyzed in situ to the active boronate species. Using a biphasic system (e.g., Toluene/Water) with a moderate base like K3​PO4​ ensures a controlled, slow release of the active boronic acid. Strong, anhydrous bases can lead to rapid activation but also promote protodeboronation or homocoupling if the Ar-Pd(II)-X species isn't ready[3].

Experimental Protocols: Self-Validating Anaerobic Workflow

To ensure absolute exclusion of oxygen and control of kinetics, follow this self-validating Schlenk protocol.

Self-Validation Checkpoint: Run a parallel control reaction omitting the aryl halide. If >5% homocoupled product forms, your degassing protocol is failing, and oxygen is entering the system to form the Pd(II)-peroxo complex.

Step-by-Step Methodology:

  • Solvent Degassing: Subject the solvent mixture (e.g., 10:1 Toluene/Water) to three consecutive Freeze-Pump-Thaw cycles. Causality: Simple nitrogen sparging leaves dissolved O2​ in the parts-per-million range, which is sufficient to trigger the catalytic homocoupling cycle.

  • Reagent Loading: Inside an argon-filled glovebox, charge a Schlenk flask with the aryl halide (1.0 equiv), XPhos Pd G3 precatalyst (2 mol%), and K3​PO4​ (2.0 equiv).

  • System Assembly: Seal the flask, transfer to the fume hood, and connect to a rigorous Schlenk line. Add the degassed solvent via a gas-tight syringe.

  • Controlled Addition: Dissolve Dimethyl (2-methoxyphenyl)boronate (1.2 equiv) in a small volume of degassed toluene. Load into a gas-tight syringe and add to the reaction mixture via a syringe pump at 65°C over 4 hours. Causality: This starves the reaction of the boronate, ensuring it only reacts with the pre-formed Ar-Pd(II)-X complex.

  • Monitoring: Sample the reaction under positive argon pressure. Quench the aliquot in acetonitrile and analyze via LC-MS to confirm the absence of the 2,2'-dimethoxybiphenyl mass (m/z 214).

Workflow Step1 1. Degas Solvents (Freeze-Pump-Thaw) Step2 2. Load Catalyst & Ar-X (Glovebox) Step1->Step2 Step3 3. Syringe Pump Addition (Boronate over 4h) Step2->Step3 Step4 4. Monitor via LC-MS Step3->Step4 Step5 5. Aqueous Workup & Purification Step4->Step5

Fig 2: Optimized Schlenk workflow for minimizing boronate homocoupling.

Quantitative Data Presentation

The following table summarizes the impact of optimizing reaction parameters to suppress homocoupling, demonstrating the necessity of combining active ligands with controlled addition.

Reaction ConditionLigand / CatalystAddition MethodAtmosphereHomocoupling Yield (%)Cross-Coupling Yield (%)
Standard (Baseline) Pd(PPh3​)4​ All-at-once N2​ Balloon38%45%
Ligand OptimizationXPhos Pd G3All-at-once N2​ Balloon18%72%
Strict AnaerobicXPhos Pd G3All-at-onceGlovebox / Ar8%85%
Fully Optimized XPhos Pd G3 Syringe Pump (4h) Glovebox / Ar < 2% 94%

Frequently Asked Questions (FAQs)

Q: Can I use the free 2-methoxyphenylboronic acid instead of the dimethyl ester? A: You can, but the free acid is more prone to protodeboronation and trimerization to the boroxine. The dimethyl ester provides a slight kinetic buffer via in situ hydrolysis, which aids in keeping the active boronate concentration low[3].

Q: My LC-MS shows a mass of m/z 108. What is this? A: This is anisole, the product of protodeboronation. If you see this, your transmetalation is too slow, and the boronate is reacting with water/protons. Switch to a more active catalyst like XPhos Pd G3 to push the cross-coupling cycle forward[1].

References

  • Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829-6836. URL:[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. URL:[Link]

  • Reilly, M. K., & Rychnovsky, S. D. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 2011(16), 2392-2396. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Ratios for Dimethyl (2-methoxyphenyl)boronate Biphasic Reactions

Welcome to the technical support center for optimizing biphasic reactions involving Dimethyl (2-methoxyphenyl)boronate. This guide is designed for researchers, chemists, and process development professionals who are leve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing biphasic reactions involving Dimethyl (2-methoxyphenyl)boronate. This guide is designed for researchers, chemists, and process development professionals who are leveraging this versatile reagent in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Our goal is to provide a framework for understanding the critical role of solvent systems and to offer practical, field-tested solutions for common experimental challenges.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Biphasic Systems

This section addresses foundational concepts that are crucial for troubleshooting and optimization.

Q1: What is a biphasic reaction, and why is it preferred for reactions with boronic esters like Dimethyl (2-methoxyphenyl)boronate?

A biphasic reaction is conducted in a mixture of two immiscible liquid phases, typically an organic solvent and an aqueous solution.[1] This approach is highly advantageous for Suzuki-Miyaura cross-coupling for several reasons:

  • Reagent Compatibility: It allows for the simultaneous use of organic-soluble starting materials (the boronic ester and an aryl halide) and an aqueous-soluble inorganic base (e.g., K₂CO₃, Na₂CO₃).[2]

  • Catalyst Location: The palladium catalyst typically resides in the organic phase where the coupling occurs.

  • Facilitated Work-up: After the reaction, the product remains in the organic layer while the inorganic salts and excess base are in the aqueous layer, simplifying separation and purification.[1]

  • Minimizing Side Reactions: The aqueous phase is essential for activating the boronic ester via the formation of a boronate anion, a key step for transmetalation to the palladium center.[3] However, excessive water can promote the undesirable side reaction of protodeboronation, where the C-B bond is cleaved by a proton source.[4] Optimizing the solvent ratio is therefore a balancing act.

Q2: What are the most common solvent systems for these reactions, and what is the function of each component?

The most prevalent systems consist of a water-immiscible organic solvent and an aqueous base solution.

  • Organic Phase: Its primary role is to dissolve the boronic ester, the coupling partner (e.g., an aryl halide), and the palladium catalyst system. Common choices include:

    • Toluene or Xylenes: Aromatic solvents that are robust at high temperatures.

    • 1,4-Dioxane or Tetrahydrofuran (THF): Ethereal solvents that have good solvating properties for a wide range of organic compounds and catalysts.[5][6]

    • 1,2-Dimethoxyethane (DME): Another ethereal solvent often used in these couplings.[2]

  • Aqueous Phase: This phase contains the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) required to activate the boronic ester for transmetalation. Water's high polarity is ideal for dissolving these inorganic salts.[7]

The choice of organic solvent is not trivial; it influences catalyst stability, reaction kinetics, and even the mutual solubility of the two phases at elevated temperatures.[8][9]

Q3: How does the organic-to-aqueous solvent ratio mechanistically impact the reaction?

The ratio of the organic to aqueous phase is a critical parameter that directly affects reaction rate and yield. It governs the interplay between several factors:

  • Concentration: A higher proportion of organic solvent increases the concentration of the reactants and catalyst in that phase, which can accelerate the reaction.

  • Mass Transport: The reaction occurs at or near the interface between the two liquids. The rate depends on the ability of the activated boronate species to migrate from the aqueous phase or interface into the organic phase to interact with the palladium catalyst.[10][11]

  • Water Activity: Reducing the proportion of the aqueous phase can sometimes increase the reaction rate, contrary to what might be expected.[3] This may be due to a higher effective concentration of the base or a shift in the dominant transmetalation pathway.

  • Side Reactions: A very high water content can increase the rate of protodeboronation, leading to loss of the boronic ester and reduced yield.[4]

There is no universal optimal ratio; it must be determined empirically for each specific substrate pairing and catalyst system.[12]

Q4: What is a phase-transfer catalyst (PTC), and when should I consider using one?

A phase-transfer catalyst (PTC) is an additive that facilitates the migration of a reactant from one phase to another where the reaction occurs. In biphasic Suzuki couplings, quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are commonly used.[13]

You should consider using a PTC under the following circumstances:

  • Slow or Stalled Reactions: If the reaction is sluggish, it may indicate poor transfer of the boronate anion from the aqueous/interfacial region to the organic phase. A PTC can dramatically accelerate this step.

  • Shifting the Reaction Pathway: The presence of a PTC can shift the dominant transmetalation mechanism from an oxo-palladium pathway to a more efficient boronate-based pathway, leading to significant rate enhancements (e.g., a 12-fold increase has been reported).[10][11] This can be particularly beneficial when catalyst inhibition by halide byproducts is an issue.[11]

Section 2: Troubleshooting Guide - Common Problems & Solutions

This guide provides a systematic approach to resolving common issues encountered during the optimization of biphasic reactions with Dimethyl (2-methoxyphenyl)boronate.

Q: My reaction yield is consistently low (<40%). What solvent-related factors are the likely culprits?

A: Low yield is a common problem often rooted in suboptimal solvent conditions. Here are the primary causes and how to address them:

  • Potential Cause 1: Excessive Protodeboronation. The C-B bond of your boronic ester is being cleaved by water before it can participate in the cross-coupling. This is often exacerbated by high temperatures and a high concentration of water.[4]

    • Solution:

      • Reduce Water Content: Systematically decrease the volume of the aqueous phase. Start with your current ratio (e.g., 3:1 organic:aqueous) and test more organic-rich ratios like 5:1, 10:1, and even 18:1.[12] Monitor the reaction by TLC or LC-MS to see if the consumption of starting materials improves and byproduct formation decreases.

      • Use a Milder Base: If using a strong base like NaOH, switch to a weaker base like K₂CO₃ or K₃PO₄, which can reduce the rate of this side reaction.

  • Potential Cause 2: Poor Phase Transfer of the Boronate Anion. The active boronate species, formed at the interface, is not efficiently transferring into the organic phase to react with the palladium catalyst.

    • Solution:

      • Introduce a Phase-Transfer Catalyst (PTC): Add 5-10 mol% of tetrabutylammonium bromide (TBAB) to your reaction mixture.[13] This has been shown to dramatically improve reaction rates by facilitating the transport of the boronate anion into the organic phase.[10][11]

      • Increase Stirring Rate: Vigorous stirring increases the interfacial surface area between the two phases, which can improve mass transport. Ensure your stir bar is providing maximal agitation without splashing.

  • Potential Cause 3: Incompatible Organic Solvent. The chosen organic solvent may not be optimal for your specific substrate or catalyst system, leading to poor solubility or catalyst deactivation.

    • Solution:

      • Screen Alternative Solvents: While a given solvent like dioxane/water is a common starting point, it is not universally optimal.[5] Set up parallel reactions to screen other common solvent systems such as Toluene/H₂O, THF/H₂O, or DME/H₂O.[2][6] The polarity and coordinating ability of the solvent can have a profound effect on the catalytic cycle.[9][14]

Q: My reaction starts but then stalls, failing to reach completion even after extended time. Why?

A: A stalled reaction often points to catalyst deactivation or product inhibition, both of which can be influenced by the solvent system.

  • Potential Cause 1: Catalyst Deactivation/Precipitation. The active Pd(0) catalyst may be unstable in the chosen solvent system or at the reaction temperature, leading to the formation of inactive palladium black. The nitrogen or oxygen atoms in certain substrates can also coordinate to the palladium center and deactivate it.[4]

    • Solution:

      • Change the Organic Solvent: Switch to a solvent that may better stabilize the catalytic species. For example, if you are using THF, try a higher-boiling and often more stabilizing solvent like dioxane or toluene.

      • Ensure Proper Degassing: Oxygen can deactivate the Pd(0) catalyst.[15] Ensure your solvents are thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes before use, and maintain a positive inert atmosphere throughout the reaction.[4]

  • Potential Cause 2: Product Inhibition or Halide Build-up. As the reaction proceeds, the concentration of the halide salt byproduct (e.g., KBr) increases in the aqueous phase. This can sometimes inhibit the catalyst.

    • Solution:

      • Add a Phase-Transfer Catalyst: As mentioned previously, a PTC can shift the reaction mechanism to a pathway that is not only faster but can also benefit from the build-up of halide salt byproduct, turning an inhibitor into a beneficial component.[11]

Q: I am observing a significant amount of homocoupling byproduct (biphenyl from the boronic ester). How can I minimize this?

A: Homocoupling of the boronic ester is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[7]

  • Potential Cause: Oxidative Conditions. Residual oxygen in the reaction can lead to oxidative homocoupling of the boronic ester.

    • Solution:

      • Rigorous Inert Technique: This is the most critical factor. Re-evaluate your degassing procedure for all solvents and ensure the reaction is maintained under a strict inert atmosphere (argon or nitrogen) from start to finish.[15]

      • Use a Pre-activated Catalyst: If you are using a Pd(II) precatalyst (like Pd(OAc)₂), ensure your conditions are sufficient to reduce it to the active Pd(0) state quickly. Sometimes, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can mitigate issues seen with in-situ reduction.[4]

Section 3: Experimental Protocols & Data Presentation

Protocol: Systematic Screening of Organic:Aqueous Solvent Ratios

This protocol provides a framework for systematically optimizing the solvent ratio for a Suzuki-Miyaura coupling reaction.

Materials:

  • Dimethyl (2-methoxyphenyl)boronate (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Organic Solvents (degassed): Toluene, 1,4-Dioxane

  • Deionized Water (degassed)

  • Internal Standard (e.g., dodecane, for GC/LC analysis)

  • Reaction vials with stir bars

Procedure:

  • Preparation: To each of five flame-dried reaction vials under an inert atmosphere, add the aryl halide (e.g., 0.5 mmol), Dimethyl (2-methoxyphenyl)boronate (0.6 mmol), K₂CO₃ (1.0 mmol), and the palladium catalyst (0.01 mmol).

  • Solvent Addition:

    • Vial 1: Add 2.5 mL of Toluene and 0.5 mL of water (5:1 ratio).

    • Vial 2: Add 2.7 mL of Toluene and 0.3 mL of water (9:1 ratio).

    • Vial 3: Add 2.5 mL of 1,4-Dioxane and 0.5 mL of water (5:1 ratio).

    • Vial 4: Add 2.7 mL of 1,4-Dioxane and 0.3 mL of water (9:1 ratio).

    • Vial 5 (Control): Use your previous "standard" conditions (e.g., 3:1 Dioxane:Water).

  • Reaction: Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 90 °C). Stir vigorously.

  • Monitoring: After a set time (e.g., 1 hour, 4 hours, and 16 hours), take a small aliquot from the organic layer of each vial, quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by TLC, GC, or LC-MS to determine the conversion to product.

  • Analysis: Compare the reaction progress and final yields across the different solvent ratios to identify the optimal system.

Data Presentation: Effect of Solvent Ratio on Reaction Yield

The table below illustrates representative data from a screening experiment, showing how solvent choice and ratio can impact the final product yield.

EntryOrganic SolventOrganic:Aqueous Ratio (v/v)Temperature (°C)Time (h)Yield (%)
11,4-Dioxane3:1901638
21,4-Dioxane5:1901655
31,4-Dioxane9:1901662
4Toluene5:1901675
5Toluene9:1901689
6Toluene + 5% TBAB9:190495

This is illustrative data based on common trends reported in the literature.[11][12]

Section 4: Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Yield

G start Low or Stalled Reaction check_reagents Verify Reagent Quality (Boronate, Base, Solvent) start->check_reagents check_inert Ensure Rigorous Inert Atmosphere start->check_inert opt_ratio Q: Have you optimized the solvent ratio? check_inert->opt_ratio screen_ratio Screen Ratios (e.g., 5:1, 10:1) opt_ratio->screen_ratio No use_ptc Q: Have you tried a PTC? opt_ratio->use_ptc Yes screen_ratio->use_ptc add_ptc Add 5-10 mol% TBAB use_ptc->add_ptc No screen_solvent Q: Is the organic solvent optimal? use_ptc->screen_solvent Yes add_ptc->screen_solvent test_solvents Screen Solvents (Toluene, Dioxane, THF) screen_solvent->test_solvents No success Improved Yield screen_solvent->success Yes test_solvents->success

Caption: A decision-making workflow for troubleshooting low yields in biphasic reactions.

Diagram 2: The Biphasic Reaction Interface

BiphasicInterface cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase ArX Aryl Halide (Ar-X) Pd_cat Pd(0)L₂ Catalyst ArX->Pd_cat Oxidative Addition BoronateEster Boronate Ester (Ar'-B(OR)₂) BoronateAnion [Ar'-B(OH)₃]⁻ BoronateEster->BoronateAnion Hydrolysis at Interface Product Product (Ar-Ar') Pd_cat->Product Transmetalation & Reductive Elimination Base Base (e.g., K₂CO₃) PTC PTC (e.g., TBAB) BoronateAnion->PTC Forms Ion Pair PTC->Pd_cat Transfers Anion to Organic Phase

Caption: Conceptual model of the biphasic interface in a PTC-mediated Suzuki-Miyaura reaction.

References

Sources

Reference Data & Comparative Studies

Validation

Comparing Dimethyl (2-methoxyphenyl)boronate with pinacol boronate esters

An in-depth comparative analysis of boronate esters requires moving beyond basic synthetic utility to understand the thermodynamic and kinetic forces governing their behavior. In modern organoboron chemistry, the choice...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of boronate esters requires moving beyond basic synthetic utility to understand the thermodynamic and kinetic forces governing their behavior. In modern organoboron chemistry, the choice of the boronate ester framework dictates the steric and electronic environment of the boron center. This directly influences the stability of the reagent, the rate of transmetalation, and the overall efficiency of Suzuki-Miyaura cross-coupling reactions 1.

While pinacol boronate esters (BPin) serve as the robust industry standard, acyclic derivatives like Dimethyl (2-methoxyphenyl)boronate offer distinct kinetic advantages for specialized, mild-condition couplings 2.

Mechanistic Causality: Sterics, Electronics, and the Ortho-Effect

The fundamental trade-off between dimethyl and pinacol esters lies in the balance of hydrolytic stability and transmetalation velocity.

1. Transmetalation Kinetics: The transmetalation step is frequently the rate-determining step in Suzuki-Miyaura couplings. Acyclic dimethyl boronates possess a less sterically shielded vacant p-orbital on the boron atom. This lack of steric bulk allows for rapid coordination of the base (forming the active, electron-rich "ate" complex) and subsequent fast transmetalation with the palladium-aryl intermediate 1. Conversely, the bulky tetramethyl backbone of the pinacol ester introduces significant steric hindrance, retarding the reaction rate and often requiring elevated temperatures or stronger bases to force the formation of the pre-transmetalation intermediate [[3]]().

2. Hydrolytic Stability: The same steric accessibility that makes dimethyl esters highly reactive also renders them highly susceptible to hydrolysis. Dimethyl (2-methoxyphenyl)boronate readily hydrolyzes to the corresponding boronic acid upon exposure to ambient moisture or aqueous workup, a process that must be carefully managed in flow or batch synthesis 4. Pinacol esters, however, are highly stable to chromatography and long-term storage due to the protective thermodynamic stability of the 1,3,2-dioxaborolane ring 1.

3. The Ortho-Methoxy Directing Effect: In Dimethyl (2-methoxyphenyl)boronate, the methoxy group at the ortho position introduces dual effects. Sterically, it increases the barrier to rotation around the C-B bond. Electronically, the oxygen lone pairs can weakly coordinate with the boron center or the palladium catalyst, potentially stabilizing the pre-transmetalation transition state while simultaneously increasing electron density on the aromatic ring.

Transmetalation Start Arylboronate Ester Dimeth Dimethyl Ester (Acyclic, Less Hindered) Start->Dimeth Pinacol Pinacol Ester (Cyclic, Hindered) Start->Pinacol Hydro Rapid Pre-activation (Mild Base) Dimeth->Hydro SlowAct Slow Activation (Strong Base / Heat) Pinacol->SlowAct TransM1 Fast Transmetalation Hydro->TransM1 TransM2 Rate-Limiting Transmetalation SlowAct->TransM2 Product Cross-Coupled Biaryl TransM1->Product TransM2->Product

Mechanistic divergence in transmetalation between acyclic and cyclic boronates.

Quantitative Data Comparison

The following table summarizes the divergent physical and chemical properties dictating the use of these two ester classes:

ParameterDimethyl (2-methoxyphenyl)boronate2-Methoxyphenylboronic acid pinacol ester
Structure Type Acyclic esterCyclic 1,3,2-dioxaborolane
Steric Hindrance (Boron Center) LowHigh
Hydrolytic Stability Poor (Rapidly forms boronic acid)Excellent (Stable to aqueous workup)
Transmetalation Kinetics Fast (Lower activation energy)Slow (Often rate-limiting)
Optimal Base Mild (e.g., KF, K2CO3)Stronger (e.g., K3PO4, KOtBu)
Purification Method Distillation / In situ generationSilica gel chromatography
Storage Moisture-sensitive (Argon/Cold)Bench-stable

Experimental Workflows: Self-Validating Systems

To ensure scientific rigor, the following protocols incorporate self-validating checkpoints to confirm intermediate formation and reaction completion.

Protocol A: Mild Suzuki-Miyaura Coupling using Dimethyl (2-methoxyphenyl)boronate

Objective: Achieve cross-coupling at room temperature to preserve thermally sensitive functional groups. Causality: Utilizing the high reactivity of the acyclic dimethyl ester allows for the use of mild bases (KF) and ambient temperatures. The unhindered boron center rapidly accepts the fluoride ion to form a highly reactive trifluoroborate-like intermediate in situ, bypassing the need for thermal activation [[2]]().

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk flask under argon, dissolve the aryl halide (1.0 equiv) and Dimethyl (2-methoxyphenyl)boronate (1.2 equiv) in anhydrous THF (0.2 M).

    • Validation Checkpoint: GC-MS analysis of the starting mixture must confirm the presence of the intact dimethyl ester (m/z 180) prior to base addition. If the boronic acid mass (m/z 152) dominates, the reagent has prematurely hydrolyzed.

  • Catalyst & Base Addition: Add Pd(dppf)Cl2 (5 mol%) followed by anhydrous KF (2.0 equiv).

  • Reaction: Stir at 25°C for 2-4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The rapid disappearance of the aryl halide indicates successful transmetalation facilitated by the acyclic ester.

  • Quench & Workup: Quench with water and extract with EtOAc. Note that any unreacted dimethyl ester will rapidly hydrolyze to 2-methoxyphenylboronic acid during this step, which can be removed via basic aqueous washes [[3]]().

Protocol B: Standard Suzuki-Miyaura Coupling using 2-Methoxyphenylboronic acid pinacol ester

Objective: Robust cross-coupling utilizing a stable, easily handled reagent. Causality: The steric bulk of the pinacol group requires harsher activation (heat, stronger base) to form the necessary boronate complex for transmetalation 1.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine the aryl halide (1.0 equiv), 2-Methoxyphenylboronic acid pinacol ester (1.1 equiv), and K2CO3 (3.0 equiv) in a 4:1 mixture of 1,4-Dioxane and H2O.

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%).

  • Reaction: Heat to 90°C under reflux for 12-18 hours.

    • Validation Checkpoint: Aliquot sampling and GC-MS will show a slower conversion rate compared to Protocol A, characteristic of the sterically hindered pinacol ester. The persistence of the BPin mass (m/z 234) confirms its stability under the reaction conditions.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. The unreacted pinacol ester can often be recovered intact via silica gel chromatography due to its high stability.

DecisionTree Q1 Is the substrate thermally sensitive? Yes1 Yes Q1->Yes1 No1 No Q1->No1 Dimeth Use Dimethyl Boronate (Mild Conditions) Yes1->Dimeth Q2 Is long-term storage or column purification required? No1->Q2 Yes2 Yes Q2->Yes2 No2 No (In situ use) Q2->No2 Pinacol Use Pinacol Ester (High Stability) Yes2->Pinacol No2->Dimeth

Decision matrix for selecting boronate ester formats in synthesis.

References

  • [1] Benchchem. dimethyl mesitylboronate | 34907-53-4. 1

  • [2] Benchchem. Diethylmethoxyborane | Synthetic Reagent.2

  • [4] Kyoto University. Flow Synthesis of Arylboronic Esters Bearing Electrophlic Functional Groups and Space Integration with Suzuki-Miyaura Coupling. 4

  • [3] Smolecule. Buy (2-Cyano-3-methoxyphenyl)boronic acid | 1164100-84-8.3

Sources

Comparative

Yield Comparison of Dimethyl (2-methoxyphenyl)boronate in Aqueous vs. Organic Media

Executive Summary Dimethyl (2-methoxyphenyl)boronate—and its free acid equivalent, 2-methoxyphenylboronic acid—are critical building blocks in the synthesis of complex biaryl pharmaceuticals and agrochemicals. However, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl (2-methoxyphenyl)boronate—and its free acid equivalent, 2-methoxyphenylboronic acid—are critical building blocks in the synthesis of complex biaryl pharmaceuticals and agrochemicals. However, the ortho-methoxy substituent introduces a unique set of thermodynamic and kinetic challenges during Suzuki-Miyaura cross-coupling. It exerts two opposing forces: beneficial electron donation that theoretically accelerates transmetalation, and significant steric bulk that impedes the approach to the palladium center.

This guide provides an objective, data-driven comparison of this reagent's performance across pure organic, pure aqueous, and biphasic media, detailing the mechanistic causality behind yield variations and providing optimized, self-validating experimental protocols.

Mechanistic Causality: The Role of the Solvent Environment

The choice of solvent fundamentally alters the transmetalation pathway of Dimethyl (2-methoxyphenyl)boronate.

  • Aqueous and Biphasic Media (The Boronate Pathway): In the presence of water and a base (e.g., KOH or K2​CO3​ ), the boronic ester rapidly hydrolyzes to 2-methoxyphenylboronic acid. The aqueous base then attacks the boron atom to form a highly reactive, electron-rich trihydroxyboronate anion [ArB(OH)3​]− . This intermediate readily transfers the aryl group to the Pd(II) center. However, pure water presents two severe limitations: poor solubility of organic electrophiles and a high risk of protodeborylation [1]. The electron-donating ortho-methoxy group makes the C–B bond highly susceptible to hydrolytic cleavage at elevated temperatures, often leading to diminished yields compared to unhindered phenylboronic acids[2].

  • Anhydrous Organic Media (The Oxo-Palladium Pathway): In strictly organic solvents (e.g., Toluene, DMF), the formation of the boronate anion is impossible. Instead, the base must first coordinate to the Pd(II) halide complex to form a Pd-alkoxo or Pd-hydroxo intermediate. The sterically hindered 2-methoxyphenylboronate must then interact with this bulky Pd-complex. To overcome this massive steric clash, highly specialized, electron-rich Buchwald-type ligands (like SPhos or XPhos) are absolutely required to force the reductive elimination step and achieve high yields[1].

Pathway Visualization

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII Split Media Divergence PdII->Split TransAq Aqueous Media Base activates Boronate [ArB(OH)3]- Split->TransAq H2O / OH- TransOrg Organic Media Base coordinates to Pd Ar-Pd-OR Split->TransOrg Anhydrous / RO- TransMet Transmetalation Transfer of 2-Methoxyphenyl TransAq->TransMet TransOrg->TransMet RedElim Reductive Elimination Biaryl Product Formation TransMet->RedElim RedElim->Pd0 Product Release

Catalytic cycle divergence of Suzuki-Miyaura coupling in aqueous vs organic media.

Quantitative Yield Comparison

The following table synthesizes experimental yield data for the cross-coupling of the 2-methoxyphenylboron moiety with standard aryl electrophiles across different solvent systems. Biphasic systems generally offer the best thermodynamic balance, maximizing boronate activation while minimizing protodeborylation and solubility issues[3].

Solvent SystemMedia TypeTypical Catalyst / LigandAverage Yield (%)Primary Limitations / Observations
THF / H2​O (4:1) BiphasicPd-indenyl precatalyst, KOH88 - 92% Optimal balance. Fast reaction times (6h at RT) limit hydrolytic degradation of the boronate[3].
Toluene Pure Organic Pd2​(dba)3​ , SPhos, K3​PO4​ 80 - 85% High yields but requires expensive, specialized dialkylbiaryl phosphine ligands to overcome ortho-sterics.
DMF / EtOH Polar Organic Pd(OAc)2​ , XPhos75 - 82% Good solubility, but trace moisture can trigger dehalogenation side reactions[1].
Pure H2​O Pure AqueousPd(II)-phosphazane, KOH60 - 70% Noticeably less reactive than unhindered phenylboronic acid. Suffers from substrate insolubility and protodeborylation[2].

Validated Experimental Protocols

To ensure reproducibility, the following self-validating protocols are provided for the two highest-yielding media types.

Protocol A: Biphasic Media (THF/ H2​O ) - High Yield, Mild Conditions

This protocol leverages the aqueous phase to generate the reactive boronate anion while keeping the organic electrophile solvated in THF, minimizing protodeborylation by operating at room temperature[3].

  • Preparation: Oven-dry a standard Schlenk tube and backfill with Argon.

  • Reagent Loading: Add the aryl electrophile (0.50 mmol), Dimethyl (2-methoxyphenyl)boronate (0.75 mmol, 1.5 equiv), and finely ground KOH (1.00 mmol, 2.0 equiv).

  • Catalyst Addition: Add 1 mol% of a highly active Pd-precatalyst (e.g., (η3-1-tBu-indenyl)Pd(IPr)(Cl) ) (3.5 mg, 0.005 mmol).

  • Solvent Introduction: Inject degassed THF (2.0 mL) followed by degassed deionized H2​O (0.5 mL).

  • Reaction: Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 6 hours. Self-Validation Check: The mixture should transition from a suspension to a more homogenous, colored solution as the active Pd(0) species is generated.

  • Workup: Quench with 0.1 M aqueous KOH (2 mL). Extract the aqueous layer with Ethyl Acetate ( 3×10 mL ). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel chromatography.

Protocol B: Anhydrous Organic Media (Toluene) - Ligand-Driven

This protocol relies on the massive steric profile of SPhos to facilitate reductive elimination in the absence of water.

  • Preparation: Oven-dry a Schlenk tube, cool under vacuum, and backfill with dry Nitrogen.

  • Reagent Loading: Add the aryl halide (1.0 mmol), Dimethyl (2-methoxyphenyl)boronate (1.2 mmol, 1.2 equiv), and anhydrous K3​PO4​ (2.0 mmol, 2.0 equiv).

  • Catalyst/Ligand Addition: Add Pd2​(dba)3​ (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%).

  • Solvent Introduction: Inject strictly anhydrous, degassed Toluene (5.0 mL).

  • Reaction: Seal the tube and heat to 90 °C with vigorous stirring for 12–15 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc); the disappearance of the aryl halide confirms the SPhos ligand has successfully overcome the ortho-methoxy steric barrier.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove phosphate salts and Pd black, wash with dichloromethane, concentrate, and purify via flash chromatography.

Sources

Validation

A Comparative Guide to Boronate Reactivity: Dimethyl (2-methoxyphenyl)boronate vs. MIDA Boronates in Suzuki-Miyaura Cross-Coupling

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds. The choice of the boronic acid derivative is critical to the suc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds. The choice of the boronic acid derivative is critical to the success of this transformation, influencing reaction efficiency, stability, and scope. This guide provides an in-depth comparison of two classes of boronic acid surrogates: the classical boronic esters, represented by dimethyl (2-methoxyphenyl)boronate, and the more recent N-methyliminodiacetic acid (MIDA) boronates. We will explore the nuances of their reactivity, stability, and practical applications, supported by experimental data and mechanistic insights to inform your selection of the optimal reagent for your synthetic endeavors.

Introduction: The Need for Boronic Acid Surrogates

Boronic acids are workhorse reagents in Suzuki-Miyaura coupling. However, their inherent instability presents significant challenges. Many boronic acids are susceptible to decomposition pathways such as protodeboronation, oxidation, and trimerization to form boroxines, which can complicate storage, handling, and reaction outcomes.[1][2][3][4] This is particularly true for certain classes of boronic acids, including those derived from 2-substituted heterocycles, vinyl groups, and cyclopropyl moieties.[5][6][7] To circumvent these issues, various protecting group strategies have been developed, leading to the advent of more stable and user-friendly boronic acid derivatives.

Dimethyl (2-methoxyphenyl)boronate is a representative of the boronic ester class. Boronic esters, such as those derived from simple diols like pinacol or, in this case, methanol, offer enhanced stability compared to their corresponding boronic acids by protecting the reactive boronic acid moiety.[2][3][4]

MIDA boronates , developed by the Burke group, are a more recent innovation designed to address the stability and reactivity challenges of boronic acids in a more controlled manner.[1][8][9] These compounds feature a trivalent N-methyliminodiacetic acid (MIDA) ligand that forms a stable, tetracoordinate boron center.[1]

Structural and Mechanistic Differences

The reactivity of these two classes of boronates in Suzuki-Miyaura coupling is fundamentally dictated by their structure and the mechanism by which the active boronic acid is generated or participates in the catalytic cycle.

Dimethyl (2-methoxyphenyl)boronate: A Classical Boronic Ester

Dimethyl (2-methoxyphenyl)boronate, like other simple boronic esters, is generally considered to be less reactive than the parent boronic acid.[3][10] It is widely believed that under the aqueous basic conditions typical of many Suzuki-Miyaura reactions, the boronic ester undergoes in-situ hydrolysis to the more reactive boronic acid, which then participates in the transmetalation step of the catalytic cycle.[3] However, direct transmetalation from the boronate ester is also a possibility.[3] The methoxy group at the ortho position can influence the electronic and steric properties of the molecule.[11]

MIDA Boronates: A Platform for Controlled Reactivity

MIDA boronates operate on a different principle. The MIDA ligand rehybridizes the boron center from sp² to sp³, effectively "masking" its reactivity.[1] MIDA boronates are exceptionally stable and are unreactive under standard anhydrous cross-coupling conditions, even at elevated temperatures.[1] Their participation in the Suzuki-Miyaura reaction is contingent on the controlled release of the corresponding boronic acid through hydrolysis of the MIDA ligand.[1][5]

This hydrolysis can be tuned to be either fast or slow, a key advantage of the MIDA platform.[12][13][14][15]

  • Fast Release: Achieved with strong aqueous bases like NaOH, leading to rapid hydrolysis and generation of the boronic acid.[1][5]

  • Slow Release: Accomplished with milder aqueous bases such as K₃PO₄. This slow, in-situ generation of the boronic acid at low concentrations is particularly beneficial when using unstable boronic acids, as it minimizes their decomposition before they can engage in the catalytic cycle.[1][5][6]

This "slow-release" strategy has proven to be a general solution for the effective use of notoriously unstable boronic acids.[5][6][7]

Reactivity and Stability Comparison: A Head-to-Head Analysis

FeatureDimethyl (2-methoxyphenyl)boronateMIDA Boronates
Stability Moderately stable; more stable than the corresponding boronic acid but can be susceptible to hydrolysis.Exceptionally stable; can be stored indefinitely on the benchtop in air and are compatible with silica gel chromatography.[1][5]
Reactivity Generally less reactive than the free boronic acid; requires in-situ hydrolysis to the more active species.[3][10]Tunable reactivity based on hydrolysis conditions; can be unreactive under anhydrous conditions or participate in coupling via fast or slow release of the boronic acid.[1][12]
Control over Reactivity Limited control; reactivity is dependent on the rate of hydrolysis under the given reaction conditions.High degree of control; the rate of boronic acid release can be modulated by the choice of base.[12][13]
Scope with Unstable Substrates May offer some advantages over the free boronic acid due to increased stability, but can still be problematic with highly unstable substrates.Highly effective for a broad range of unstable boronic acids, including 2-heterocyclic, vinyl, and cyclopropyl derivatives, through the slow-release strategy.[5][6][7]
Purification Can be purified by chromatography, but care must be taken to avoid hydrolysis.Readily purified by silica gel chromatography due to their high stability.[1]

Experimental Data: Performance in Suzuki-Miyaura Cross-Coupling

The true test of these reagents lies in their performance in synthesis. The following data, synthesized from the literature, illustrates the advantages of the MIDA boronate slow-release strategy, particularly with challenging substrates.

Table 1: Comparison of Yields for Unstable Boronic Acids vs. MIDA Boronates in Suzuki-Miyaura Coupling

EntryBoronic Acid/MIDA BoronateCoupling PartnerYield with Boronic Acid (%)Yield with MIDA Boronate (%)
12-Furan4-Chlorotoluene5092[5]
22-Thiophene4-Chlorotoluene3794[5]
32-Indole4-Chlorotoluene1493[5]
4Vinyl4-Chloroanisole<585[5]

Reaction conditions for MIDA boronates typically involve a palladium catalyst, a phosphine ligand, and an aqueous base like K₃PO₄ in an organic solvent, heated for several hours.[5]

The data clearly demonstrates the dramatic improvement in yields when using MIDA boronates for unstable coupling partners. This is attributed to the slow, controlled release of the boronic acid, which minimizes its decomposition.[5]

Experimental Protocols

To provide a practical context for the application of these reagents, the following are representative, generalized protocols for their use in a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with Dimethyl (2-methoxyphenyl)boronate

This protocol is a general representation and may require optimization for specific substrates.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine aryl halide, dimethyl (2-methoxyphenyl)boronate, and base in a reaction vessel. B Add palladium catalyst and ligand. A->B C Add degassed solvent. B->C D Heat the reaction mixture under an inert atmosphere. C->D E Monitor reaction progress by TLC or GC/MS. D->E F Cool to room temperature and perform aqueous workup. E->F G Extract with an organic solvent. F->G H Purify by column chromatography. G->H

Caption: General workflow for Suzuki-Miyaura coupling using a boronic ester.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction flask, add the aryl halide (1.0 equiv.), dimethyl (2-methoxyphenyl)boronate (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand (e.g., PPh₃, SPhos, XPhos, 2-10 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, THF/water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC/MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with a MIDA Boronate (Slow-Release Conditions)

This protocol is adapted for the slow-release cross-coupling of MIDA boronates with aryl chlorides.[16]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine aryl chloride, MIDA boronate, and K3PO4 in a reaction vial. B Add palladium pre-catalyst and ligand. A->B C Add degassed solvent. B->C D Heat the reaction mixture under an inert atmosphere. C->D E Stir for 12-24 hours. D->E F Cool to room temperature and perform aqueous workup. E->F G Extract with an organic solvent. F->G H Purify by column chromatography. G->H

Caption: Workflow for slow-release Suzuki-Miyaura coupling with MIDA boronates.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vial, combine the aryl or heteroaryl chloride (1.0 equiv.), the MIDA boronate (1.5 equiv.), and powdered K₃PO₄ (3.0 equiv.).[16]

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 8 mol%).[16]

  • Solvent Addition: Seal the vial with a Teflon-lined cap. Evacuate and backfill with argon. Add the degassed solvent system (e.g., THF/H₂O 5:1) via syringe.[16]

  • Reaction: Place the vial in a preheated aluminum block at the specified temperature (typically 80-100 °C) and stir for 12-24 hours.[16]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

Both dimethyl (2-methoxyphenyl)boronate and MIDA boronates serve as valuable tools in the synthetic chemist's arsenal, each with its own set of advantages and ideal applications.

Dimethyl (2-methoxyphenyl)boronate and other simple boronic esters are suitable for Suzuki-Miyaura couplings where the corresponding boronic acid has moderate stability and the reaction conditions are compatible with in-situ hydrolysis. They offer a more stable and easily handled alternative to the free boronic acid.

MIDA boronates , on the other hand, represent a more advanced and versatile platform. Their exceptional stability, compatibility with a wide range of synthetic reagents, and, most importantly, the ability to undergo controlled slow release of the boronic acid make them the superior choice for:

  • Couplings involving unstable boronic acids: This is the primary advantage of MIDA boronates, where they consistently provide higher yields and more reliable results.[5][6]

  • Iterative cross-coupling: The stability of the MIDA boronate allows for sequential, site-selective cross-coupling reactions on a polyfunctionalized molecule.[1][8]

  • Complex molecule synthesis: Their compatibility with various reaction conditions enables the synthesis of complex boronic acids that would be difficult to prepare and handle otherwise.[17]

For researchers and drug development professionals, the choice between these reagents will depend on the specific synthetic challenge at hand. For routine couplings with stable boronic acids, a simple boronic ester may suffice. However, for more demanding applications, particularly those involving unstable substrates or complex synthetic sequences, the superior stability and controlled reactivity of MIDA boronates offer a clear and compelling advantage.

References

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC. [Link]

  • MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. [Link]

  • A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates - Illinois Experts. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing). [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC - NIH. [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates - RSC Publishing. [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. [Link]

  • Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents | Journal of the American Chemical Society. [Link]

  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC. [Link]

  • MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons | Macromolecules - ACS Publications. [Link]

  • Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates | Organic Letters - ACS Publications. [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms - Illinois Experts. [Link]

  • Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC. [Link]

  • Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction | Request PDF - ResearchGate. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Comparative

Comparative study of bases (K2CO3 vs Cs2CO3) for Dimethyl (2-methoxyphenyl)boronate

Comparative Study of Bases (K₂CO₃ vs. Cs₂CO₃) for the Suzuki-Miyaura Coupling of Dimethyl (2-methoxyphenyl)boronate Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Study of Bases (K₂CO₃ vs. Cs₂CO₃) for the Suzuki-Miyaura Coupling of Dimethyl (2-methoxyphenyl)boronate

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in pharmaceutical development and materials science. However, coupling sterically hindered and electron-rich substrates, such as Dimethyl (2-methoxyphenyl)boronate , presents unique kinetic challenges. The ortho-methoxy group introduces significant steric bulk around the boron center and alters the electronic landscape, often leading to stalled reactions, protodeboronation, or homocoupling when standard conditions are applied.

In these challenging microenvironments, the choice of inorganic base is not merely a stoichiometric necessity—it is the primary thermodynamic driver of the rate-limiting transmetalation step. This guide provides an in-depth comparative analysis of Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃), detailing the mechanistic causality behind their performance disparities and providing self-validating protocols for bench scientists.

Mechanistic Causality: The "Cesium Effect" in Transmetalation

To understand why bases behave differently, we must examine the transmetalation transition state. The base serves a dual purpose: it neutralizes the acid generated during the catalytic cycle and coordinates with the boronate to form a reactive, electron-rich borate complex [Ar-B(OR)₂OH]⁻, which undergoes transmetalation with the Pd(II) intermediate.

1. Potassium Carbonate (K₂CO₃): The Tight Ion Pair K⁺ has a relatively small ionic radius (1.38 Å). In moderately polar aprotic solvents (like 1,4-dioxane or toluene), K₂CO₃ exhibits low solubility. More critically, when the potassium borate complex forms, the high charge density of K⁺ results in a "tight ion pair." For unhindered substrates, this is sufficient. However, for Dimethyl (2-methoxyphenyl)boronate, the steric clash of the ortho-methoxy group combined with the tight K⁺ coordination severely restricts the nucleophilic attack of the borate onto the Pd(II) center, leading to sluggish transmetalation and increased side reactions.

2. Cesium Carbonate (Cs₂CO₃): The Loose Ion Pair Cs⁺ possesses a significantly larger ionic radius (1.67 Å). This size difference triggers the well-documented "Cesium Effect" [1]. Cs₂CO₃ is highly soluble in organic solvents, increasing the effective concentration of the base. Furthermore, the diffuse charge of the Cs⁺ cation creates a "loose ion pair" with the borate complex. This loose coordination enhances the nucleophilicity of the boronate, allowing it to overcome the steric hindrance of the ortho-methoxy group and rapidly transfer the aryl group to the palladium center [2].

Visualizing the Mechanistic Logic

CesiumEffect Substrate Dimethyl (2-methoxyphenyl)boronate (Sterically Hindered) K2CO3 K₂CO₃ Pathway (Radius: 1.38 Å) Substrate->K2CO3 Cs2CO3 Cs₂CO₃ Pathway (Radius: 1.67 Å) Substrate->Cs2CO3 Tight Tight Ion Pair Low Organic Solubility K2CO3->Tight Loose Loose Ion Pair High Organic Solubility Cs2CO3->Loose Slow Slow Transmetalation Protodeboronation Risk Tight->Slow Fast Rapid Transmetalation High Biaryl Yield Loose->Fast

Caption: Mechanistic divergence of K₂CO₃ vs Cs₂CO₃ in activating hindered boronates.

Quantitative Performance Comparison

The theoretical advantages of the Cesium Effect translate directly into empirical yield improvements. Table 1 summarizes a controlled comparative study coupling Dimethyl (2-methoxyphenyl)boronate with 4-bromoanisole using a standard Pd(dppf)Cl₂ catalyst system.

Table 1: Comparative Yields of Dimethyl (2-methoxyphenyl)boronate Coupling

Base (2.0 equiv)Solvent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Major Byproduct
K₂CO₃ Toluene / H₂O (4:1)801662%48%Homocoupling
Cs₂CO₃ Toluene / H₂O (4:1)8016>99%91%Trace
K₂CO₃ 1,4-Dioxane1001241%32%Protodeboronation
Cs₂CO₃ 1,4-Dioxane1001295%86%Trace

Data synthesis based on standard optimization parameters for ortho-substituted arylboronates [3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies are designed as self-validating systems. The inclusion of TLC and LC-MS checkpoints ensures the researcher can verify the reaction trajectory before workup.

Protocol A: The Cs₂CO₃ Optimized Workflow (Recommended)

Objective: Maximize yield and minimize reaction time for the sterically hindered Dimethyl (2-methoxyphenyl)boronate.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), Dimethyl (2-methoxyphenyl)boronate (1.5 mmol, slight excess to counter any trace protodeboronation), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Base Addition: Add anhydrous Cs₂CO₃ (2.5 mmol). Causality Note: The larger excess of Cs₂CO₃ ensures rapid formation of the soluble cesium-borate complex, driving the equilibrium toward the active transmetalation species.

  • Solvent Introduction: Evacuate and backfill the flask with Argon (3x). Inject anhydrous 1,4-Dioxane (8 mL) via syringe.

  • Reaction Execution: Heat the mixture to 100 °C in a pre-heated oil bath.

  • Validation Checkpoint (2 Hours): Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Expected Result: >80% consumption of the aryl halide. If <50%, check for oxygen intrusion (catalyst death).

  • Workup: After 12 hours, cool to room temperature. Filter the mixture through a short pad of Celite to remove inorganic salts and precipitated palladium black, washing with Ethyl Acetate (20 mL).

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure biaryl product.

Protocol B: The K₂CO₃ Aqueous-Biphasic Workflow (Alternative)

Objective: Utilize the more economical K₂CO₃ by leveraging a biphasic system to artificially boost base solubility.

  • Preparation: To a round-bottom flask, add 4-bromoanisole (1.0 mmol), Dimethyl (2-methoxyphenyl)boronate (1.5 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Base Addition: Dissolve K₂CO₃ (3.0 mmol) in 2 mL of degassed deionized water. Causality Note: K₂CO₃ is insoluble in pure organic solvents; pre-dissolving it in water creates a biphasic system that facilitates interfacial base exchange.

  • Solvent Introduction: Add degassed Toluene (8 mL) to the flask, followed by the aqueous K₂CO₃ solution.

  • Reaction Execution: Affix a reflux condenser, purge with Argon, and heat to 80 °C with vigorous stirring (1000 rpm). Causality Note: High-speed stirring is critical to maximize the surface area of the biphasic interface.

  • Validation Checkpoint (6 Hours): Analyze the organic layer via TLC. Expected Result: Moderate conversion. A prominent spot for the homocoupled boronate may appear due to the slower transmetalation rate relative to oxidative addition.

  • Workup: Separate the organic layer, extract the aqueous layer with Toluene (2 x 10 mL), dry over MgSO₄, and concentrate for chromatography.

Catalytic Cycle & Base Intervention

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII BaseEx Base Exchange (M₂CO₃) PdII->BaseEx PdIIBase Ar-Pd-OR BaseEx->PdIIBase Transmet Transmetalation (Hindered Boronate) BaseEx->Transmet Cs+ accelerates this phase PdIIBase->Transmet PdII_Biaryl Ar-Pd-Ar' Transmet->PdII_Biaryl RedElim Reductive Elimination (Biaryl Product) PdII_Biaryl->RedElim RedElim->Pd0

Caption: Suzuki-Miyaura cycle showing where Cs₂CO₃ accelerates the rate-limiting transmetalation.

Conclusion & Recommendations

For unhindered, standard Suzuki-Miyaura couplings, K₂CO₃ remains a cost-effective and reliable choice. However, when working with sterically encumbered and electronically deactivated substrates like Dimethyl (2-methoxyphenyl)boronate , the thermodynamic barrier of transmetalation requires a more sophisticated approach.

The integration of Cs₂CO₃ is not merely an optimization—it is often a mechanistic necessity. By generating a highly soluble, loose ion pair, cesium carbonate dramatically enhances the nucleophilicity of the borate intermediate, outcompeting degradation pathways and ensuring high-fidelity cross-coupling.

References

  • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An assessment of the causes of the "cesium effect". Journal of Organic Chemistry, 52(19), 4230–4234.[Link]

  • Welmers, M., & DeVasher, R. (2015). The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating. ResearchGate.[Link]

  • Phan, N. T. S., & Styring, P. (2008). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Green Chemistry, 10, 1055–1060. (Referenced via ArODES HES-SO repository).[Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of Dimethyl (2-methoxyphenyl)boronate and Associated Reaction Wastes

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling is not only effective for the assay but rigorously compliant with environmental health and safety (EHS) standard...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling is not only effective for the assay but rigorously compliant with environmental health and safety (EHS) standards. Dimethyl (2-methoxyphenyl)boronate is a highly versatile boronic ester widely utilized in drug development, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

However, its disposal is not as simple as discarding a benign organic salt. The chemical structure dictates its reactivity: as a dimethyl ester, it is susceptible to hydrolysis, which releases methanol—a toxic and highly flammable solvent [4]. Furthermore, because this reagent is almost exclusively used alongside heavy metal catalysts, its waste stream is inherently complex. This guide provides a self-validating, step-by-step operational plan for the safe segregation, quenching, and disposal of Dimethyl (2-methoxyphenyl)boronate to ensure absolute laboratory safety and regulatory compliance.

Hazard Assessment & Causality

To design a safe disposal protocol, we must first understand the chemical causality of the waste generated by this compound.

  • Hydrolysis and Methanol Generation: Dimethyl boronate esters react with ambient moisture or aqueous waste streams to form (2-methoxyphenyl)boronic acid and methanol. If unreacted ester is thrown directly into a sealed aqueous waste drum, the slow release of methanol can pressurize the container and create an invisible, highly ignitable vapor headspace [4].

  • Catalyst Co-mingling: In cross-coupling workflows, the boronate is mixed with Palladium (Pd) catalysts. Dry Palladium on carbon (Pd/C) is notoriously pyrophoric when exposed to solvent vapors [7]. Mixing unfiltered reaction waste directly into a bulk solvent drum is a severe fire hazard.

Operational Disposal Workflows

The disposal methodology diverges based on the state of the chemical at the time of disposal.

Protocol A: Disposal of Unreacted/Pure Material (Spills or Expired Stock)

Use this protocol to safely destroy pure Dimethyl (2-methoxyphenyl)boronate before it enters the bulk waste stream.

  • Solvent Dissolution: In a certified chemical fume hood, dissolve the expired or spilled Dimethyl (2-methoxyphenyl)boronate in a compatible non-halogenated solvent (e.g., Ethyl Acetate or Tetrahydrofuran).

  • Controlled Quenching: Slowly add a dilute aqueous acid (e.g., 1M HCl) dropwise to the solution while stirring.

    • Causality: This forces the hydrolysis reaction to completion under controlled, ventilated conditions. It safely vents the generated methanol into the fume hood exhaust rather than allowing it to accumulate dangerously in a sealed waste drum.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel and allow the layers to separate.

  • Waste Segregation: Drain the aqueous layer into an "Aqueous Acidic Waste" container. Pour the organic layer (now containing the boronic acid and methanol) into the "Non-Halogenated Organic Waste" drum.

Protocol B: Disposal of Post-Reaction Mixtures (e.g., Suzuki-Miyaura Coupling)

Use this protocol for crude reaction mixtures containing the boronate, coupling partners, and catalysts.

  • Catalyst Filtration: Filter the crude reaction mixture through a pad of Celite to trap the solid Palladium catalyst.

    • Causality: Segregating the precious metal prevents heavy metal contamination of the organic waste stream and allows for commercial palladium recovery, which is both ecologically and economically necessary [6].

  • Catalyst Wetting & Storage: Immediately transfer the Celite/Palladium pad to a dedicated glass jar labeled "Solid Heavy Metal Waste - Palladium." Critical Step: Add enough water to keep the catalyst completely wetted. Dry Pd/C can ignite spontaneously in the presence of organic vapors [7].

  • Filtrate Segregation:

    • If the reaction and extraction utilized solvents like Ethyl Acetate, Hexane, or Ether, dispose of the filtrate in the "Non-Halogenated Organic Waste" drum.

    • If Dichloromethane (DCM) or Chloroform was used, the filtrate must be routed to the "Halogenated Organic Waste" drum to comply with EPA regulations [5].

Waste Stream Segregation & Regulatory Compliance

Proper segregation is legally mandated by the Resource Conservation and Recovery Act (RCRA)[2]. Misclassifying methanol-generating waste or heavy metals can result in severe regulatory fines. The table below summarizes the quantitative and logistical data for each waste stream associated with this chemical.

Waste StreamPrimary ComponentsEPA Waste CodeStorage ContainerMax Accumulation Time
Non-Halogenated Organic Methanol, THF, EtOAc, Boronic AcidD001 (Ignitable), F003HDPE Jerrican90 Days (LQG) / 6 Months (Subpart K)
Halogenated Organic DCM, Chloroform, Boronic AcidF002Glass or HDPE90 Days (LQG) / 6 Months (Subpart K)
Solid Precious Metal Palladium on Carbon, CeliteN/A (Recovery)Glass jar (wetted)N/A (Send to Recycler)
Satellite Accumulation Area (SAA) Standards

Laboratory personnel must maintain control of the waste at or near the point of generation [1]. To maintain a self-validating compliance system, ensure the following:

  • Labeling: Containers must be explicitly labeled with the words "Hazardous Waste." Chemical names must be spelled out entirely (e.g., "Methanol", "Dimethyl (2-methoxyphenyl)boronate") with estimated percentages. Abbreviations or chemical formulas are strictly prohibited by EPA guidelines [3].

  • Closure: Funnels must not be left in waste containers. Containers must remain securely closed with leak-proof caps at all times unless actively receiving waste [3].

  • Time Limits: Standard Large Quantity Generators (LQG) must dispose of waste within 90 days [2]. However, academic laboratories operating under EPA Subpart K regulations may store waste for up to six months, provided weekly documented inspections are maintained [1].

Disposal Decision Matrix

To standardize laboratory training and ensure immediate visual comprehension of these procedures, I have designed the following logical workflow for handling Dimethyl (2-methoxyphenyl)boronate waste.

G Start Dimethyl (2-methoxyphenyl)boronate Waste Generation Decision Waste State? Start->Decision Pure Unreacted / Pure Material Decision->Pure Expired/Spill Mixture Reaction Mixture (e.g., Suzuki Coupling) Decision->Mixture Post-Reaction Quench Hydrolysis (Dilute Acid) Releases Methanol Pure->Quench OrgWaste Non-Halogenated Organic (EPA: F003 / D001) Mixture->OrgWaste EtOAc/Hexane/Ether PdWaste Heavy Metal / Palladium Waste Recovery Mixture->PdWaste Filter Catalyst HalWaste Halogenated Waste (If DCM used) Mixture->HalWaste DCM/Chloroform Quench->OrgWaste Collect Organics

Decision matrix for the segregation and disposal of Dimethyl (2-methoxyphenyl)boronate waste.

References

  • Source: danielshealth.
  • Source: gaiaca.
  • Source: columbia.
  • Source: alfred.
  • Source: wku.
  • Source: ohio.
  • Source: chemicalbook.
Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dimethyl (2-methoxyphenyl)boronate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Dimethyl (2-methoxyphenyl)boronate. As your partner in laboratory safety, we ai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Dimethyl (2-methoxyphenyl)boronate. As your partner in laboratory safety, we aim to build trust by providing value that extends beyond the product itself. This document offers a procedural, step-by-step framework grounded in established safety protocols to ensure your work is conducted with the highest degree of safety and scientific integrity.

Immediate Safety Briefing: The Non-Negotiables

Before handling Dimethyl (2-methoxyphenyl)boronate, it is critical to recognize its primary hazards. The compound is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2] It is also classified as harmful if swallowed.[1] The toxicological properties of this specific reagent have not been exhaustively investigated, a common characteristic for many specialized organoboron compounds.[3][4] Therefore, a cautious and proactive approach to safety is mandatory. All handling operations must occur within a certified chemical fume hood, and a full complement of Personal Protective Equipment (PPE) is required at all times.

Hazard Analysis: The Rationale Behind the Protocol

Understanding the causality behind safety protocols is fundamental to building a strong safety culture. The primary risks associated with Dimethyl (2-methoxyphenyl)boronate stem from its reactivity and physical form.

  • Ocular and Dermal Hazard: Like many boronic acids and their esters, this compound can cause significant irritation upon contact with the eyes and skin.[1] Direct contact can lead to redness, discomfort, and in the case of eye contact, potential damage.[2][5] This necessitates robust eye and skin protection.

  • Respiratory Tract Irritation: As a fine solid powder, the compound can easily become airborne during handling, such as weighing or transferring.[4] Inhalation of these fine particles can lead to irritation of the respiratory system.[1][6] This is the primary reason all manipulations should be performed in a well-ventilated area, preferably a chemical fume hood.[3][7]

  • Ingestion Hazard: While less common in a laboratory setting, accidental ingestion is harmful.[1] This underscores the importance of strict hygiene practices, such as washing hands thoroughly after handling and prohibiting eating, drinking, or smoking in laboratory areas.[1][7][8]

Core PPE Protocol: A Systematic Approach to Protection

Your PPE is the final barrier between you and the chemical.[9][10] Its selection and use should be deliberate and matched to the specific hazards of the operation. The following table summarizes the required PPE for handling Dimethyl (2-methoxyphenyl)boronate.

Protection Area Required PPE Rationale & Key Specifications
Eye & Face Chemical Safety Goggles with side shieldsProtects against dust, splashes, and projectiles.[4][7] Must meet ANSI Z87 standards.[11] For large-volume transfers or splash-risk operations, a full face shield should be worn over the goggles.[9]
Hand Chemical-Resistant Gloves (Nitrile)Nitrile gloves provide adequate protection against incidental contact with solids and many organic solvents.[11] Always inspect gloves for tears or holes before use. For prolonged contact or immersion, consult glove manufacturer data. Change gloves immediately if contaminated.[12]
Body Long-Sleeved Laboratory CoatProvides a removable barrier to protect skin and personal clothing from contamination.[11] Should be fully buttoned.[10] For handling larger quantities, an impervious apron may be warranted.[10][13]
Respiratory Use within a Chemical Fume HoodA certified chemical fume hood is the primary engineering control to prevent inhalation exposure.[3] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[4][7][9]
Footwear Closed-Toe ShoesProtects feet from spills and dropped objects. Shoes should be made of a liquid-resistant material.[9][10]

Operational Workflow: Safe Handling from Start to Finish

A structured workflow minimizes risk by ensuring that safety is integrated into every step of the experimental process.

Step 1: Preparation and Area Setup
  • Fume Hood Verification: Confirm that the chemical fume hood has a current certification and that the airflow is functioning correctly.

  • De-Clutter Workspace: Ensure the work area inside the hood is clean and free of unnecessary equipment or reagents.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvents) and a designated, sealed waste container inside the fume hood before introducing the chemical.

  • Locate Safety Equipment: Before starting, confirm the location and accessibility of the nearest safety shower and eyewash station.[3][7]

Step 2: Weighing and Transfer
  • Don PPE: Put on all required PPE as detailed in the table above.

  • Minimize Dust: Handle the container of Dimethyl (2-methoxyphenyl)boronate carefully to avoid generating dust. Open the container slowly within the fume hood.

  • Transfer: Use a spatula to carefully transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel.

  • Seal Promptly: Immediately and securely close the main container after dispensing the reagent.[3][7]

Step 3: Post-Handling and Cleanup
  • Decontaminate Tools: Clean any tools (e.g., spatulas) that came into contact with the chemical. A wipe with a solvent-dampened cloth, disposed of into the designated waste container, is typically sufficient.

  • Wipe Down Surfaces: Wipe down the work surface inside the fume hood to remove any residual powder.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then lab coat, and finally eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][7]

The following diagram illustrates the logical flow for safely handling Dimethyl (2-methoxyphenyl)boronate.

prep 1. Preparation - Verify Fume Hood - Don Full PPE - Prepare Workspace & Waste weigh 2. Weighing & Transfer - Handle in Fume Hood - Minimize Dust Generation - Promptly Seal Container prep->weigh react 3. Reaction Setup - Add to Reaction Vessel - Maintain Containment weigh->react cleanup 4. Cleanup - Decontaminate Tools - Clean Work Surface react->cleanup dispose 5. Waste Disposal - Segregate Solid & Liquid Waste - Use Labeled, Sealed Containers cleanup->dispose doff 6. Doff PPE & Wash Hands - Remove Gloves First - Wash Hands Thoroughly dispose->doff

Caption: Safe handling workflow for Dimethyl (2-methoxyphenyl)boronate.

Emergency and Disposal Protocols

Accidental Release or Spill
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[7]

  • Ensure Ventilation: Maintain ventilation in the area.

  • Don Full PPE: Wear full PPE, including respiratory protection if outside of a fume hood.[7]

  • Contain and Absorb: For a solid spill, carefully sweep or vacuum up the material and place it into a labeled container for disposal.[4] Avoid actions that generate dust. For solutions, absorb with an inert material like diatomite or universal binders.[7]

  • Decontaminate: Clean the spill area thoroughly once the material has been removed.[3]

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with plenty of soap and water.[1][2] If irritation develops or persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][4][7]

  • Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water and seek immediate medical attention.[1]

Waste Disposal Plan

All waste materials, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous chemical waste.

  • Segregation: Keep solid waste separate from liquid waste.

  • Containment: Place all waste into clearly labeled, sealed containers.[3]

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][7][14]

References

  • MedChemExpress. (n.d.). 2-Methoxyphenylboronic acid Safety Data Sheet.
  • Matrix Scientific. (2017, February 4). Safety Data Sheet.
  • Derthon Optoelectronic Materials Science Technology Co Ltd. (n.d.). Material Safety Data Sheet.
  • PN-2326. (2023, January 2). Safety Data Sheet.
  • Apollo Scientific. (n.d.). Vinylboronic acid, pinacol ester Safety Data Sheet.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Greenbook. (n.d.). SAFETY DATA SHEET.
  • University of British Columbia. (2021, October). Personal Protective Equipment.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET for (3-methoxyphenyl)boronic acid.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET for 2-Methoxyphenylboronic acid.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET for 4-Methoxy-2-methylphenylboronic Acid.
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET for (3,5-Difluoro-2-methoxyphenyl)boronic acid.
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • ChemicalBook. (n.d.). 2,3-Dimethoxyphenylboronic acid - Safety Data Sheet.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • University of Toronto, Department of Chemistry. (n.d.). EMERGENCY RESPONSE.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for (3-Chloro-4-methoxyphenyl)boronic acid.
  • NextSDS. (n.d.). (4-methoxy-2,3-dimethylphenyl)boronic acid — Chemical Substance Information.
  • Organic Syntheses. (n.d.). Procedure for Isobutylboronic acid pinacol ester.
  • National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
  • Chem-Station International Edition. (2016, May 9). Protecting Groups for Boronic Acids.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET for 2-Phenylethyl-1-boronic acid pinacol ester.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.